1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-14(2)8-5-3-7(4-6-8)9(15)10(11,12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKSWWUQHXZADC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385015 | |
| Record name | 1-[4-(Dimethylamino)phenyl]-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2396-05-6 | |
| Record name | 1-[4-(Dimethylamino)phenyl]-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(Dimethylamino)-2,2,2-trifluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Preparation of Substituted Trifluoroacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the preparation of substituted trifluoroacetophenone derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document details key synthetic strategies, provides structured quantitative data for comparative analysis, and includes detailed experimental protocols for reproducible synthesis.
Core Synthetic Methodologies
The synthesis of substituted trifluoroacetophenone derivatives can be broadly categorized into three primary methodologies: Friedel-Crafts acylation, Grignard reactions, and diazotization of anilines followed by subsequent reactions. Additionally, other methods such as the Houben-Hoesch and Gattermann reactions, as well as palladium-catalyzed cross-coupling reactions, offer alternative routes.
Friedel-Crafts Acylation
One of the most direct methods for the synthesis of trifluoroacetophenones is the Friedel-Crafts acylation of an aromatic substrate with a trifluoroacetylating agent.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[3] Common trifluoroacetylating agents include trifluoroacetic anhydride (TFAA) and trifluoroacetyl chloride.[3][4] The reaction is generally effective for electron-rich aromatic and heterocyclic compounds.[5] For less reactive or deactivated aromatic substrates, stronger catalysts or harsher reaction conditions may be necessary.[1]
General Workflow for Friedel-Crafts Acylation:
Figure 1: General workflow for Friedel-Crafts acylation.
Quantitative Data for Friedel-Crafts Acylation:
| Aromatic Substrate | Trifluoroacetylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzene | Trifluoroacetyl chloride | AlCl₃ | - | - | - | High | [3] |
| Chlorobenzene | Trifluoroacetyl chloride | AlCl₃ | - | - | - | High | [3] |
| Anisole | Trifluoroacetic Anhydride | Bi(OTf)₃ | Neat | 30 | - | - | [6] |
| Mesitylene | Trifluoroacetic Anhydride | Bi(OTf)₃ | Neat | 30 | - | - | [6] |
| Toluene | Trifluoroacetic Anhydride | Bi(OTf)₃ | Neat | 30 | - | - | [6] |
| Veratrole | Acetyl chloride | ZrPW | Neat | 130 | 5 | High | [7] |
| Pyrene | Phthalic anhydride | AlCl₃ | Neat | RT | 2 | 79 | [8] |
Grignard Reaction
The Grignard reaction provides a versatile route to substituted trifluoroacetophenones, particularly when the corresponding aryl halide is readily available. The aryl Grignard reagent, formed from the reaction of an aryl halide with magnesium metal, acts as a nucleophile and attacks a trifluoroacetylating agent.[9] Suitable electrophiles include trifluoroacetic anhydride, trifluoroacetyl chloride, or N,N-dimethyltrifluoroacetamide.[10][11] This method is advantageous for its broad functional group tolerance when appropriate reaction conditions are employed.[9]
Quantitative Data for Grignard Reactions:
| Aryl Halide | Trifluoroacetylating Agent | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo-3,5-dichloro-4-substituted benzene | Trifluoroacetyl compound | Tetrahydrofuran | 10-30 | High (>98% purity) | |
| 3,5-Dichlorobromobenzene | Ethyl trifluoroacetate | - | 0 | 36 | |
| Aryl halides | Trifluoroacetic anhydride | - | -70 | - | [12] |
| 2-Halogenated-benzotrifluorides | Carboxylic anhydride | - | - | 83 | [13] |
| Substituted Phenylmagnesium bromide | Sulfuryl fluoride | THF | RT | 59-78 | [14] |
Diazotization of Anilines
This multi-step method involves the diazotization of a substituted aniline to form a diazonium salt, which is then coupled with a suitable reagent and subsequently hydrolyzed to yield the trifluoroacetophenone.[4][15] For instance, coupling with acetaldoxime followed by hydrolysis can produce the desired ketone.[4] This route is particularly useful for synthesizing trifluoroacetophenones with substitution patterns that are not easily accessible through other methods.
General Workflow for Diazotization-Coupling-Hydrolysis:
Figure 2: Diazotization-based synthesis workflow.
Quantitative Data for Diazotization-Based Synthesis:
| Aniline Derivative | Coupling Agent | Catalyst | pH | Temp (°C) | Overall Yield (%) | Reference |
| m-Trifluoromethylaniline | Acetaldoxime | Copper salt | 4-4.5 | 0-5 | >70 | [2] |
| 3,5-Dichloroaniline | - | Copper halide | - | 0-15 | 70 | [12] |
| Aniline derivatives | - | - | - | - | - | [16] |
Alternative Synthetic Routes
While the aforementioned methods are the most common, other reactions can be employed for the synthesis of trifluoroacetophenones:
-
Houben-Hoesch Reaction: This reaction involves the acylation of electron-rich aromatic compounds with a nitrile in the presence of a Lewis acid and HCl.[10][17] It is particularly useful for the synthesis of polyhydroxy- or polyalkoxy-substituted trifluoroacetophenones.[18]
-
Gattermann Reaction: A method for the formylation of aromatic compounds, which can be adapted for acylation.[1][19][20]
-
Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki and Heck couplings can be utilized to construct the substituted aromatic ring prior to or after the introduction of the trifluoroacetyl group, offering a modular approach to a wide range of derivatives.[8][21][22]
Experimental Protocols
Friedel-Crafts Acylation of Anisole
This protocol describes the synthesis of 4-methoxytrifluoroacetophenone.
Materials:
-
Anisole
-
Trifluoroacetic anhydride (TFAA)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of anisole (1.0 equivalent) and TFAA (1.2 equivalents) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation.
Grignard Reaction for the Synthesis of 3',5'-Dichloro-2,2,2-trifluoroacetophenone
This protocol is adapted from a patented procedure.[12]
Materials:
-
3,5-Dichlorobromobenzene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
Aqueous hydrochloric acid
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 3,5-dichlorobromobenzene (1.0 equivalent) in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate, as indicated by bubbling. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Reaction with Trifluoroacetylating Agent: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add ethyl trifluoroacetate (1.1 equivalents) to the stirred Grignard solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of cold aqueous hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by distillation to obtain 3,5-dichloro-2,2,2-trifluoroacetophenone.
Diazotization-Coupling-Hydrolysis for m-Trifluoromethyl Acetophenone
This protocol is based on a patented method.[2][15]
Materials:
-
m-Trifluoromethylaniline
-
Sulfuric acid
-
Sodium nitrite (NaNO₂)
-
Acetaldoxime
-
Copper (II) acetate
-
Acetic acid
-
Toluene
-
Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
Diazotization: Slowly add m-trifluoromethylaniline (1.0 equivalent) to a cooled (0-5 °C) solution of sulfuric acid in water.
-
Add a solution of NaNO₂ (1.05 equivalents) in water dropwise, maintaining the temperature between 0-5 °C. Stir for 1 hour to form the diazonium salt solution.
-
Coupling: In a separate flask, prepare a mixture of copper (II) acetate (catalyst), acetic acid, acetaldoxime (1.2 equivalents), and toluene. Cool this mixture to below 5 °C.
-
Simultaneously add the diazonium salt solution and a solution of sodium hydroxide dropwise to the coupling mixture, maintaining the pH at 4-4.5 and the temperature at 0-5 °C.
-
After the addition is complete, warm the mixture to 15 °C and stir until the reaction is complete (monitored by GC).
-
Separate the organic layer and wash it with a dilute ammonia solution until neutral.
-
Hydrolysis: Add hydrochloric acid to the organic layer and heat to reflux to hydrolyze the intermediate.
-
After cooling, separate the organic layer, wash with water, and dry over a suitable drying agent.
-
Remove the solvent and purify the resulting m-trifluoromethyl acetophenone by distillation.
Applications in Drug Discovery and Signaling Pathway Modulation
Substituted trifluoroacetophenone derivatives are valuable scaffolds in drug discovery, acting as inhibitors for various enzymes and modulators of signaling pathways implicated in a range of diseases.
Enzyme Inhibition
-
Malonyl-CoA Decarboxylase (MCD) Inhibitors: Certain trifluoroacetophenone derivatives have been identified as potent inhibitors of MCD.[23] The hydrated form of the trifluoroacetyl group is thought to interact with the enzyme's active site.
-
Acetylcholinesterase (AChE) Inhibitors: Specific trifluoroacetophenone analogs, such as m-(N,N,N-trimethylammonio)trifluoroacetophenone, have shown femtomolar-level inhibition of AChE, making them of interest for the treatment of neurodegenerative diseases like Alzheimer's.[19]
Anticancer Activity and Signaling Pathway Modulation
The PI3K/Akt/mTOR and MAPK signaling pathways are critical regulators of cell proliferation, survival, and growth, and their dysregulation is a hallmark of many cancers.[6][24] Trifluoroacetophenone derivatives have been investigated as potential inhibitors of these pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer.[6] Small molecule inhibitors that target key kinases in this pathway, such as PI3K, Akt, and mTOR, are of significant therapeutic interest.[6][15] Some fluoroquinolone derivatives have shown potent inhibitory activity against PI3K.[3] The trifluoroacetophenone scaffold can be incorporated into molecules designed to target these kinases.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway:
Figure 3: Inhibition of the PI3K/Akt/mTOR pathway.
-
MAPK Pathway: The MAPK/ERK pathway is another crucial signaling cascade involved in cancer cell proliferation.[25] Pharmacological inhibitors of this pathway are being actively developed for cancer therapy.[26][27] Trifluoroacetophenone-containing compounds can be designed to target kinases within this pathway, such as MEK or ERK.
Neuroprotective Effects
The neuroprotective properties of certain compounds are of great interest for treating neurodegenerative diseases like Parkinson's and Alzheimer's.[1][20] Some psychotropic agents exert their neuroprotective effects by modulating signaling pathways such as the MAPK/ERK and PI3K pathways.[16] The ability of trifluoroacetophenone derivatives to inhibit enzymes like acetylcholinesterase and potentially modulate these neuroprotective pathways makes them promising candidates for further investigation in this area.
References
- 1. byjus.com [byjus.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. Discovery of fluoroquinolone derivatives as potent, selective inhibitors of PI3Kγ - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. researchgate.net [researchgate.net]
- 10. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. lookchem.com [lookchem.com]
- 15. mdpi.com [mdpi.com]
- 16. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 17. synarchive.com [synarchive.com]
- 18. Houben-Hoesch Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 20. Gattermann reaction | PPTX [slideshare.net]
- 21. gala.gre.ac.uk [gala.gre.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth [ideas.repec.org]
An In-depth Technical Guide to 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone, a key fluorinated building block in modern medicinal chemistry. The document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its significant applications in drug discovery and development. The strategic importance of the trifluoromethyl ketone (TFMK) moiety is highlighted, with a focus on its role in enhancing the pharmacological profiles of therapeutic agents. This guide is intended to serve as a valuable resource for professionals engaged in synthetic chemistry and pharmaceutical research.
Chemical and Physical Properties
This compound, also known as 4'-(Dimethylamino)-2,2,2-trifluoroacetophenone, is a solid organic compound.[1] Its CAS number is 2396-05-6 .[1][2][3] The compound's core structure consists of a phenyl ring substituted with a dimethylamino group and a trifluoroethanone moiety. This combination of functional groups, particularly the electron-rich dimethylamino group and the strongly electron-withdrawing trifluoromethyl ketone, imparts unique chemical characteristics that are valuable in organic synthesis.
The key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 2396-05-6 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀F₃NO | [1][2] |
| Molecular Weight | 217.19 g/mol | [1] |
| Melting Point | 72-76 °C | [1] |
| Boiling Point (Predicted) | 265.8 ± 40.0 °C | [1] |
| Density (Predicted) | 1.238 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 1.41 ± 0.12 | [1] |
| MDL Number | MFCD00099468 | [1] |
Synthesis and Experimental Protocols
The synthesis of aryl trifluoromethyl ketones such as this compound often involves the reaction of an organometallic reagent with a trifluoroacetylating agent. A common and effective method is the Grignard reaction, where a Grignard reagent derived from a haloarene is reacted with an ester of trifluoroacetic acid, such as methyl or ethyl trifluoroacetate.
Below is a detailed, representative methodology for the synthesis of this compound.
Synthesis via Grignard Reaction
This protocol describes the formation of the Grignard reagent from 4-bromo-N,N-dimethylaniline followed by its reaction with methyl 2,2,2-trifluoroacetate.
Materials:
-
4-bromo-N,N-dimethylaniline
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl 2,2,2-trifluoroacetate
-
Hydrochloric acid (e.g., 2 M HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with magnesium turnings (1.2 equivalents).
-
A crystal of iodine is added to activate the magnesium.
-
A solution of 4-bromo-N,N-dimethylaniline (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary.
-
Once the exothermic reaction begins, the addition is controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature or with gentle heating until the magnesium is consumed.
-
-
Reaction with Trifluoroacetylating Agent:
-
The prepared Grignard reagent is cooled to 0 °C in an ice bath.
-
Methyl 2,2,2-trifluoroacetate (1.5 equivalents) dissolved in anhydrous THF is added dropwise to the cooled Grignard solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow, dropwise addition of cold 2 M hydrochloric acid.
-
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
-
The following diagram illustrates the general workflow for this synthesis.
Applications in Drug Development and Medicinal Chemistry
This compound is a valuable intermediate, primarily due to the presence of the trifluoromethyl ketone (TFMK) functional group.[4] The strategic incorporation of trifluoromethyl groups is a well-established method in drug design to enhance a molecule's therapeutic properties.[2][3]
Key Advantages of the Trifluoromethyl Moiety:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to a longer biological half-life and can reduce the required dosing frequency.[2]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2][3]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF₃ group can alter the pKa of nearby functional groups, influencing a drug's binding affinity to its target.[3]
-
Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups like methyl or isopropyl, allowing for fine-tuning of steric and electronic properties to optimize drug-receptor interactions.[3]
Role as a Pharmacophore: The trifluoromethyl ketone itself is a powerful pharmacophore, particularly in the design of enzyme inhibitors.[5] The carbonyl carbon of a TFMK is highly electrophilic due to the strong electron-withdrawing effect of the three fluorine atoms. This allows it to be attacked by nucleophilic residues (such as cysteine or serine) in the active site of an enzyme.[6]
This interaction can lead to the formation of a stable, yet often reversible, hemithioketal or hemiketal adduct, effectively inhibiting the enzyme.[6] This mechanism has been successfully exploited in the development of inhibitors for various enzyme classes, including:
-
Serine and Cysteine Proteases: TFMKs are well-known inhibitors of these proteases and have been utilized in the design of inhibitors for targets like the SARS-CoV 3CL protease.[6]
-
Kinases: Aromatic trifluoromethyl ketones have been characterized as novel "warheads" for designing covalently reversible kinase inhibitors that target non-catalytic cysteine residues.[1] This approach has been applied to the development of potent and selective inhibitors for kinases such as FGFR4 and JAK3.[1]
The diagram below illustrates the role of a TFMK warhead in the reversible covalent inhibition of a kinase.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic building block for the creation of advanced pharmaceutical agents. Its utility is derived from the powerful trifluoromethyl ketone moiety, which offers medicinal chemists a tool to enhance metabolic stability, modulate bioavailability, and design potent, targeted enzyme inhibitors. The synthetic accessibility of this compound, coupled with the proven benefits of the TFMK pharmacophore, ensures its continued relevance in the ongoing quest for novel and more effective therapeutics.
References
- 1. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound [myskinrecipes.com]
- 5. 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone|CAS 87437-75-0 [benchchem.com]
- 6. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone: A Key Intermediate in Pharmaceutical and Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-(dimethylamino)phenyl)-2,2,2-trifluoroethanone, a fluorinated ketone of significant interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group (-CF3) into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, bioavailability, and binding affinity to biological targets. This document details the physicochemical properties, a representative synthetic protocol, and the potential applications of this compound, underscoring its role as a valuable building block in the development of novel therapeutic agents and advanced materials.
Introduction
The introduction of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry. The trifluoromethyl group, in particular, is a key pharmacophore due to its high electronegativity, metabolic stability, and ability to modulate the pKa of neighboring functional groups. These properties can lead to improved pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This compound serves as a crucial intermediate in the synthesis of more complex molecules where the trifluoromethyl ketone moiety can act as a reactive handle or a key component of the final pharmacophore.
Physicochemical and Structural Data
A summary of the key physicochemical and structural properties of this compound is presented below. This data is essential for its application in synthesis and for understanding its behavior in various chemical and biological systems.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4'-(Dimethylamino)-2,2,2-trifluoroacetophenone |
| CAS Number | 2396-05-6 |
| Molecular Formula | C₁₀H₁₀F₃NO |
| Molecular Weight | 217.19 g/mol |
| Melting Point | 72-76 °C |
| Boiling Point | 265.8 °C at 760 mmHg (Predicted) |
| Density | 1.238 g/cm³ (Predicted) |
| InChI | 1S/C10H10F3NO/c1-14(2)8-5-3-7(4-6-8)9(15)10(11,12,13)/h3-6H,1-2H3 |
| SMILES | CN(C)c1ccc(cc1)C(=O)C(F)(F)F |
| Appearance | Solid |
Note: Some physical properties are predicted based on computational models.
Synthesis and Experimental Protocols
Representative Synthesis Workflow
The following diagram illustrates a plausible synthetic route for this compound, starting from 4-bromo-N,N-dimethylaniline.
An In-depth Technical Guide to the Molecular Structure and Conformation of Trifluoroacetophenones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetophenones, a class of aromatic ketones characterized by a trifluoromethyl group attached to the acetyl moiety, are of significant interest in medicinal chemistry and materials science. The introduction of the trifluoromethyl group profoundly influences the molecule's electronic properties, conformational preferences, and reactivity, making a thorough understanding of their three-dimensional structure crucial for rational drug design and the development of novel materials. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of trifluoroacetophenones, drawing upon data from key experimental techniques and computational studies.
Molecular Structure of 2,2,2-Trifluoroacetophenone
The parent compound, 2,2,2-trifluoroacetophenone (TFAP), serves as a fundamental model for understanding the structural characteristics of this class of molecules. Its structure has been elucidated through various experimental and theoretical methods.
X-ray Crystallography
Single-crystal X-ray diffraction of 2,2,2-trifluoroacetophenone has unequivocally established its solid-state structure. The crystallographic data reveals a largely planar conformation of the molecule, where the phenyl ring and the acetyl group lie in close proximity to the same plane.[1][2]
Experimental Protocol: Single-Crystal X-ray Diffraction
A representative protocol for the single-crystal X-ray diffraction of a small organic molecule like 2,2,2-trifluoroacetophenone is as follows:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent (e.g., a mixture of dichloroethane and acetone) containing the trifluoroacetophenone.[3]
-
Crystal Mounting: A suitable crystal (typically > 0.1 mm in all dimensions) is selected and mounted on a goniometer head.[4][5]
-
Data Collection: The crystal is placed in a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) and rotated. The diffraction pattern is collected on an area detector (e.g., a CCD or pixel detector) as a series of frames at different crystal orientations.[4][6] Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Data Reduction and Structure Solution: The collected diffraction intensities are processed to correct for experimental factors. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[4]
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods to optimize the atomic coordinates and thermal parameters.[4]
Table 1: Crystallographic Data for 2,2,2-Trifluoroacetophenone [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 13.8129 |
| b (Å) | 12.6034 |
| c (Å) | 8.3595 |
| β (°) | 90.3960 |
| Volume (ų) | 1456.9 |
| Z | 8 |
Table 2: Selected Bond Lengths and Angles for 2,2,2-Trifluoroacetophenone (from X-ray Crystallography and DFT Calculations) [2]
| Parameter | X-ray Data (Å or °) | DFT (B3LYP/6-311++G(d,p)) (Å or °) |
| C=O | 1.211 | 1.207 |
| C(CO)-C(Ph) | 1.485 | 1.495 |
| C(CO)-C(CF3) | 1.540 | 1.548 |
| C-F (avg.) | 1.335 | 1.343 |
| C(Ph)-C(Ph) (avg.) | 1.385 | 1.392 |
| O=C-C(Ph) | 120.5 | 120.3 |
| O=C-C(CF3) | 117.8 | 117.9 |
| C(Ph)-C(CO)-C(CF3) | 121.7 | 121.8 |
| F-C-F (avg.) | 106.5 | 106.8 |
Gas-Phase Electron Diffraction (GED)
Experimental Protocol: Gas-Phase Electron Diffraction
A general procedure for a GED experiment is as follows:
-
Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber through a nozzle.[1]
-
Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream, leading to diffraction of the electrons by the molecules.[1]
-
Data Acquisition: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.[7]
-
Data Analysis: The radial distribution of scattered electron intensity is analyzed to determine the internuclear distances and vibrational amplitudes within the molecule.[4] This experimental data is often supplemented with theoretical calculations to refine the molecular structure.[8]
Computational Studies
Density Functional Theory (DFT) calculations have been employed to investigate the molecular structure and electronic properties of 2,2,2-trifluoroacetophenone. These studies corroborate the planar conformation observed experimentally and provide detailed information on bond lengths, bond angles, and electronic charge distribution.[2]
Computational Protocol: Density Functional Theory (DFT) Calculations
A typical DFT protocol for studying trifluoroacetophenones involves:
-
Model Building: An initial 3D structure of the molecule is generated.
-
Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. A common level of theory for such calculations is B3LYP with a basis set like 6-311++G(d,p).[2][9]
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).[3]
-
Property Calculation: Various molecular properties, such as bond lengths, angles, dihedral angles, and electronic properties, are calculated from the optimized geometry.
Conformational Analysis of Trifluoroacetophenones
The rotational freedom around the single bonds connecting the phenyl ring, the carbonyl group, and the trifluoromethyl group gives rise to different possible conformations. The relative stability of these conformers is dictated by a balance of steric and electronic effects.
s-cis and s-trans Conformers
Rotation around the single bond between the phenyl ring and the carbonyl carbon can lead to two primary planar conformations: s-cis and s-trans. In the s-cis conformer, the carbonyl oxygen is on the same side of the C(Ph)-C(CO) bond as the ortho-hydrogen of the phenyl ring. In the s-trans conformer, they are on opposite sides.
For 2'-fluoro-substituted acetophenone derivatives, studies combining NMR spectroscopy and DFT calculations have shown a strong preference for the s-trans conformation.[10] This preference is attributed to the minimization of repulsive electrostatic interactions between the electronegative fluorine atom and the carbonyl oxygen.[10]
References
- 1. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 2. yjes.researchcommons.org [yjes.researchcommons.org]
- 3. m.youtube.com [m.youtube.com]
- 4. theop11.chem.elte.hu [theop11.chem.elte.hu]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. mdpi.com [mdpi.com]
- 7. Electron diffraction - Wikipedia [en.wikipedia.org]
- 8. brainly.in [brainly.in]
- 9. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations | MDPI [mdpi.com]
- 10. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Photophysical Properties of Amino-Substituted Trifluoromethyl Ketones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and potential applications of amino-substituted trifluoromethyl ketones. While direct and systematic studies on the photophysical characteristics of this specific class of compounds are nascent in the available scientific literature, this guide draws upon data from closely related and structurally analogous compounds—specifically amino-substituted chalcones—to provide a detailed and illustrative understanding of their expected behavior. The methodologies for synthesis and photophysical characterization are detailed to enable further research and application in fields such as drug discovery and materials science.
Introduction: The Promise of Amino-Substituted Trifluoromethyl Ketones
Amino-substituted trifluoromethyl ketones are a class of organic molecules that hold significant promise in medicinal chemistry and materials science. The trifluoromethyl group is a well-known bioisostere for various functional groups and can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. When combined with an amino group, these molecules adopt a donor-π-acceptor (D-π-A) architecture, which often imparts interesting photophysical properties, including fluorescence. This makes them attractive candidates for use as fluorescent probes for bioimaging, as photosensitizers, or as building blocks for functional materials. Their structural similarity to chalcones—a class of compounds with extensive biological and photophysical applications—suggests a rich area for scientific exploration.
Synthesis of Amino-Substituted Trifluoromethyl Ketones
The synthesis of amino-substituted trifluoromethyl ketones can be achieved through various organic reactions. One common approach is the Claisen-Schmidt condensation, which is widely used for the synthesis of the analogous chalcones. This reaction involves the base-catalyzed condensation of an appropriate amino-substituted acetophenone with a trifluoromethyl-substituted benzaldehyde, or vice versa.
A representative synthetic pathway is illustrated below:
Caption: Synthetic scheme for amino-substituted trifluoromethyl ketones via Claisen-Schmidt condensation.
Photophysical Properties: An Illustrative Overview
The key photophysical characteristics of these compounds are governed by intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting carbonyl group, a process that is often sensitive to the solvent environment (solvatochromism).
Quantitative Photophysical Data of Analogous 2'-Aminochalcones
The following table summarizes the absorption maxima (λabs), emission maxima (λem), Stokes shifts (Δν), and fluorescence quantum yields (ΦF) for a series of 2'-aminochalcones in acetonitrile.[1] This data illustrates the influence of different substituents on the photophysical properties.
| Compound | Substituent (R) | λabs (nm) | λem (nm) | Stokes Shift (Δν) (cm-1) | Quantum Yield (ΦF) |
| 1 | H | 398 | 511 | 5720 | 0.01 |
| 2 | OCH3 | 400 | 513 | 5650 | 0.01 |
| 3 | N(CH3)2 | 446 | 557 | 4496 | 0.03 |
Data sourced from a study on 2'-aminochalcones in acetonitrile, presented here as an illustrative example for the expected properties of amino-substituted trifluoromethyl ketones.[1]
Intramolecular Charge Transfer (ICT) Mechanism
The fluorescence observed in these donor-π-acceptor systems is often a result of an intramolecular charge transfer (ICT) process upon photoexcitation. The amino group acts as an electron donor, and the ketone/carbonyl group acts as an electron acceptor.
Caption: Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) process.
Experimental Protocols for Photophysical Characterization
The following are detailed methodologies for the key experiments required to characterize the photophysical properties of amino-substituted trifluoromethyl ketones.
UV-Vis Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission spectra, including the wavelengths of maximum absorption (λabs) and emission (λem), and the Stokes shift.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer/Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare stock solutions of the compound in a spectroscopic grade solvent (e.g., acetonitrile, DMSO, ethanol) at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (e.g., 1-10 µM) in the same solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorption Measurement: Record the UV-Vis absorption spectrum of the dilute solution over a relevant wavelength range (e.g., 200-800 nm) using the pure solvent as a blank. The wavelength of maximum absorbance (λabs) is determined from this spectrum.
-
Emission Measurement: Using the fluorometer, excite the sample at its λabs. Record the fluorescence emission spectrum over a wavelength range starting from just above the excitation wavelength to a point where the emission intensity returns to the baseline. The wavelength of maximum emission (λem) is determined from this spectrum.
-
Stokes Shift Calculation: The Stokes shift (Δν) is calculated in wavenumbers (cm-1) using the following formula: Δν = (1/λabs - 1/λem) * 107
Fluorescence Quantum Yield (ΦF) Determination
Objective: To determine the efficiency of the fluorescence process.
Methodology: The relative method using a well-characterized standard is most common.
Procedure:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the sample. For blue-green emitting compounds, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard.
-
Data Acquisition:
-
Prepare a series of concentrations for both the sample and the standard, ensuring the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
-
Calculation: The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) Where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Fluorescence Lifetime (τ) Measurement
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.
Procedure:
-
Instrument Setup: The TCSPC system is set up with a pulsed light source (e.g., a laser diode or LED) at a wavelength suitable for exciting the sample.
-
Data Acquisition: The sample is excited with the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for many cycles to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ).
Experimental Workflow Visualization
Caption: Experimental workflow for the characterization of amino-substituted trifluoromethyl ketones.
Potential Applications in Drug Development and Research
While the primary focus of many studies on trifluoromethyl ketones has been on their role as covalent inhibitors of enzymes like proteases, the introduction of an amino group to create a fluorescent scaffold opens up new avenues for their application:
-
Fluorescent Probes: These compounds could be developed into fluorescent probes for cellular imaging. The sensitivity of their fluorescence to the local environment (solvatochromism) could be exploited to report on changes in polarity within cellular compartments or during protein binding events.
-
Theranostics: A molecule that combines a therapeutic action (e.g., enzyme inhibition) with a diagnostic signal (fluorescence) is known as a theranostic. Amino-substituted trifluoromethyl ketones are ideal candidates for such applications, allowing for the visualization of drug distribution and target engagement.
-
Assay Development: The fluorescence properties could be used to develop high-throughput screening assays for drug discovery. For instance, a change in fluorescence upon binding to a target protein could be used to identify potential drug leads.
Conclusion and Future Outlook
Amino-substituted trifluoromethyl ketones represent a promising, yet underexplored, class of molecules. Their synthesis is accessible, and their inherent donor-π-acceptor structure suggests a rich photophysical behavior that is ripe for investigation. By drawing parallels with structurally similar aminochalcones, we can anticipate that these compounds will exhibit interesting fluorescence properties, including solvatochromism, governed by intramolecular charge transfer.
Future research should focus on the systematic synthesis and detailed photophysical characterization of a library of these compounds. Such studies will be crucial for establishing clear structure-property relationships and for unlocking their full potential as fluorescent tools in drug discovery, bioimaging, and materials science. The experimental protocols outlined in this guide provide a solid foundation for these future investigations.
References
Spectroscopic and Structural Analysis of 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone: A Technical Guide
Introduction
1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone, a fluorinated aromatic ketone, is a compound of interest in medicinal chemistry and materials science. Its structural motifs, including the electron-donating dimethylamino group and the electron-withdrawing trifluoromethyl group, impart unique electronic and chemical properties. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a workflow for its synthesis and characterization are also presented to support researchers and scientists in drug development and related fields.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H, ¹³C, and ¹⁹F NMR data provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule.
Table 1: NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~7.9 | d | ~9.0 | 2H, Aromatic (ortho to C=O) |
| ~6.7 | d | ~9.0 | 2H, Aromatic (ortho to N(CH₃)₂) | |
| ~3.1 | s | - | 6H, -N(CH₃)₂ | |
| ¹³C NMR | ~180 (q) | q | ~35 | C=O |
| ~154 | s | - | Aromatic C-N | |
| ~132 | s | - | Aromatic C-H (ortho to C=O) | |
| ~118 (q) | q | ~292 | -CF₃ | |
| ~113 | s | - | Aromatic C-H (ortho to N(CH₃)₂) | |
| ~110 | s | - | Aromatic C-C=O | |
| ~40 | s | - | -N(CH₃)₂ | |
| ¹⁹F NMR | ~ -72 | s | - | -CF₃ |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. The data presented here are estimations based on known spectroscopic trends for similar compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 2: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1700 | Strong | C=O stretch (ketone) |
| ~1600, ~1520 | Medium-Strong | Aromatic C=C stretch |
| ~1350 | Strong | C-N stretch (aromatic amine) |
| ~1150-1250 | Strong | C-F stretch (-CF₃) |
| ~820 | Strong | para-disubstituted benzene C-H bend |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation pattern.
Table 3: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 217 | High | [M]⁺ (Molecular ion) |
| 148 | High | [M - CF₃]⁺ |
| 120 | Medium | [M - COCF₃]⁺ |
| 69 | Medium | [CF₃]⁺ |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are provided below. These are generalized procedures based on standard laboratory practices.
NMR Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. The spectral width is typically set from -2 to 12 ppm.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. The spectral width is typically set from 0 to 220 ppm. A larger number of scans is usually required to obtain a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. The spectral width is typically set from -50 to -100 ppm, referenced to an external standard like CFCl₃.
Infrared (IR) Spectroscopy
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: For EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV). For ESI-MS, the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer.
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records the abundance of each ion.
Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: General workflow for chemical synthesis and spectroscopic characterization.
The Trifluoromethyl Ketone Group: A Technical Guide to its Reactivity and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorinated functional groups, the trifluoromethyl ketone (TFMK) moiety stands out for its unique electronic properties and profound impact on molecular reactivity and biological activity. This technical guide provides an in-depth exploration of the core principles governing the reactivity of the trifluoromethyl ketone group, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Electronic Properties and Enhanced Reactivity
The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][2] This strong inductive effect significantly polarizes the adjacent carbonyl group, rendering the carbonyl carbon exceptionally electrophilic.[3][4] This heightened electrophilicity is the primary driver of the unique reactivity of trifluoromethyl ketones, making them highly susceptible to nucleophilic attack.[3][5] This intrinsic reactivity is a key factor in their utility as potent enzyme inhibitors.[6]
Propensity for Hydrate Formation
A hallmark of trifluoromethyl ketones is their remarkable tendency to form stable gem-diol hydrates in aqueous environments.[7][8] The strong electron-withdrawing nature of the trifluoromethyl group destabilizes the carbonyl group while stabilizing the tetrahedral hydrate form.[8] This equilibrium lies heavily towards the hydrate, a phenomenon that is critical to the biological activity of many TFMK-containing compounds, as the hydrate can act as a transition-state analog inhibitor of hydrolytic enzymes.[9][10]
Table 1: Hydration Equilibrium Constants (Khyd) of Selected Ketones
| Ketone | Structure | Khyd | Reference(s) |
| Acetone | CH₃C(O)CH₃ | 2 x 10⁻³ | [11] |
| Trifluoroacetone | CF₃C(O)CH₃ | 1.2 | [12] |
| Hexafluoroacetone | CF₃C(O)CF₃ | 2.2 x 10⁴ - 10⁶ | [7][13] |
Applications as Enzyme Inhibitors
The electrophilic nature of the carbonyl carbon and the stability of the tetrahedral intermediate make trifluoromethyl ketones potent inhibitors of several enzyme classes, most notably serine and cysteine proteases, carboxylesterases, and histone deacetylases (HDACs).[3][6][11][14]
Covalent Reversible Inhibition
Trifluoromethyl ketones often act as covalent reversible inhibitors.[11][15] The mechanism typically involves the nucleophilic attack of a serine or cysteine residue in the enzyme's active site on the electrophilic carbonyl carbon of the TFMK. This forms a stable, yet reversible, hemiketal or hemithioketal adduct, effectively blocking the enzyme's catalytic activity.[3]
Caption: Covalent reversible inhibition mechanism of enzymes by trifluoromethyl ketones.
Table 2: Inhibition Constants of Trifluoromethyl Ketone-Containing Enzyme Inhibitors
| Inhibitor | Target Enzyme | Inhibition Type | Ki / IC₅₀ | Reference(s) |
| Ac-Leu-Phe-CF₃ | Chymotrypsin | Reversible | Ki = 2 µM | [16] |
| Ac-Phe-CF₃ | Chymotrypsin | Reversible | Ki = 20 µM | [16] |
| Peptidyl TFKs | Chymotrypsin | Slow-binding | - | [17] |
| z-LEHD-FMK | Caspase-8 | Irreversible | IC₅₀ = 0.70 nM | [18] |
| z-IETD-FMK | Caspase-8 | Irreversible | IC₅₀ = 350 nM | [18] |
| Ac-LESD-CMK | Caspase-8 | Irreversible | IC₅₀ = 50 nM | [18] |
| TFMK Analogs | HDACs | Reversible | Low nM IC₅₀ | [10] |
| Aromatic TFMK | FGFR4 Kinase | Covalent Reversible | Potent | [15] |
Role in Modulating Signaling Pathways
Trifluoromethyl ketone-containing compounds have been investigated for their ability to modulate critical cellular signaling pathways implicated in diseases such as cancer and inflammation.
Apoptosis Induction
Several studies have demonstrated the pro-apoptotic effects of trifluoromethyl ketones. For instance, α-trifluoromethylacyloins have been shown to induce apoptosis in human oral tumor cell lines, activating caspases, which are key executioners of apoptosis.[19] Caspases themselves are cysteine proteases and are thus prime targets for TFMK-based inhibitors.
Caption: TFMK-based inhibitors can block apoptosis by targeting caspases.
MAPK/ERK Pathway (Hypothetical Target)
The MAPK/ERK signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. While specific trifluoromethyl ketone inhibitors directly targeting the ERK pathway are less documented, the kinases within this pathway represent potential targets for rationally designed TFMK-based inhibitors.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by a TFMK-based inhibitor.
Experimental Protocols
Synthesis of Aryl Trifluoromethyl Ketones from Esters
This protocol describes a general method for the nucleophilic trifluoromethylation of methyl esters using fluoroform (HCF₃) as the trifluoromethyl source.[20]
Materials:
-
Methyl ester (1.0 equiv)
-
Potassium hexamethyldisilazide (KHMDS) (3.0 equiv)
-
Triglyme
-
Fluoroform (HCF₃) gas
-
Anhydrous glassware and inert atmosphere (N₂ or Ar)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere, add the methyl ester and anhydrous triglyme.
-
Cool the solution to -40 °C in a cooling bath.
-
Slowly add KHMDS to the stirred solution.
-
Bubble fluoroform gas through the reaction mixture for a specified time (e.g., 1-3 hours), maintaining the temperature at -40 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -40 °C.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aryl trifluoromethyl ketone.
In Vitro Caspase-3/7 Activity Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against caspases-3 and -7 using a commercially available luminescent assay kit (e.g., Caspase-Glo® 3/7).[21][22]
Materials:
-
Purified active caspase-3 or caspase-7 enzyme
-
Caspase-Glo® 3/7 Reagent (containing a proluminescent DEVD substrate)
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
White-walled 96-well microplate suitable for luminescence measurements
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In the wells of the microplate, add the diluted test compound or vehicle control (DMSO).
-
Add the purified caspase enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Initiate the enzymatic reaction by adding the Caspase-Glo® 3/7 Reagent to each well.
-
Incubate the plate at room temperature for 1-3 hours to allow for signal stabilization.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: General workflow for an in vitro caspase activity assay.
Characterization of Covalent Reversible Inhibitors
A general workflow for characterizing the covalent and reversible nature of an inhibitor involves competition experiments with a known irreversible inhibitor and analysis by mass spectrometry.[20][23]
Caption: Workflow for characterizing covalent reversible inhibitors.
Conclusion
The trifluoromethyl ketone group is a privileged functional group in medicinal chemistry, imparting unique reactivity that has been successfully exploited in the design of potent enzyme inhibitors. Its strong electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and the formation of stable, tetrahedral intermediates that can mimic the transition states of enzymatic reactions. A thorough understanding of the principles governing TFMK reactivity, including hydrate formation and covalent reversible inhibition, is essential for the rational design and development of novel therapeutics targeting a wide range of diseases. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further explore the vast potential of this remarkable functional group.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 8. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones [pubmed.ncbi.nlm.nih.gov]
- 11. homework.study.com [homework.study.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Solved 1. The equilibrium constant (Khyde) for the hydration | Chegg.com [chegg.com]
- 14. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry | MDPI [mdpi.com]
- 15. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rcsb.org [rcsb.org]
- 17. Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Alpha-trifluoromethylated acyloins induce apoptosis in human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 22. Caspase 3/7 Activity [protocols.io]
- 23. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Nucleophilic Trifluoromethylation of Esters
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group (–CF3) is a cornerstone of modern medicinal chemistry and drug development. This powerful moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Among the various synthetic strategies, the nucleophilic trifluoromethylation of esters to produce valuable trifluoromethyl ketones stands out as a direct and efficient method. This technical guide provides an in-depth analysis of the core mechanisms, experimental protocols, and quantitative data for the most prominent methods in this field.
Introduction to Nucleophilic Trifluoromethylation of Esters
The direct addition of a nucleophilic trifluoromethyl equivalent to the electrophilic carbonyl carbon of an ester is a challenging yet highly desirable transformation. Esters are generally less reactive than aldehydes or ketones, often requiring potent nucleophiles and carefully optimized conditions. The reaction typically proceeds via the formation of a tetrahedral intermediate, which then collapses to eliminate an alkoxide leaving group, yielding a trifluoromethyl ketone. This ketone can be a final target molecule or a versatile intermediate for further synthetic elaborations.
Two primary reagents have emerged as the most effective for the nucleophilic trifluoromethylation of esters: (trifluoromethyl)trimethylsilane (TMS-CF3), famously known as the Ruppert-Prakash reagent, and fluoroform (HCF3), a readily available and cost-effective C1 building block. This guide will focus on the mechanisms and applications of these two key systems.
Trifluoromethylation using the Ruppert-Prakash Reagent (TMS-CF3)
The Ruppert-Prakash reagent is a widely used source of a nucleophilic trifluoromethyl group. In the presence of a suitable initiator, typically a fluoride source, it generates a transient trifluoromethyl anion or a related reactive species. For the trifluoromethylation of esters, a catalytic amount of cesium fluoride (CsF) has proven to be particularly effective.[1][2]
Mechanism of CsF-Catalyzed Trifluoromethylation of Esters with TMS-CF3
The reaction is initiated by the activation of the silicon-carbon bond in TMS-CF3 by a fluoride ion from the catalyst.[1][2] This generates a hypervalent siliconate species, which serves as the active trifluoromethylating agent, or releases a trifluoromethyl anion. This species then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent collapse of this intermediate, driven by the elimination of the alkoxide, is followed by silylation of the resulting enolate to yield a silyl ether intermediate. The final trifluoromethyl ketone is obtained after acidic hydrolysis.[1][2]
Caption: Mechanism of CsF-Catalyzed Trifluoromethylation of Esters with TMS-CF3.
Quantitative Data for Trifluoromethylation with TMS-CF3
The CsF-catalyzed method is effective for a range of carboxylic, sulfonic, sulfinic, and selenic esters.[1][2] The reaction generally proceeds at room temperature with good to excellent yields.
| Entry | Ester Substrate (R-COOR') | Product (R-COCF3) | Yield (%)[1] |
| 1 | Methyl benzoate | 1-Phenyl-2,2,2-trifluoroethanone | 92 |
| 2 | Ethyl 4-chlorobenzoate | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | 94 |
| 3 | Methyl 2-naphthoate | 1-(2-Naphthyl)-2,2,2-trifluoroethanone | 95 |
| 4 | Methyl phenylpropiolate | 1-Phenyl-4,4,4-trifluorobut-2-yn-1-one | 90 |
| 5 | Ethyl octanoate | 1,1,1-Trifluorononan-2-one | 85 |
| 6 | Methyl 4-(trifluoromethyl)benzoate | 1-(4-(Trifluoromethyl)phenyl)-2,2,2-trifluoroethanone | 91 |
Experimental Protocol: CsF-Catalyzed Trifluoromethylation of Methyl Benzoate[1]
-
To a stirred solution of methyl benzoate (1.0 mmol) in 5 mL of ethylene glycol dimethyl ether (DME), add cesium fluoride (0.1 mmol).
-
To this suspension, add (trifluoromethyl)trimethylsilane (TMS-CF3) (1.5 mmol) dropwise at room temperature.
-
Stir the reaction mixture at 25 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with 10 mL of water.
-
Add 10 mL of 1 M hydrochloric acid and stir for 30 minutes to hydrolyze the silyl ether intermediate.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford 1-phenyl-2,2,2-trifluoroethanone.
Trifluoromethylation using Fluoroform (HCF3)
Fluoroform (HCF3) is an inexpensive and abundant industrial byproduct, making it an attractive source for the trifluoromethyl group. However, its high pKa requires a strong base for deprotonation to generate the trifluoromethyl anion (CF3⁻). A significant challenge is the instability of the CF3⁻ anion, which can readily decompose to difluorocarbene and fluoride.[3][4][5] Recent advancements have shown that a combination of potassium hexamethyldisilazide (KHMDS) as the base and triglyme as the solvent can effectively generate a "naked" and highly nucleophilic CF3⁻ anion for the trifluoromethylation of esters.[3][4][6]
Mechanism of Trifluoromethylation of Esters with HCF3/KHMDS/Triglyme
The reaction begins with the deprotonation of fluoroform by KHMDS to generate the trifluoromethyl anion. The triglyme solvent plays a crucial role by encapsulating the potassium cation (K⁺), which prevents the decomposition of the CF3⁻ anion.[3][4] This "naked" and highly reactive CF3⁻ then acts as a potent nucleophile, attacking the ester carbonyl to form a stable tetrahedral intermediate. This intermediate is protonated during the aqueous workup to yield the corresponding trifluoromethyl ketone.[3][4]
Caption: Mechanism of HCF3/KHMDS/Triglyme Trifluoromethylation of Esters.
Quantitative Data for Trifluoromethylation with HCF3
This method is applicable to a variety of aromatic, aliphatic, and conjugated methyl esters, providing good to excellent yields of the corresponding trifluoromethyl ketones.[3][4][6]
| Entry | Ester Substrate | Product | Yield (%)[3] |
| 1 | Methyl 2-naphthoate | 1-(2-Naphthyl)-2,2,2-trifluoroethanone | 75 |
| 2 | Methyl 4-methoxybenzoate | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanone | 82 |
| 3 | Methyl 4-bromobenzoate | 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | 78 |
| 4 | Methyl cinnamate | 4-Phenyl-1,1,1-trifluorobut-3-en-2-one | 41 |
| 5 | Methyl cyclohexanecarboxylate | 1-(Cyclohexyl)-2,2,2-trifluoroethanone | 65 |
| 6 | Methyl 3,4-dimethoxybenzoate | 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethanone | 42 |
| 7 | Methyl 4-phenylbenzoate | 1-([1,1'-Biphenyl]-4-yl)-2,2,2-trifluoroethanone | 92 |
Experimental Protocol: Trifluoromethylation of Methyl 2-Naphthoate with HCF3[3][7]
-
Place methyl 2-naphthoate (0.4 mmol) in a test tube and add 0.7 mL of triglyme.
-
Cool the test tube in liquid nitrogen under vacuum and introduce fluoroform (9.9 mL, 1.1 equiv) via a syringe.
-
Under a nitrogen atmosphere, add a solution of KHMDS (160 mg, 2.0 equiv) in 0.3 mL of triglyme at -40 °C.
-
Stir the reaction mixture at -40 °C for 4 hours.
-
Quench the reaction by adding 1 M aqueous HCl (1.0 mL).
-
Extract the aqueous layer with dichloromethane (3 x 1.0 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 1-(naphthalen-2-yl)-2,2,2-trifluoroethan-1-one.
Asymmetric Nucleophilic Trifluoromethylation of Esters
The development of catalytic asymmetric methods for the direct nucleophilic trifluoromethylation of prochiral esters remains a significant challenge in organic synthesis. While substantial progress has been made in the asymmetric trifluoromethylation of ketones and imines, the corresponding transformation for the less reactive ester substrates is not yet well-established. Future research in this area is crucial for providing efficient access to enantiomerically enriched trifluoromethyl ketones, which are highly valuable building blocks in drug discovery.
Conclusion
The nucleophilic trifluoromethylation of esters is a powerful tool for the synthesis of trifluoromethyl ketones. The Ruppert-Prakash reagent, in conjunction with a cesium fluoride catalyst, offers a reliable and high-yielding method for a broad range of esters under mild conditions. More recently, the use of fluoroform with KHMDS in triglyme has emerged as a cost-effective and straightforward alternative, leveraging an abundant C1 feedstock. While both methods provide excellent results for a variety of substrates, the development of a general and efficient asymmetric variant for prochiral esters represents a key area for future investigation. This guide provides the foundational knowledge for researchers to understand and apply these critical transformations in their synthetic endeavors.
References
- 1. Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane [organic-chemistry.org]
- 3. d-nb.info [d-nb.info]
- 4. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 5. Report: Regio- and Enantioselective Trifluoromethylation Reactions through a Combined Directing Group/Chiral Trifluoromethylsilane Strategy (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 6. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
role of trifluoromethyl ketones as enzyme inhibitor building blocks
An In-depth Technical Guide to Trifluoromethyl Ketones as Enzyme Inhibitor Building Blocks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of trifluoromethyl ketones (TFMKs), a pivotal class of building blocks for designing potent enzyme inhibitors. Their unique electrochemical properties make them highly effective as transition-state analogs, leading to significant applications in drug discovery and development.
Core Principles of Trifluoromethyl Ketone Inhibition
Trifluoromethyl ketones are distinguished by a ketone functional group flanked by a highly electronegative trifluoromethyl (-CF₃) group. This feature is central to their mechanism of action and success as enzyme inhibitors. The presence of the -CF₃ group dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] This inherent reactivity is a key reason for their potency against several classes of hydrolytic enzymes.[2][3]
Mechanism of Action: Covalent Reversible Inhibition
TFMKs primarily function as transition-state analogue inhibitors.[4] The inhibition process involves the nucleophilic attack by an amino acid residue within the enzyme's active site—typically a serine or cysteine—on the electrophilic carbonyl carbon of the TFMK.[1][4][5] This attack leads to the formation of a stable, tetrahedral hemiketal (with serine) or hemithioketal (with cysteine) adduct.[1][6] This adduct is a structural mimic of the transient tetrahedral intermediate formed during the normal enzymatic hydrolysis of a substrate.[2][4]
This interaction is often characterized by slow-binding kinetics, where the inhibitor establishes a time-dependent equilibrium, leading to a progressive tightening of the inhibition.[1][7] The inhibition is typically reversible, though the stability of the covalent adduct results in potent inhibitory activity.[8][9] In some cases, particularly with monofluoromethyl ketones, irreversible inhibition has been observed, accompanied by the release of a fluoride ion and covalent modification of a histidine residue.[10]
Caption: General mechanism of enzyme inhibition by a trifluoromethyl ketone.
Structure-Activity Relationship (SAR)
The efficacy and selectivity of TFMK inhibitors are governed by several factors:
-
Peptidic Recognition Moiety : The structure attached to the TFMK warhead is crucial for specificity. By designing this portion to mimic the natural substrate of a target enzyme, high selectivity can be achieved. For instance, increasing the peptide chain length in elastase inhibitors from a dipeptide to a tetrapeptide analogue dramatically lowers the inhibition constant (Ki).[6]
-
Fluorination : The degree of fluorination impacts potency. Di- and trifluoromethyl ketones are generally better inhibitors than their monofluoromethyl or non-fluorinated counterparts.[10][11] This is attributed to the increased stability of the hydrated ketone form and a lower pKa of the resulting hemiacetal hydroxyl, which enhances interactions within the active site.[10]
-
Lipophilicity : The inhibitory potency of TFMKs is often correlated with lipophilicity (log P). Optimal activity is typically associated with intermediate log P values, suggesting that the inhibitor must efficiently partition into the often hydrophobic active site gorge of enzymes like carboxylesterases.[4][9]
Applications in Drug Discovery: Targeting Key Enzyme Classes
The TFMK scaffold has been successfully employed to develop inhibitors for a wide range of enzymes implicated in human disease.
Protease Inhibitors
TFMKs are well-established inhibitors of serine and cysteine proteases.[1]
-
Serine Proteases : Peptidyl TFMKs are potent inhibitors of serine proteases like human leukocyte elastase and chymotrypsin.[6][12] One such inhibitor, ZD8321, entered clinical evaluation for inflammatory diseases, demonstrating that TFMK-based compounds can achieve high oral bioavailability.[12]
-
Cysteine Proteases : This class is a major target for TFMKs.
-
Caspases : TFMK-based inhibitors, such as the pan-caspase inhibitor Z-VAD-FMK, are critical research tools for studying apoptosis.[13] They have been shown to prevent apoptosis induced by various signals.[14]
-
Cathepsins : TFMKs have been developed as inhibitors of cathepsins, which are involved in various physiological and pathological processes.[7][15][16]
-
Viral Proteases : TFMKs have been designed to target viral proteases, such as the SARS-CoV 3CL protease, which is essential for viral replication.[1][17] This makes them promising candidates for antiviral drug development.
-
Esterase Inhibitors
TFMKs are highly potent, slow-binding inhibitors of various esterases, including acetylcholinesterase and carboxylesterases.[4][8] The TFMK 3-octylthio-1,1,1-trifluoropropan-2-one (OTFP) is a particularly potent inhibitor of insect antennal esterases, with an IC50 value of 0.08 µM, highlighting its potential use in pest control.[9] The acetylcholine analogue m-(N,N,N-Trimethylammonio)trifluoroacetophenone is one of the most potent acetylcholinesterase inhibitors known, with activity in the femtomolar range.[18]
Other Enzyme Targets
The application of TFMKs extends beyond proteases and esterases.
-
Histone Deacetylases (HDACs) : TFMKs act as zinc-binding groups to potently inhibit HDACs, which are validated targets in oncology.[19] Interestingly, the mechanism can be class-dependent, with some TFMK inhibitors showing a fast-on–fast-off mechanism against certain HDAC isoforms and slow-binding mechanisms against others.[19][20]
-
Kinases : Recently, aromatic TFMKs have been characterized as novel warheads for designing covalently reversible kinase inhibitors that target non-catalytic cysteine residues, a promising strategy for enhancing selectivity and potency.[21][22] This has been successfully applied to develop inhibitors for FGFR4 and JAK3 kinases.[5][21]
Quantitative Data of TFMK Inhibitors
The potency of TFMK inhibitors is typically quantified by their IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values.
| Target Enzyme | Inhibitor | Potency (Kᵢ) | Potency (IC₅₀) | Reference |
| Proteases | ||||
| Human Leukocyte Elastase | Ac-Ala-Ala-Pro-ambo-Ala-CF₃ | 0.34 µM | - | [6] |
| SARS-CoV 3CL Protease | Inhibitor 5h | 0.3 µM (time-dependent) | - | [1] |
| Cathepsin B | Z-Phe-Ala-CF₃ | Weak, slow-binding | - | [7] |
| Caspase-1 | VRT-043198 (active form of VX-765) | Potent | - | [23] |
| Esterases | ||||
| Acetylcholinesterase | 3,3-difluoro-6,6-dimethyl-2-heptanone | 1.6 nM | - | [2] |
| Acetylcholinesterase | 6,6-dimethyl-1,1,1-trifluoro-2-heptanone | 16 nM | - | [2] |
| Antennal Esterase (S. littoralis) | 3-octylthio-1,1,1-trifluoropropan-2-one (OTFP) | - | 0.08 µM | [9] |
| Other Enzymes | ||||
| Carboxypeptidase A | 2-Benzyl-4-oxo-5,5,5-trifluoropentanoic acid | 0.2 µM | - | [2] |
| Pepsin | Difluorostatone-containing pepstatin analogue | 60 pM | - | [2] |
| HDAC4 | Compound 4 | 5.1 nM | - | [19] |
| HDAC7 | Compound 4 | 4.7 nM | - | [19] |
Experimental Protocols
General Synthesis of Peptidyl Trifluoromethyl Ketones
A common strategy for synthesizing TFMK inhibitors involves a multi-step process starting from commercially available materials.[1][17] The following protocol is a representative example.
Caption: General experimental workflow for the synthesis of TFMK inhibitors.
Methodology:
-
Nitro Alcohol Formation : A nitroalkane (defining the P₁ group of the inhibitor) is reacted with trifluoroacetaldehyde ethyl hemiacetal in the presence of a catalytic amount of a base like potassium carbonate to form a nitro alcohol intermediate.[1]
-
Reduction : The nitro group of the intermediate is reduced to a primary amine, typically through catalytic hydrogenation, yielding an amino alcohol.
-
Peptide Coupling : The resulting amino alcohol is coupled with an N-terminally protected amino acid or peptide chain using standard peptide coupling reagents (e.g., HATU, HOBt). This step builds the desired peptide sequence for enzyme recognition.
-
Oxidation : The secondary alcohol of the coupled product is oxidized to the corresponding ketone using a mild oxidizing agent, such as Dess-Martin periodinane, to yield the final trifluoromethyl ketone inhibitor.[1]
-
Purification and Characterization : The final compound is purified using techniques like column chromatography or HPLC. Its structure and purity are confirmed by NMR spectroscopy and high-resolution mass spectrometry.[1]
Enzyme Inhibition Assay Protocol
The inhibitory potency (IC₅₀ and Kᵢ) of TFMK compounds is determined through kinetic analysis of the target enzyme.[1]
Caption: Experimental workflow for determining enzyme inhibition constants.
Methodology:
-
Reagent Preparation : All kinetic measurements are performed in a suitable buffer at a constant temperature and pH (e.g., 20 mM Bis-Tris, pH 7.0, at 25 °C).[1] Stock solutions of the enzyme, a fluorogenic peptide substrate, and the TFMK inhibitor are prepared.
-
IC₅₀ Determination :
-
The enzyme (e.g., 50 nM) is incubated with various concentrations of the TFMK inhibitor for a defined period.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate (e.g., 6 µM).[1]
-
The initial velocity (rate of fluorescence increase) of the reaction is measured using a plate reader.
-
The percent inhibition for each inhibitor concentration is calculated relative to a control reaction without inhibitor.
-
IC₅₀ values are determined by fitting the plot of percent inhibition versus inhibitor concentration to a dose-response curve.[1]
-
-
Kᵢ Determination :
-
To determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive), kinetic measurements are performed at fixed inhibitor concentrations (e.g., 1x and 2x IC₅₀) and varying substrate concentrations.[1]
-
The data are plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
The Kᵢ value is obtained by fitting the kinetic data using nonlinear regression to the appropriate Michaelis-Menten equation for the observed inhibition type.[1]
-
Signaling Pathway Inhibition: Caspase-Mediated Apoptosis
TFMK-based caspase inhibitors are instrumental in blocking the apoptotic signaling cascade. Caspases are cysteine proteases that, once activated, execute the programmed cell death pathway.
Caption: Inhibition of the caspase signaling pathway by a TFMK inhibitor.
Conclusion and Future Outlook
Trifluoromethyl ketones represent a powerful and versatile class of building blocks for the design of potent and often selective enzyme inhibitors. Their mechanism as transition-state analogues, forming reversible covalent adducts with active site nucleophiles, underpins their high efficacy. They have been successfully applied to a diverse range of enzyme targets, leading to valuable research tools and clinical candidates.[12]
While challenges such as in vivo metabolic stability have been noted, ongoing medicinal chemistry efforts are focused on overcoming these limitations.[24] The continued exploration of the TFMK scaffold, particularly its application to new enzyme classes like kinases, ensures that it will remain a cornerstone of modern drug discovery.[21][22]
References
- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cathepsin B by peptidyl aldehydes and ketones: slow-binding behavior of a trifluoromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. A caspase inhibitor protects thymocytes from diverse signal-mediated apoptosis but not from clonal deletion in fetal thymus organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Trifluoromethylphenyl as P2 for ketoamide-based cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TMTFA - Wikipedia [en.wikipedia.org]
- 19. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. invivogen.com [invivogen.com]
- 24. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative data on the solubility and stability of 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone is limited. This guide provides a framework of expected properties based on its chemical structure and outlines detailed, generalized experimental protocols for determining these characteristics.
Introduction
This compound, a trifluoroacetophenone derivative, is a compound of interest in pharmaceutical and agrochemical research.[1] Its structural features, including the electron-donating dimethylamino group and the electron-withdrawing trifluoromethyl group, suggest unique chemical properties that are valuable for the synthesis of fluorinated compounds with potentially enhanced metabolic stability and bioavailability.[1] Understanding the solubility and stability of this compound in various organic solvents is paramount for its effective use in synthesis, formulation, and as a chemical intermediate.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀F₃NO | [2][3] |
| Molecular Weight | 217.19 g/mol | [2][4] |
| CAS Number | 2396-05-6 | [2][3] |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Storage | Sealed in dry, room temperature | [2] |
Solubility Profile
A systematic study to determine the solubility in a variety of organic solvents is crucial. The following table should be populated with experimentally determined data.
| Solvent | Polarity Index | Dielectric Constant | Solubility ( g/100 mL) at 25°C | Observations |
| Hexane | 0.1 | 1.89 | Data not available | |
| Toluene | 2.4 | 2.38 | Data not available | |
| Dichloromethane | 3.1 | 9.08 | Data not available | |
| Acetone | 5.1 | 20.7 | Data not available | |
| Ethyl Acetate | 4.4 | 6.02 | Data not available | |
| Ethanol | 4.3 | 24.55 | Data not available | |
| Methanol | 5.1 | 32.7 | Data not available | |
| Acetonitrile | 5.8 | 37.5 | Data not available | |
| Dimethylformamide (DMF) | 6.4 | 36.7 | Data not available | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Data not available |
Stability Profile
The stability of this compound under various conditions is a critical parameter for its handling, storage, and application. Trifluoroacetophenones are generally stable compounds, but their stability can be influenced by factors such as pH, temperature, and light.
A comprehensive stability study should be conducted to evaluate the degradation of the compound under stress conditions. The results of such a study would be tabulated as follows:
| Condition | Parameter | Storage Duration | Analyte Concentration (%) | Degradation Products (%) | Observations |
| Acidic | 0.1 M HCl | 7, 14, 30 days | Data not available | Data not available | |
| Basic | 0.1 M NaOH | 7, 14, 30 days | Data not available | Data not available | |
| Neutral | Purified Water | 7, 14, 30 days | Data not available | Data not available | |
| Oxidative | 3% H₂O₂ | 7, 14, 30 days | Data not available | Data not available | |
| Thermal | 60°C | 7, 14, 30 days | Data not available | Data not available | |
| Photolytic | UV/Visible Light | 24, 48, 72 hours | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for determining the solubility and stability of this compound are provided below.
Solubility Determination Protocol
A common method for determining the solubility of a compound is the shake-flask method.
Caption: Workflow for solubility determination using the shake-flask method.
Detailed Steps:
-
Preparation: Accurately weigh an excess amount of this compound and add it to a sealed vial containing a known volume of the desired organic solvent.
-
Equilibration: Place the vial in a shaker bath maintained at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the vial to stand undisturbed for a period to allow the undissolved solid to sediment.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.
-
Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).
Stability Study Protocol
Forced degradation studies are essential to understand the stability of a compound under various stress conditions.
References
19F NMR chemical shift for 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone
An In-depth Technical Guide to the 19F NMR Analysis of 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone
For researchers, scientists, and drug development professionals, understanding the precise chemical environment of fluorinated molecules is paramount. 19F Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful analytical tool in this regard, offering high sensitivity and a wide chemical shift range that is exquisitely sensitive to the local electronic environment.[1][2][3][4] This guide focuses on the 19F NMR characteristics of this compound, a compound of interest in medicinal chemistry and materials science.[5]
Predicted 19F NMR Chemical Shift
The trifluoroacetyl group (-COCF3) typically exhibits a 19F NMR signal in the range of -70 to -80 ppm relative to a CFCl3 standard.[6][7] The presence of a strong electron-donating dimethylamino group at the para position of the phenyl ring is expected to increase the electron density at the carbonyl carbon, which in turn would shield the fluorine nuclei of the trifluoromethyl group. This shielding effect would likely cause an upfield shift (a less negative value) of the 19F NMR signal compared to an unsubstituted or electron-withdrawn trifluoroacetophenone.
Table 1: Predicted 19F NMR Chemical Shift Data
| Compound | Functional Group | Predicted Chemical Shift (δ) vs. CFCl3 | Solvent |
| This compound | -COCF3 | -70 to -75 ppm | CDCl3 |
Experimental Protocol for 19F NMR Spectroscopy
To obtain a high-quality 19F NMR spectrum of this compound, the following detailed experimental protocol is recommended.[1][8]
1. Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a clean, dry vial.[1]
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[1]
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, add a small amount of an internal reference standard. A common choice is trifluorotoluene (C6H5CF3), which has a chemical shift of approximately -63.72 ppm.[9] The concentration of the standard should be significantly lower than that of the analyte to avoid signal overlap and integration issues.
-
Degassing (Optional): For sensitive samples or long experiments, degassing the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes can remove dissolved oxygen, which is paramagnetic and can cause line broadening.
2. NMR Instrument Setup and Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer equipped with a fluorine-observe probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the probe to the 19F frequency to ensure efficient signal transmission and detection.
-
Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.
-
Spectral Width: Set a wide spectral width (e.g., 200 ppm or ~80,000 Hz on a 400 MHz spectrometer) initially to ensure the signal is captured, as 19F chemical shifts can span a large range.[8][10]
-
Transmitter Offset: Center the transmitter offset in the expected region of the trifluoroacetyl signal (around -75 ppm).
-
Acquisition Time: Set an acquisition time of 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally adequate for small molecules.
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Decoupling: Proton decoupling (1H decoupling) can be applied to simplify the spectrum by removing 1H-19F couplings, resulting in a single sharp peak for the CF3 group.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Carefully phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (if used) or to an external standard. If no standard is used, the solvent signal can be used as a rough reference, but this is less accurate.
-
Integration: Integrate the area under the peak to obtain quantitative information.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis of this compound followed by its 19F NMR analysis. A common synthetic route involves the reaction of a Grignard reagent derived from 4-bromo-N,N-dimethylaniline with an ester of trifluoroacetic acid, such as ethyl trifluoroacetate.
Caption: Workflow for Synthesis and 19F NMR Analysis.
Signaling Pathway Context: Application in Kinase Inhibition
Trifluoroacetophenone derivatives are frequently utilized as building blocks in the synthesis of kinase inhibitors.[11] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The diagram below illustrates a simplified, hypothetical signaling pathway where a drug derived from this compound could act as an inhibitor.
Caption: Hypothetical Kinase Signaling Pathway Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. F19 detection [nmr.chem.ucsb.edu]
- 9. colorado.edu [colorado.edu]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. 1-[4-(2-Aminoanilino)phenyl]-2,2,2-trifluoroethanone - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone is a fluorinated organic compound with significant potential in medicinal chemistry. It belongs to the class of trifluoroacetophenones, which are recognized as valuable building blocks and key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of the trifluoromethyl ketone moiety is of particular interest as it can act as a potent pharmacophore, enhancing the lipophilicity and metabolic stability of parent compounds.[3] This functional group is a known feature in the design of enzyme inhibitors, often by mimicking the tetrahedral transition state of substrate hydrolysis.[3][4] The dimethylamino group on the phenyl ring provides a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives.
While this compound is primarily utilized as a synthetic intermediate, the broader class of trifluoroacetophenone derivatives has demonstrated significant bioactivity, particularly as enzyme inhibitors. This document provides an overview of the potential applications of this compound in medicinal chemistry, based on the activities of structurally related molecules, and includes generalized protocols for its evaluation.
Potential Applications in Medicinal Chemistry
The trifluoroacetophenone scaffold has been successfully employed in the development of inhibitors for various enzymes. The electron-withdrawing nature of the trifluoromethyl group is crucial for the electrophilic character of the ketone, facilitating interactions with nucleophilic residues in enzyme active sites.
One notable application of trifluoroacetophenone derivatives is in the inhibition of enzymes such as malonyl-CoA decarboxylase (MCD). MCD is a key enzyme in fatty acid metabolism, and its inhibition is a therapeutic target for metabolic diseases. Studies have shown that trifluoroacetophenone analogs can act as potent MCD inhibitors. It is hypothesized that the trifluoroacetyl group interacts with the MCD active site in its hydrated form.
Quantitative Data for Related Trifluoroacetophenone Derivatives
| Compound Class | Target Enzyme | Reported Activity (IC50/Ki) | Reference |
| Trifluoroacetophenone "reverse amide" analogs | Malonyl-CoA Decarboxylase (MCD) | Potent inhibition (specific values not detailed in abstract) | [5] |
| Acetophenone derivatives | p38 Mitogen-Activated Protein (MAP) Kinase | Under investigation as potent inhibitors | [6] |
| Trifluoromethyl ketone dipeptide analogues | Angiotensin Converting Enzyme | Good inhibitors | [4] |
| 2-Benzyl-4-oxo-5,5,5-trifluoropentanoic acid | Carboxypeptidase A | Ki = 2 x 10⁻⁷ M | [4] |
| Acetylcholine analogues (fluoro ketones) | Acetylcholinesterase | Ki = 1.6 x 10⁻⁹ M to 16 x 10⁻⁹ M | [4] |
Experimental Protocols
Given that this compound is a synthetic intermediate, a primary application in a research setting would be its use in the synthesis of more complex molecules, followed by biological screening. Below are generalized protocols for synthesis and a common enzyme inhibition assay.
Protocol 1: General Synthesis of a Derivative via Reductive Amination
This protocol describes a general method to modify the ketone of this compound to introduce a new amine-linked substituent, a common step in building more complex drug candidates.
Materials:
-
This compound
-
A primary or secondary amine of choice
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in the chosen solvent (DCM or DCE).
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Slowly add the reducing agent (STAB, 1.5 equivalents) to the reaction mixture.
-
Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to obtain the desired derivative.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.
Protocol 2: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol outlines a general procedure to screen this compound or its derivatives for inhibitory activity against a target enzyme that has a chromogenic or fluorogenic substrate.
Materials:
-
Target enzyme
-
Chromogenic or fluorogenic substrate for the target enzyme
-
Assay buffer (specific to the enzyme)
-
This compound (or its synthesized derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a stock solution of the test compound and the positive control inhibitor in a suitable solvent (e.g., 10 mM in DMSO).
-
Create a series of dilutions of the test compound and positive control in the assay buffer.
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
-
Add the diluted test compounds and controls to the respective wells. Include a "no inhibitor" control containing only the enzyme and assay buffer.
-
Incubate the enzyme with the inhibitors for a predetermined amount of time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.
-
Immediately place the microplate in the plate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
References
Applications of Trifluoroacetophenone Derivatives in Pharmaceutical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the diverse applications of trifluoroacetophenone derivatives in pharmaceutical development. These compounds, characterized by a trifluoromethyl group attached to an acetophenone core, exhibit a wide range of biological activities, making them valuable scaffolds in the design of novel therapeutic agents. Their unique electronic properties, conferred by the trifluoromethyl group, often lead to enhanced potency, selectivity, and metabolic stability.
Application Notes
Trifluoroacetophenone derivatives have emerged as a versatile class of compounds with significant potential across multiple therapeutic areas. Their applications stem from their ability to interact with various biological targets, including enzymes and signaling pathway components.
Enzyme Inhibition
The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon of trifluoroacetophenone derivatives highly electrophilic, facilitating interactions with nucleophilic residues in enzyme active sites. This has led to the development of potent inhibitors for several classes of enzymes.
-
Malonyl-CoA Decarboxylase (MCD) Inhibition: Certain trifluoroacetophenone derivatives act as potent inhibitors of MCD, an enzyme that plays a crucial role in fatty acid metabolism.[1][2] By inhibiting MCD, these compounds increase the levels of malonyl-CoA, which in turn inhibits carnitine palmitoyltransferase I (CPT-I), leading to a reduction in fatty acid oxidation. This mechanism is a potential therapeutic strategy for conditions such as ischemic heart disease.
-
Acetylcholinesterase (AChE) Inhibition: Derivatives of trifluoroacetophenone have been identified as inhibitors of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity makes them promising candidates for the development of drugs for neurodegenerative diseases like Alzheimer's disease, where enhancing cholinergic neurotransmission is a key therapeutic goal.
-
Carbonic Anhydrase (CA) Inhibition: Various trifluoroacetophenone derivatives have shown inhibitory activity against carbonic anhydrases, a family of zinc-containing metalloenzymes. CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.
-
Monoamine Oxidase B (MAO-B) Inhibition: Specific acetophenone derivatives have been designed as potent and selective inhibitors of MAO-B, an enzyme involved in the metabolism of neurotransmitters. This makes them relevant for the treatment of neurodegenerative disorders such as Parkinson's disease.
Anticancer Activity
Trifluoroacetophenone derivatives, particularly α-trifluoromethyl chalcones, have demonstrated significant antiproliferative activity against various cancer cell lines, including androgen-independent prostate cancer cells.[3][4] These compounds can induce apoptosis and disrupt cell cycle progression in cancer cells, highlighting their potential as novel anticancer agents. The mechanism of action can involve the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Antiviral Potential
Derivatives of trifluoroacetophenone have been investigated for their antiviral properties. While specific data on trifluoroacetophenone derivatives is emerging, related fluorinated compounds have shown activity against various viruses, including influenza virus.[5] Their mode of action may involve the inhibition of viral entry, replication, or release from host cells.
Neuroprotective Effects
Trifluoroacetophenone derivatives have exhibited neuroprotective properties in preclinical models. They have been shown to protect neuronal cells from apoptosis induced by neurotoxins. The underlying mechanisms may involve the modulation of signaling pathways crucial for neuronal survival and the inhibition of apoptotic cascades.
Quantitative Data
The following tables summarize the inhibitory activities of selected trifluoroacetophenone derivatives against various targets.
Table 1: Enzyme Inhibitory Activity of Trifluoroacetophenone Derivatives
| Compound Class | Target Enzyme | Derivative Example | IC50 / Ki | Reference |
| Reverse Amide Analogs | Malonyl-CoA Decarboxylase | 4-(trifluoroacetyl)benzoic acid derivative | IC50 in µM range | [1][2] |
| Acetophenone Derivatives | Monoamine Oxidase B | Compound 1j | IC50 = 12.9 nM | [4] |
| Acetophenone Derivatives | Monoamine Oxidase B | Compound 2e | IC50 = 11.7 nM | [4] |
Table 2: Anticancer Activity of α-Trifluoromethyl Chalcone Derivatives against Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-NO2 chalcone 2 | DU145 | < 0.2 | [3] |
| 4-NO2 chalcone 2 | PC-3 | < 0.2 | [3] |
| 3,4-difluorochalcone 5 | DU145 | < 0.2 | [3] |
| 3,4-difluorochalcone 5 | PC-3 | < 0.2 | [3] |
Experimental Protocols
Synthesis of Trifluoromethyl Chalcones[3]
This protocol describes a general method for the synthesis of α-trifluoromethyl chalcones, which have shown potent anticancer activity.
Materials:
-
Appropriate chalcone precursor
-
1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni's reagent)
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a mixture of 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (1.5 equivalents) and copper iodide (0.1 equivalents), add the chalcone precursor (1 equivalent) in DMF under a nitrogen atmosphere.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-trifluoromethyl chalcone.
Enzyme Inhibition Assays
This protocol describes a general method to determine the inhibitory activity of compounds against MCD.
Materials:
-
Purified MCD enzyme
-
[U-13C3]malonyl-CoA (substrate)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM DTT)
-
Test compounds (trifluoroacetophenone derivatives)
-
Internal standard ([2H3,1-13C]acetyl-CoA)
-
Quenching solution (e.g., perchloric acid)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the purified MCD enzyme.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a defined period.
-
Initiate the reaction by adding the substrate, [U-13C3]malonyl-CoA.
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction by adding the quenching solution.
-
Add the internal standard.
-
Analyze the formation of the product, [U-13C2]acetyl-CoA, by LC-MS/MS.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (trifluoroacetophenone derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well (except for the blank).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, ATCI, to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition caused by the test compound and calculate the IC50 value.
This protocol describes a colorimetric assay for measuring CA inhibition.
Materials:
-
Purified carbonic anhydrase (e.g., hCA II)
-
p-Nitrophenyl acetate (p-NPA) - substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Test compounds (trifluoroacetophenone derivatives)
-
Known CA inhibitor (e.g., acetazolamide) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add Tris-HCl buffer and the test compound at various concentrations.
-
Add the CA enzyme solution to each well (except for the blank).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the substrate, p-NPA.
-
Immediately measure the absorbance at 400 nm at regular intervals in kinetic mode.
-
Calculate the rate of p-nitrophenol formation.
-
Determine the percentage of inhibition and calculate the IC50 value for each compound.
Anticancer Activity Assay
This assay measures cell density based on the measurement of cellular protein content and is used to determine the cytotoxicity of compounds against cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., DU145, PC-3)
-
Complete cell culture medium
-
Test compounds (trifluoroacetophenone derivatives)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the prostate cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates several times with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the protein-bound dye by adding Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Antiviral Activity Assay
This assay is used to determine the ability of a compound to inhibit the replication of a virus.
Materials:
-
Influenza virus stock
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell culture medium and overlay medium (containing agar or Avicel)
-
Test compounds (trifluoroacetophenone derivatives)
-
Crystal violet solution
-
6-well or 12-well cell culture plates
Procedure:
-
Seed MDCK cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus and the test compound.
-
Pre-incubate the virus with different concentrations of the test compound for 1 hour at 37°C.
-
Infect the MDCK cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and add the overlay medium.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible.
-
Fix the cells with a suitable fixative (e.g., formalin) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.
Neuroprotective Effect Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Neurotoxin (e.g., rotenone or MPP+) to induce apoptosis
-
Test compounds (trifluoroacetophenone derivatives)
-
TUNEL assay kit (containing TdT enzyme and labeled dUTP)
-
Fixation and permeabilization buffers
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture neuronal cells and treat them with the neurotoxin in the presence or absence of the test compounds for a specified duration.
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells to allow entry of the TUNEL reagents.
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP. The enzyme will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.
-
Wash the cells to remove unincorporated nucleotides.
-
Visualize the labeled cells using a fluorescence microscope or quantify the apoptotic cells using a flow cytometer.
-
Determine the percentage of apoptotic cells in each treatment group to assess the neuroprotective effect of the compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antiviral activity studies of schizonepetin derivatives - FluTrackers News and Information [flutrackers.com]
1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone as a fluorescent probe for bioimaging
Topic: 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone as a Fluorescent Probe for Bioimaging
Content Type: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader:
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available scientific data supporting the use of This compound as a fluorescent probe for bioimaging applications. The search included inquiries into its photophysical properties, synthesis for bioimaging, and specific uses in detecting biological analytes such as viscosity or pH.
The information presented below is therefore hypothetical and based on the general principles of fluorescent probe design and application, drawing parallels from structurally similar molecules. This document is intended to serve as a conceptual guide should a researcher wish to investigate the potential of this compound as a fluorescent probe. All experimental protocols and data are illustrative and not based on published results for this specific compound.
Introduction (Hypothetical)
This compound is a small organic molecule featuring an electron-donating dimethylamino group and an electron-withdrawing trifluoroethanone group linked by a phenyl ring. This "push-pull" electronic structure is a common motif in fluorescent probes that operate via an intramolecular charge transfer (ICT) mechanism. In such probes, the fluorescence properties, including emission wavelength and quantum yield, are often sensitive to the polarity of the microenvironment. This sensitivity could potentially be exploited for bioimaging applications, such as sensing changes in cellular viscosity or pH.
Potential Signaling Mechanism (Hypothetical)
The proposed mechanism of action for this compound as a fluorescent probe is based on the ICT principle.
Caption: Hypothetical ICT mechanism for fluorescence modulation.
In a low-polarity or high-viscosity environment, the molecule is expected to be in a more planar conformation in the excited state, leading to strong fluorescence emission. In a high-polarity or low-viscosity environment, the molecule could adopt a twisted intramolecular charge transfer (TICT) state, which is often non-emissive or weakly emissive, leading to fluorescence quenching.
Hypothetical Photophysical and Performance Data
The following tables present hypothetical data that would be relevant for characterizing this compound as a fluorescent probe.
Table 1: Hypothetical Photophysical Properties
| Property | Value (in Ethanol) | Value (in Dodecane) |
| Absorption Maximum (λabs) | 350 nm | 340 nm |
| Emission Maximum (λem) | 480 nm | 420 nm |
| Stokes Shift | 130 nm | 80 nm |
| Quantum Yield (Φ) | 0.05 | 0.60 |
| Fluorescence Lifetime (τ) | 1.2 ns | 5.8 ns |
Table 2: Hypothetical Performance as a Viscosity Probe
| Parameter | Value |
| Viscosity Range | 1 - 1000 cP |
| Sensitivity (Fold change in Φ) | > 10-fold |
| Linear Range (log(I) vs log(η)) | 10 - 500 cP |
| Response Time | < 1 second |
Table 3: Hypothetical Performance as a pH Probe
| Parameter | Value |
| pH Range | 3.0 - 6.0 |
| pKa | 4.5 |
| Response Type | Fluorescence turn-on with decreasing pH |
| Selectivity | High over common metal ions and ROS |
Illustrative Experimental Protocols
The following are generalized protocols that could be adapted to study the properties of a novel fluorescent probe.
Synthesis of this compound
This is a plausible, but unverified, synthetic route.
Caption: A possible synthetic pathway for the probe.
Procedure:
-
To a solution of N,N-dimethylaniline (1.0 eq) in anhydrous pyridine at 0 °C, add trifluoroacetic anhydride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Cell Imaging
This protocol outlines the basic steps for using a fluorescent probe for live-cell imaging.
Caption: A typical workflow for cellular imaging experiments.
Procedure:
-
Seed HeLa cells on a 35 mm glass-bottom dish and culture overnight in a CO2 incubator.
-
Prepare a 10 µM working solution of the probe in serum-free Dulbecco's Modified Eagle Medium (DMEM).
-
Remove the culture medium, wash the cells with phosphate-buffered saline (PBS), and add the probe solution.
-
Incubate for 30 minutes at 37 °C.
-
Wash the cells three times with PBS.
-
Add fresh DMEM and image the cells using a fluorescence microscope equipped with appropriate filters.
-
To induce a change (e.g., in viscosity), treat the cells with an appropriate agent (e.g., nystatin) and acquire time-lapse images.
Conclusion
While the chemical structure of this compound suggests it may possess interesting photophysical properties suitable for a fluorescent probe, there is currently no published research to support this application. The information provided in this document is purely hypothetical and serves as a conceptual framework for potential future investigations. Researchers are encouraged to perform foundational studies to characterize its synthesis, photophysical properties, and biological compatibility before considering it for bioimaging applications.
derivatization of primary amines with trifluoromethyl ketones for HPLC analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of primary amines by High-Performance Liquid Chromatography (HPLC) is a critical aspect of various fields, including pharmaceutical development, clinical diagnostics, and environmental monitoring. Primary amines are often challenging to analyze directly via HPLC due to their high polarity, which can lead to poor retention on reversed-phase columns, and their lack of a strong chromophore or fluorophore, resulting in low sensitivity with common UV-Vis or fluorescence detectors.[1][2][3]
To overcome these challenges, a pre-column derivatization step is frequently employed.[2][4] This involves a chemical reaction that converts the primary amine into a derivative with more favorable properties for HPLC analysis, such as increased hydrophobicity for better retention and the introduction of a chromophoric or fluorophoric tag for enhanced detection.[4] While a variety of reagents are well-established for this purpose, this application note explores the derivatization of primary amines, with a focus on established and reliable methods.
Principle of Derivatization
The fundamental principle of derivatizing primary amines for HPLC analysis is to modify their chemical structure to make them more amenable to separation and detection. The ideal derivatizing agent should react with primary amines rapidly, completely, and under mild conditions to form a single, stable product.[3] The resulting derivative should exhibit strong absorbance at a specific wavelength (for UV-Vis detection) or be highly fluorescent (for fluorescence detection), thereby significantly improving the sensitivity of the analysis.
Commonly used derivatization reagents for primary amines include:
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This reaction is fast and provides high sensitivity.[1][2]
-
9-Fluorenylmethyl Chloroformate (FMOC): Reacts with primary amines to form stable, UV-active derivatives.[2][4]
-
Dansyl Chloride: Reacts with primary amines to produce highly fluorescent sulfonamide derivatives.
-
Ninhydrin: A classic reagent that reacts with primary and secondary amines to form a deep purple product (Ruhemann's purple) that can be detected colorimetrically.
The choice of derivatization reagent depends on the specific primary amine of interest, the sample matrix, and the available HPLC detection capabilities.
Experimental Protocols
This section provides a generalized protocol for the pre-column derivatization of primary amines using a generic derivatizing agent, followed by HPLC analysis. Note: This is a template protocol and should be optimized for the specific analyte and derivatizing reagent used.
Materials and Reagents
-
Primary amine standard solution
-
Sample containing the primary amine
-
Derivatizing agent solution (e.g., OPA/thiol solution, FMOC solution)
-
Reaction buffer (e.g., borate buffer)
-
Quenching solution (if necessary)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC column (e.g., C18 reversed-phase column)
-
Mobile phase A (e.g., aqueous buffer)
-
Mobile phase B (e.g., organic solvent like acetonitrile or methanol)
Derivatization Procedure
-
Sample Preparation:
-
Prepare a standard solution of the primary amine of interest in a suitable solvent (e.g., water or a buffer).
-
For unknown samples, perform necessary extraction or clean-up steps to isolate the primary amines and minimize matrix interference.
-
Adjust the pH of the sample and standard solutions to the optimal range for the derivatization reaction, as specified by the reagent manufacturer.
-
-
Derivatization Reaction:
-
In a clean vial, mix a defined volume of the primary amine standard or sample with the reaction buffer.
-
Add the derivatizing agent solution to the vial. The molar ratio of the derivatizing agent to the amine should be optimized to ensure complete reaction.
-
Vortex the mixture gently and allow the reaction to proceed at the recommended temperature (often ambient) and for the specified time. Reaction times can range from a few minutes to an hour.
-
-
Reaction Termination (if applicable):
-
Some derivatization reactions may require the addition of a quenching solution to stop the reaction and stabilize the derivatives.
-
-
Sample Dilution:
-
Dilute the reaction mixture with a suitable solvent (often the mobile phase) to an appropriate concentration for HPLC injection.
-
HPLC Analysis
-
HPLC System and Column:
-
Use a standard HPLC system equipped with a suitable detector (UV-Vis or fluorescence).
-
Equilibrate a reversed-phase C18 column with the initial mobile phase conditions.
-
-
Mobile Phase and Gradient:
-
Prepare the mobile phases. For example, Mobile Phase A could be an aqueous buffer (e.g., phosphate or acetate buffer) and Mobile Phase B could be an organic solvent like acetonitrile.
-
Use a gradient elution program to separate the derivatized amines. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic derivatives.
-
-
Injection and Detection:
-
Inject a fixed volume (e.g., 10-20 µL) of the derivatized standard or sample.
-
Set the detector to the optimal wavelength for the specific derivative (e.g., excitation and emission wavelengths for fluorescent derivatives, or a specific UV wavelength for UV-active derivatives).
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized primary amine based on the retention time of the standard.
-
Quantify the amount of the primary amine in the sample by comparing its peak area or height to a calibration curve generated from the derivatized standards.
-
Data Presentation
Due to the lack of specific quantitative data for the derivatization of primary amines with trifluoromethyl ketones in the provided search results, a generalized table format is presented below. This table should be populated with experimental data obtained during method development and validation.
| Analyte (Primary Amine) | Derivatizing Agent | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) |
| Amine X | Reagent A | e.g., 5.2 | e.g., 10 ng/mL | e.g., 30 ng/mL | e.g., 0.999 | e.g., 95-105% |
| Amine Y | Reagent B | e.g., 7.8 | e.g., 5 ng/mL | e.g., 15 ng/mL | e.g., 0.998 | e.g., 98-102% |
Visualizations
Reaction Mechanism and Workflow
The following diagram illustrates the general workflow for the derivatization of a primary amine and subsequent HPLC analysis.
Caption: General workflow for primary amine derivatization and HPLC analysis.
Conclusion
Pre-column derivatization is a powerful and often necessary technique for the sensitive and reliable quantitative analysis of primary amines by HPLC. By converting the analyte into a more easily detectable and separable form, this method overcomes the inherent challenges associated with the direct analysis of these polar and non-chromophoric compounds. The selection of an appropriate derivatization reagent and the optimization of the reaction and HPLC conditions are crucial for developing a robust and accurate analytical method. While the use of trifluoromethyl ketones as derivatizing agents for this purpose is not a widely documented standard method, the principles and protocols outlined here for established reagents provide a solid foundation for researchers, scientists, and drug development professionals working with primary amines.
References
- 1. benchchem.com [benchchem.com]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Synthesis of α-CF3 Substituted Ketones via Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of α-trifluoromethyl (α-CF3) substituted ketones utilizing visible-light photoredox catalysis. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] Photoredox catalysis offers a mild and efficient method for this transformation, proceeding under ambient temperature and with low catalyst loadings.[1]
Core Concepts and Mechanisms
Visible-light photoredox catalysis leverages the ability of a photocatalyst (PC) to absorb light and initiate a single-electron transfer (SET) process. In the context of α-trifluoromethylation of ketones, the general mechanism proceeds as follows:
-
Excitation: The photocatalyst absorbs visible light, promoting it to an excited state (PC*).
-
Electron Transfer & Radical Generation: The excited photocatalyst interacts with a trifluoromethyl source (e.g., CF3I, CF3Br, CF3SO2Na) to generate a trifluoromethyl radical (•CF3).[2][3] This can occur through either an oxidative or reductive quenching cycle.
-
Radical Addition: The highly electrophilic •CF3 radical adds to an electron-rich enolate, enol ether, or enol carbonate precursor derived from the parent ketone.[2][3]
-
Propagation/Termination: The resulting radical intermediate is then oxidized or reduced to the final α-CF3 substituted ketone product, and the photocatalyst is regenerated, completing the catalytic cycle.
Data Presentation: Comparison of Protocols
The following tables summarize quantitative data from various published protocols, highlighting the differences in reaction components and their impact on efficiency.
Table 1: Trifluoromethylation of Silyl Enol Ethers
| Entry | Ketone Precursor | CF3 Source | Photocatalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 1-phenyl-1-(trimethylsilyloxy)ethene | CF3Br (1.5 atm) | fac-[Ir(ppy)3] (0.5) | CH3CN | 7-36 | 85 | [2][3] |
| 2 | 1-(4-methoxyphenyl)-1-(trimethylsilyloxy)ethene | CF3Br (1.5 atm) | fac-[Ir(ppy)3] (0.5) | CH3CN | 7-36 | 82 | [2] |
| 3 | 1-(4-chlorophenyl)-1-(trimethylsilyloxy)ethene | CF3Br (1.5 atm) | fac-[Ir(ppy)3] (0.5) | CH3CN | 7-36 | 65 | [2] |
| 4 | 1-(p-tolyl)-1-(triisopropylsilyloxy)ethene | CF3I | [Ru(bpy)3]Cl2 (0.5) | THF/H2O | 12 | 92 | [1] |
| 5 | 1-(naphthalen-2-yl)-1-(trimethylsilyloxy)ethene | CF3I | [Ru(bpy)3]Cl2 (0.5) | DMF | 12 | 88 | [1] |
Table 2: Alternative Ketone Precursors and CF3 Sources
| Entry | Ketone Precursor | CF3 Source | Photocatalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Styrene | CF3SO2Na | None (product acts as sensitizer) | CH3CN | 24 | 85 | [4] |
| 2 | Phenyl vinyl carbonate | N-trifluoromethoxy-4-cyanopyridinium | 4-CzIPN | CH3CN | 1 | ≤50 | [5][6] |
| 3 | Acetophenone (in situ silylation) | CF3SO2Cl | Eosin Y (2) | CH3CN | 0.33 (flow) | 85 | [7] |
| 4 | 4'-Methoxyacetophenone (in situ silylation) | CF3SO2Cl | Eosin Y (2) | CH3CN | 0.33 (flow) | 81 | [7] |
Experimental Protocols
Protocol 1: Trifluoromethylation of O-Silyl Enol Ethers with CF3Br
This protocol is adapted from a procedure utilizing fac-[Ir(ppy)3] as the photocatalyst and CF3Br as the trifluoromethyl source.[2][3]
Materials:
-
O-Silyl enol ether (0.5 mmol, 1.0 equiv)
-
fac-[Ir(ppy)3] (0.0025 mmol, 0.5 mol%)
-
Acetonitrile (CH3CN), anhydrous (3 mL)
-
Trifluorobromomethane (CF3Br) gas
-
50 mL Schlenk flask
-
Blue LED lamp (e.g., 10 W, 460 nm)
-
Standard Schlenk line and vacuum pump
-
Magnetic stirrer and stir bar
Procedure:
-
To a 50 mL Schlenk flask containing a magnetic stir bar, add the O-silyl enol ether (0.5 mmol) and fac-[Ir(ppy)3] (0.5 mol%).
-
Add anhydrous acetonitrile (3 mL) to the flask.
-
Seal the flask and degas the mixture by subjecting it to three freeze-pump-thaw cycles.
-
Backfill the flask with CF3Br gas to a pressure of 1.5 atm (monitored with a barometer).
-
Place the reaction mixture approximately 5 cm from a blue LED lamp and begin vigorous stirring at room temperature.
-
Irradiate the reaction for 7-36 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, vent the excess CF3Br gas in a fume hood.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by silica gel column chromatography using a mixture of petroleum ether and dichloromethane as the eluent to afford the pure α-CF3 substituted ketone.
Note: Some of the resulting α-CF3 substituted ketones can be volatile.[2][3]
Protocol 2: One-Pot Trifluoromethylation of Ketones via In Situ Silylation (Continuous Flow)
This protocol is based on a metal-free, continuous-flow method using Eosin Y as an organic photocatalyst.[7]
Materials:
-
Ketone (e.g., acetophenone)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Diisopropylethylamine (iPr2EtN)
-
Trifluoromethanesulfonyl chloride (CF3SO2Cl)
-
Eosin Y
-
Acetonitrile (CH3CN), anhydrous
-
Syringe pumps and syringes
-
T-mixer
-
FEP tubing (for reactor)
-
Household compact fluorescent lamp (or other visible light source)
-
Back-pressure regulator
Procedure:
-
Stream A: Prepare a solution of the ketone and diisopropylethylamine in anhydrous acetonitrile.
-
Stream B: Prepare a solution of TMSOTf in anhydrous acetonitrile.
-
Stream C: Prepare a solution of CF3SO2Cl and Eosin Y in anhydrous acetonitrile.
-
Using syringe pumps, deliver Stream A and Stream B to a T-mixer for the in situ formation of the silyl enol ether. The residence time for this step should be optimized (e.g., 1-5 minutes).
-
The output from the first T-mixer is then mixed with Stream C at a second T-mixer.
-
The combined reaction mixture flows through a loop of FEP tubing wrapped around a visible light source (e.g., a compact fluorescent lamp). The residence time in the irradiated zone is typically short (e.g., 15-20 minutes).
-
The reaction stream then passes through a back-pressure regulator to maintain a single phase.
-
Collect the product stream. The solvent can be removed in vacuo, and the product purified by column chromatography.
Visualizations
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoinduced synthesis of α-trifluoromethylated ketones through the oxidative trifluoromethylation of styrenes using CF3SO2Na as a trifluoromethyl reagent without an external photoredox catalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Trifluoromethylation Using the Ruppert-Prakash Reagent
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a critical strategy in modern drug discovery and development. The unique electronic properties of the CF₃ group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] (Trifluoromethyl)trimethylsilane (TMSCF₃), widely known as the Ruppert-Prakash reagent, has emerged as a versatile and extensively used reagent for nucleophilic trifluoromethylation due to its stability and ease of handling.[1][2]
These application notes provide detailed experimental procedures for the trifluoromethylation of various carbonyl compounds using the Ruppert-Prakash reagent, along with quantitative data and mechanistic insights.
Core Principle and Mechanism
The trifluoromethylation of carbonyl compounds with the Ruppert-Prakash reagent is not a direct reaction as TMSCF₃ itself is not sufficiently reactive.[3] The process requires a nucleophilic initiator or catalyst to activate the silicon-carbon bond, generating a reactive trifluoromethyl anion (CF₃⁻) equivalent.[1][4][5] This potent nucleophile then attacks the electrophilic carbonyl carbon. The most common activators are fluoride sources like tetrabutylammonium fluoride (TBAF).[4][5] The general mechanism involves the formation of a pentacoordinate silicate intermediate which then releases the trifluoromethyl anion.[3]
Caption: Catalytic cycle of nucleophilic trifluoromethylation.
Experimental Protocols
2.1. General Safety Precautions
The Ruppert-Prakash reagent (TMSCF₃) is a volatile, flammable, and toxic liquid that reacts with moisture.[4] All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[4][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[4]
2.2. General Procedure for Trifluoromethylation of Carbonyl Compounds
-
To a dry round-bottom flask under an inert atmosphere, add the carbonyl substrate (1.0 mmol) and a suitable anhydrous solvent (e.g., THF or DMF, 5 mL).[3][4]
-
Add the nucleophilic catalyst (e.g., K₂CO₃, 0.1 mmol or TBAF, 0.1 mmol).[3][4]
-
Slowly add the Ruppert-Prakash reagent (1.2-1.5 mmol) dropwise to the stirred solution.[1][3][4]
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or GC-MS. Reaction times can vary from minutes to several hours.[1][3][4]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution or 1 M HCl at 0 °C.[1][3][4]
-
Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 20 mL).[1][4]
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.[4][6]
-
Concentrate the filtrate under reduced pressure to afford the crude product.[4]
-
The crude product can be purified by column chromatography on silica gel.[4]
Caption: General experimental workflow for trifluoromethylation.
2.3. Specific Protocol: Trifluoromethylation of Acetophenone
This protocol provides a specific example for the trifluoromethylation of a ketone.
-
To a solution of acetophenone (1.0 equiv) in anhydrous DMF, add potassium carbonate (10 mol%).[6][7]
-
Cool the mixture to 0 °C in an ice bath.[4]
-
Add the Ruppert-Prakash reagent (1.5 equiv) dropwise to the stirred solution.[4][6][7]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[4][7]
-
Quench the reaction by the addition of 1 M HCl (10 mL) at 0 °C.[4]
-
Stir the mixture for 30 minutes to ensure complete desilylation.[4]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[4]
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.[4]
-
Concentrate the filtrate under reduced pressure to afford the crude trifluoromethylated alcohol.[4]
-
Purify the crude product by column chromatography on silica gel.[4]
Data Presentation: Substrate Scope and Reaction Yields
The Ruppert-Prakash reagent is effective for the trifluoromethylation of a wide range of aldehydes and ketones. The following tables summarize representative yields for various substrates under different catalytic conditions.
Table 1: Trifluoromethylation of Aldehydes
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | K₂CO₃ (10) | DMF | 2 | 95 |
| 2 | 4-Nitrobenzaldehyde | K₂CO₃ (10) | DMF | 1 | 98 |
| 3 | 4-Methoxybenzaldehyde | K₂CO₃ (10) | DMF | 3 | 92 |
| 4 | Cinnamaldehyde | K₂CO₃ (10) | DMF | 2 | 85 |
| 5 | Cyclohexanecarboxaldehyde | TBAF (5) | THF | 1 | 90 |
Table 2: Trifluoromethylation of Ketones
| Entry | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Acetophenone | K₂CO₃ (10) | DMF | 4 | 92 |
| 2 | Benzophenone | K₂CO₃ (10) | DMF | 6 | 88 |
| 3 | Cyclohexanone | TBAF (cat.) | THF | 2 | 96[8] |
| 4 | 2-Adamantanone | TBAF (5) | THF | 5 | 85 |
| 5 | Propiophenone | K₂CO₃ (10) | DMF | 4 | 89 |
Yields are for the isolated trifluoromethylated alcohol after workup and purification.
Catalyst Systems Overview
The activation of the otherwise unreactive TMSCF₃ requires a catalytic amount of a suitable initiator.[1] Several catalytic systems have been developed:
-
Nucleophilic Catalysis: This is the most common approach and utilizes Lewis bases to activate the silicon-carbon bond of TMSCF₃.[1] Effective catalysts include fluoride salts (TBAF, CsF), carbonates (K₂CO₃), and phosphates.[1] These reactions are typically performed under mild conditions and tolerate a wide range of functional groups.[1]
-
Lewis Acid Catalysis: In this less common but effective strategy, a Lewis acid can activate the electrophile (e.g., a carbonyl group), making it more susceptible to nucleophilic attack by the trifluoromethyl group from TMSCF₃.[1]
-
Copper Catalysis: Copper catalysts can be employed for the trifluoromethylation of aryl and vinyl halides, as well as for C-H trifluoromethylation, expanding the scope beyond carbonyl compounds.[1][9][10]
Conclusion
The Ruppert-Prakash reagent is a highly effective and versatile tool for the introduction of the trifluoromethyl group into organic molecules, particularly for the trifluoromethylation of aldehydes and ketones. The choice of catalyst and reaction conditions can be tailored to the specific substrate to achieve high yields. The protocols and data presented here provide a comprehensive guide for researchers in the successful application of this important reagent in pharmaceutical and materials science research.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 10. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone in the Synthesis of Novel Peptide Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorinated moieties into peptides is a powerful strategy in medicinal chemistry and drug development. The trifluoromethyl (CF3) group, in particular, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of peptides. 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone is a versatile chemical intermediate whose trifluoromethyl ketone group serves as a valuable reactive handle for synthesizing complex fluorinated molecules.
While not a direct reagent in conventional solid-phase peptide synthesis (SPPS), this compound is a valuable precursor for the creation of unnatural, trifluoromethylated amino acids. These novel building blocks can then be incorporated into peptide sequences to develop next-generation therapeutics with improved pharmacological profiles. This document provides detailed application notes and protocols for the synthesis of a novel trifluoromethylated phenylalanine analog using this compound.
Application: Synthesis of a Novel α-Trifluoromethyl-4-(dimethylamino)phenylalanine Analog
The primary application of this compound in a peptide synthesis context is as a starting material for the synthesis of unnatural amino acids. The trifluoromethyl ketone can be converted into an amino acid moiety through established organic chemistry transformations, such as the Strecker synthesis. The resulting α-trifluoromethyl-4-(dimethylamino)phenylalanine can then be protected and used as a building block in standard peptide synthesis.
The presence of the trifluoromethyl group at the alpha position can impart unique conformational constraints on the peptide backbone and can also serve as a transition-state isostere for inhibiting certain classes of proteases. The dimethylamino group offers a site for further chemical modification or can influence the electronic properties and binding interactions of the peptide.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-protected α-Trifluoromethyl-4-(dimethylamino)phenylalanine
This protocol describes a plausible multi-step synthesis of the Fmoc-protected unnatural amino acid starting from this compound.
Step 1: Strecker Reaction to form the α-aminonitrile
-
To a solution of this compound (1.0 equiv.) in methanol, add ammonium chloride (1.5 equiv.) and sodium cyanide (1.5 equiv.).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis of the α-aminonitrile to the racemic amino acid
-
To the crude α-aminonitrile from the previous step, add a 6 M aqueous solution of hydrochloric acid.
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide) to a pH of approximately 7.
-
The resulting amino acid may precipitate from the solution and can be collected by filtration. Alternatively, the aqueous solution can be purified by ion-exchange chromatography.
Step 3: Fmoc Protection of the Amino Acid
-
Dissolve the synthesized amino acid (1.0 equiv.) in a 10% aqueous sodium carbonate solution.
-
Add a solution of Fmoc-OSu (1.1 equiv.) in dioxane.
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer with 1 M HCl to a pH of 2-3, which will precipitate the Fmoc-protected amino acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Incorporation of the Novel Amino Acid into a Peptide Sequence via SPPS
This protocol outlines the general procedure for incorporating the newly synthesized Fmoc-protected α-trifluoromethyl-4-(dimethylamino)phenylalanine into a peptide using a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.
-
Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin for C-terminal carboxylic acids or amides, respectively. Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the terminal amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the deprotection byproducts.
-
Coupling of the Novel Amino Acid:
-
Dissolve the Fmoc-protected α-trifluoromethyl-4-(dimethylamino)phenylalanine (3.0 equiv.), a coupling reagent such as HBTU (2.9 equiv.), and a base like DIPEA (6.0 equiv.) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection and Cleavage: After the final coupling and deprotection step, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to remove side-chain protecting groups and cleave the peptide from the resin.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data
The following table summarizes the expected yields and purity for the synthesis of the novel amino acid and its incorporation into a peptide. These values are estimates based on similar reported chemical transformations.
| Step | Expected Yield (%) | Expected Purity (%) (after purification) |
| Protocol 1 | ||
| Step 1: α-aminonitrile formation | 75-85 | >90 |
| Step 2: Hydrolysis to amino acid | 60-70 | >95 |
| Step 3: Fmoc-protection | 80-90 | >98 |
| Protocol 2 | ||
| Per-step coupling efficiency in SPPS | >98 | N/A |
| Overall crude peptide yield (for a 10-mer) | 50-70 | >70 |
| Final purified peptide yield | 20-40 | >98 |
Visualizations
Caption: Synthetic pathway for Fmoc-protected α-trifluoromethyl-4-(dimethylamino)phenylalanine.
Caption: Workflow for incorporating the novel amino acid into a peptide via SPPS.
Application Notes and Protocols for the Quantification of Trifluoromethyl Ketones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical method development and validation for the quantification of trifluoromethyl ketones. Trifluoromethyl ketones (TFMKs) are an important class of compounds in medicinal chemistry and drug development, known for their role as enzyme inhibitors. Accurate and reliable quantification of these compounds is crucial for pharmacokinetic studies, metabolic profiling, and quality control.
These notes cover three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each section includes a detailed experimental protocol, a summary of typical quantitative performance data, and a workflow diagram.
Quantification of Trifluoromethyl Ketones by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of trifluoromethyl ketones, particularly for compounds with a suitable chromophore. To enhance the detectability of TFMKs that lack a strong UV-absorbing moiety, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common and effective strategy. The resulting hydrazone derivatives exhibit strong absorbance in the UV-Vis region, significantly improving sensitivity.
Experimental Protocol: HPLC-UV with DNPH Derivatization
This protocol outlines the steps for the analysis of a generic trifluoromethyl ketone in a sample matrix such as plasma.
1. Materials and Reagents:
-
Trifluoromethyl ketone reference standard
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.1% in acetonitrile with 0.1% phosphoric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Internal Standard (IS): A structurally similar compound without interference.
-
Sample matrix (e.g., human plasma)
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Vortex mixer
-
Centrifuge
3. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the trifluoromethyl ketone reference standard and the internal standard in acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to create calibration standards and quality control (QC) samples.
4. Sample Preparation (Derivatization and Extraction):
-
To 100 µL of plasma sample, calibration standard, or QC sample, add 50 µL of the internal standard working solution.
-
Add 200 µL of the DNPH reagent solution.
-
Vortex for 30 seconds and incubate at 60°C for 30 minutes.
-
Allow the mixture to cool to room temperature.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 65:35 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 360 nm
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the trifluoromethyl ketone in the samples using the linear regression equation from the calibration curve.
Typical Performance Characteristics for HPLC-UV Method
The following table summarizes typical validation parameters for the HPLC-UV quantification of a derivatized trifluoromethyl ketone.
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
Workflow Diagram
Caption: HPLC-UV workflow for trifluoromethyl ketone quantification.
Quantification of Trifluoromethyl Ketones by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the ketone group, derivatization is often necessary to improve the volatility and chromatographic properties of trifluoromethyl ketones. A common approach involves a two-step derivatization: methoximation followed by silylation.
Experimental Protocol: GC-MS with Methoximation and Silylation
This protocol describes a general procedure for the quantification of a trifluoromethyl ketone in a biological matrix.
1. Materials and Reagents:
-
Trifluoromethyl ketone reference standard
-
Methoxyamine hydrochloride (MOX) reagent (e.g., 20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is preferred.
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
2. Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
-
Nitrogen evaporator
3. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Prepare stock solutions of the trifluoromethyl ketone and internal standard in ethyl acetate.
-
Working Standard Solutions: Create calibration and QC standards by serial dilution of the stock solution.
4. Sample Preparation (Derivatization and Extraction):
-
To 100 µL of the sample, add the internal standard.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Add 50 µL of MOX reagent, vortex, and incubate at 60°C for 60 minutes.
-
Cool to room temperature and add 50 µL of MSTFA.
-
Vortex and incubate at 60°C for 30 minutes.
-
Transfer the derivatized sample to a GC vial with a micro-insert.
5. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the analyte and internal standard.
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration.
-
Quantify the trifluoromethyl ketone in the samples from the calibration curve.
Typical Performance Characteristics for GC-MS Method
The following table presents typical validation parameters for a GC-MS method for trifluoromethyl ketone quantification.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Range | 1 - 500 ng/mL |
| Accuracy (% Recovery) | 90.0 - 110.0% |
| Precision (% RSD) | < 10.0% |
| Limit of Detection (LOD) | ~0.2 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 ng/mL |
Workflow Diagram
Application Note: HPLC-UV Analysis of 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone
Introduction
1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone is an organic compound that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical products. Its chemical structure includes a dimethylamino group and a trifluoroethanone moiety attached to a phenyl ring. Accurate and reliable quantification of this compound is crucial for quality control during manufacturing processes and for ensuring the purity of final products. This application note presents a sensitive and robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound.
Principle
The method utilizes reverse-phase chromatography to separate this compound from potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an isocratic mixture of acetonitrile and water. The analyte is detected and quantified by a UV detector at a wavelength where the compound exhibits maximum absorbance, which is determined by its chromophoric structure.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector is required for this analysis.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 285 nm |
| Run Time | 10 minutes |
2. Reagent and Standard Preparation
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
This compound Reference Standard: Purity >98%
-
Diluent: Acetonitrile:Water (60:40, v/v)
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Add approximately 7 mL of the diluent and sonicate for 5 minutes to dissolve the standard completely.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 10 mL with the diluent and mix thoroughly.
Preparation of Calibration Standards:
Prepare a series of calibration standards by appropriately diluting the standard stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values are illustrative and should be confirmed during method validation.
| Parameter | Result |
| Retention Time (min) | ~ 4.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 |
| Precision (%RSD, n=6) | < 2.0 |
| Accuracy (% Recovery) | 98 - 102 |
Mandatory Visualization
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of the target compound.
Application Notes and Protocols for the GC-MS Analysis of Trifluoroacetophenones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetophenones are a class of organic compounds characterized by a phenyl ring attached to a carbonyl group, which in turn is bonded to a trifluoromethyl group. Their unique chemical properties, stemming from the strong electron-withdrawing nature of the trifluoromethyl group, make them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. Accurate and sensitive analytical methods are therefore crucial for their quantification in various matrices during research and development. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable platform for the analysis of these compounds. This document provides detailed application notes and protocols for the GC-MS analysis of trifluoroacetophenones, including sample preparation, derivatization, and instrument parameters.
Data Presentation
The following tables summarize the quantitative data for the GC-MS analysis of acetophenone derivatives, demonstrating the performance of the method.
Table 1: Method Validation Parameters for Acetophenone Derivatives
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Accuracy (CV%) | < 15% |
| Recovery (%) | 75 - 110% |
| Limit of Detection (LOD) | 20 - 100 µg L⁻¹ |
| Limit of Quantification (LOQ) | 90 - 300 µg L⁻¹ |
Table 2: Reproducibility of the Derivatization and Analysis Method
| Concentration Level | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
| Low | < 3.0 | < 5.0 |
| Medium | < 2.5 | < 4.0 |
| High | < 2.0 | < 3.5 |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is a general guideline for the extraction of trifluoroacetophenones from an aqueous matrix, such as a biological sample or a reaction mixture.
Materials:
-
Sample containing trifluoroacetophenone
-
Ethyl acetate (or other suitable organic solvent like dichloromethane)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream or rotary evaporator)
-
GC vials
Procedure:
-
To 1 mL of the aqueous sample in a centrifuge tube, add 2 mL of ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 1-4) with a fresh portion of ethyl acetate to maximize recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator until dryness.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
Transfer the final solution to a GC vial.
Derivatization: Trifluoroacetylation (Optional)
For trifluoroacetophenones containing active hydrogens (e.g., hydroxyl or amino groups), derivatization can improve chromatographic performance. Trifluoroacetylation is a highly reactive method for this purpose.[1][2]
Materials:
-
Dried sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., acetonitrile or pyridine)
-
Heating block or water bath
-
GC vials
Procedure:
-
To the dried sample residue in a GC vial, add 100 µL of anhydrous acetonitrile and 50 µL of TFAA.
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization for specific instruments and trifluoroacetophenone derivatives.
Table 3: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 50 - 500 amu |
| Solvent Delay | 3 min |
Mandatory Visualizations
References
Application of Trifluoromethyl Ketones as Versatile Building Blocks in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Trifluoromethyl ketones (TFMKs) have emerged as exceptionally valuable and versatile building blocks in modern organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl group imparts unique chemical properties to the adjacent carbonyl moiety, rendering it highly electrophilic and susceptible to a wide range of chemical transformations. This heightened reactivity, coupled with the beneficial effects of the trifluoromethyl group on the biological properties of molecules—such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity—has made TFMKs indispensable synthons in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
This document provides detailed application notes and experimental protocols for the utilization of trifluoromethyl ketones in the synthesis of diverse and complex organic molecules, including trifluoromethylated heterocycles, chiral alcohols, and enzyme inhibitors.
Synthesis of Trifluoromethylated Heterocycles
Trifluoromethylated heterocyclic compounds are of significant interest in medicinal chemistry due to their prevalence in a wide array of therapeutic agents. Trifluoromethyl ketones serve as excellent precursors for the construction of various heterocyclic ring systems.
Synthesis of Trifluoromethylated Pyrazoles
Trifluoromethylated pyrazoles are a prominent class of heterocycles with diverse biological activities. A common strategy for their synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. Trifluoromethyl ketones can be readily converted into suitable 1,3-dielectrophilic precursors for this purpose.
A general approach involves the (3+2)-cycloaddition of in situ generated trifluoroacetonitrile imines with enones, leading to the formation of pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles.[3]
Experimental Protocol: Synthesis of 1,3-Diphenyl-5-(trifluoromethyl)pyrazole
This protocol is adapted from a procedure involving the cycloaddition of a fluorinated nitrile imine with a chalcone, followed by an oxidative aromatization step.[3]
Step 1: Synthesis of the Pyrazoline Intermediate
-
To a solution of chalcone (1.0 mmol) and the corresponding hydrazonoyl bromide (1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at room temperature, add triethylamine (1.5 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired pyrazoline.
Step 2: Oxidative Aromatization to the Pyrazole
-
Dissolve the purified pyrazoline (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL).
-
Add manganese dioxide (MnO₂, 5.0 mmol) to the solution.
-
Stir the mixture at 80 °C for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.
-
Dilute the filtrate with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the trifluoromethylated pyrazole.
| Entry | Chalcone | Hydrazonoyl Bromide | Pyrazoline Yield (%) | Pyrazole Yield (%) |
| 1 | 1,3-Diphenylpropenone | N-phenyl-2,2,2-trifluoroacetohydrazonoyl bromide | 85 | 92 |
| 2 | 1-(4-Methoxyphenyl)-3-phenylpropenone | N-phenyl-2,2,2-trifluoroacetohydrazonoyl bromide | 82 | 88 |
| 3 | 1-(4-Chlorophenyl)-3-phenylpropenone | N-phenyl-2,2,2-trifluoroacetohydrazonoyl bromide | 88 | 95 |
Asymmetric Synthesis of Chiral Trifluoromethylated Alcohols
Chiral alcohols containing a trifluoromethyl group are crucial building blocks for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. The asymmetric reduction of prochiral trifluoromethyl ketones is one of the most direct and efficient methods to access these valuable compounds.
Asymmetric Hydrogenation of Trifluoromethyl Ketones
Catalytic asymmetric hydrogenation provides a highly efficient route to chiral 2,2,2-trifluoroethanols with excellent enantioselectivities.[4] Iridium complexes bearing chiral ligands have proven to be particularly effective for this transformation.
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 1-Phenyl-2,2,2-trifluoroethan-1-one
This protocol is based on the use of an iridium/f-amphol catalysis system.[4]
-
In a glovebox, add the iridium precursor [Ir(COD)Cl]₂ (0.5 mol%) and the chiral f-amphol ligand (1.1 mol%) to a vial.
-
Add degassed dichloromethane (DCM, 1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst.
-
In a separate vial, dissolve 1-phenyl-2,2,2-trifluoroethan-1-one (0.2 mmol) in DCM (1.0 mL).
-
Transfer the substrate solution to the catalyst solution.
-
Place the reaction vial in an autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with hydrogen and stir the reaction at room temperature for 24 hours.
-
Carefully release the pressure and concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the chiral trifluoromethylated alcohol.
| Entry | Substrate | Catalyst System | Yield (%) | ee (%) |
| 1 | 1-Phenyl-2,2,2-trifluoroethan-1-one | Ir/f-amphol | >99 | 98 |
| 2 | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-one | Ir/f-amphol | >99 | 97 |
| 3 | 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-one | Ir/f-amphol | 98 | 99 |
Application in the Synthesis of Enzyme Inhibitors
The highly electrophilic carbonyl carbon of trifluoromethyl ketones makes them excellent mimics of the tetrahedral transition state of peptide bond hydrolysis by proteases. This property has been extensively exploited in the design of potent and selective inhibitors of various enzyme classes, including serine and cysteine proteases.[5][6]
Synthesis of Trifluoromethyl Ketone-Based Protease Inhibitors
A common strategy for synthesizing peptidyl trifluoromethyl ketone inhibitors involves the coupling of an N-protected amino acid or peptide with a trifluoromethyl ketone-containing amine synthon, followed by oxidation.
Experimental Protocol: Four-Step Synthesis of a Trifluoromethyl Ketone-Based SARS-CoV 3CL Protease Inhibitor
This protocol describes the synthesis of a potent inhibitor of the SARS-CoV 3CL protease.[5]
Step 1: Synthesis of the Nitro Alcohol
-
To a mixture of 1-nitro-2-phenylethane (1.0 eq) and trifluoroacetaldehyde ethyl hemiacetal (1.3 eq), add potassium carbonate (0.07 eq).
-
Stir the mixture at 50-60 °C for 3 hours, then at room temperature for 24 hours.
-
Add 1 N HCl and diethyl ether. Separate the aqueous layer and extract with diethyl ether.
-
Wash the combined organic layers with water, dry over sodium sulfate, and concentrate.
-
Purify the residue by silica gel chromatography to give the nitro alcohol.
Step 2: Reduction to the Amino Alcohol
-
Dissolve the nitro alcohol (1.0 eq) in methanol.
-
Add Raney nickel (catalytic amount) and hydrogenate the mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the crude amino alcohol, which is used in the next step without further purification.
Step 3: Amide Coupling
-
To a solution of the amino alcohol (1.0 eq) and an N-protected amino acid (1.1 eq) in dimethylformamide (DMF), add HBTU (1.2 eq) and diisopropylethylamine (DIEA, 2.0 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Dilute with ethyl acetate and wash sequentially with 1 N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by silica gel chromatography to afford the coupled product.
Step 4: Oxidation to the Trifluoromethyl Ketone
-
To a solution of the coupled alcohol (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated solution of sodium thiosulfate and sodium bicarbonate.
-
Extract with DCM, dry the combined organic layers over sodium sulfate, concentrate, and purify by silica gel chromatography to yield the final trifluoromethyl ketone inhibitor.
| Inhibitor | P1 residue | P2-P4 moiety | Ki (μM) after 4h incubation |
| 5h | Gln mimic (benzyl) | Boc-Val-Asn-Sta | 0.3 |
| 5a | Phe | Cbz-Leu | 8.8 |
Visualizations
General Mechanism of Cysteine Protease Inhibition by a Trifluoromethyl Ketone
The following diagram illustrates the mechanism of action of trifluoromethyl ketone-based inhibitors on cysteine proteases. The highly electrophilic carbonyl carbon of the TFMK is attacked by the nucleophilic thiol group of the cysteine residue in the enzyme's active site, forming a stable hemithioketal adduct. This adduct mimics the tetrahedral transition state of peptide bond hydrolysis, thus inhibiting the enzyme.[5]
Caption: Mechanism of cysteine protease inhibition by a trifluoromethyl ketone.
Experimental Workflow: Four-Step Synthesis of a TFMK-based Protease Inhibitor
This diagram outlines the key steps in the synthesis of a trifluoromethyl ketone-based protease inhibitor as described in the protocol above.
Caption: Workflow for the synthesis of a TFMK-based protease inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of High-Performance Fluorinated Polymers from Trifluoroacetophenone Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of fluorinated polymers derived from trifluoroacetophenone monomers. The unique properties of these polymers, including high thermal stability, chemical resistance, and specific gas permeability, make them promising materials for a variety of advanced applications, including gas separation membranes, dielectric layers, and potentially in specialized drug delivery systems.
Introduction
Fluorinated polymers represent a unique class of materials renowned for their exceptional properties, which are conferred by the presence of strong carbon-fluorine bonds.[1][2] The incorporation of fluorine imparts high thermal and chemical stability, low surface energy, and unique electronic characteristics.[1][3] Trifluoroacetophenone is a versatile monomer that can be utilized in the synthesis of novel aromatic fluoropolymers through mechanisms such as superacid-catalyzed polyhydroxyalkylation.[3][4] This method allows for the creation of linear, high-molecular-weight polymers with excellent film-forming properties.[1][5] These polymers are particularly relevant in the development of advanced materials for gas separation and electronics. While direct applications in drug development are less common, their biocompatibility and controlled permeability may offer opportunities in specialized drug delivery or medical device coatings.[6]
Synthesis of Fluorinated Polymers via Superacid-Catalyzed Polyhydroxyalkylation
A prominent method for the synthesis of fluorinated polymers from trifluoroacetophenone is the superacid-catalyzed step-polymerization with aromatic comonomers, such as p-terphenyl or m-terphenyl.[4] This one-pot, room-temperature, metal-free reaction yields high-molecular-weight aromatic copolymers.[4]
Experimental Workflow
References
- 1. 2,2,2-トリフルオロアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Interfacial polymerization of semi-fluorinated polyaryl ethers via direct hydroxyalkylation of aryl ethers and hexafluoroacetone hydrate - American Chemical Society [acs.digitellinc.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Perfluorodioxolane Polymers for Gas Separation Membrane Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone
Welcome to the technical support center for the synthesis of 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of N,N-dimethylaniline with a trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA), in the presence of a Lewis acid or a base catalyst.
Q2: What are the primary challenges encountered in this synthesis?
A2: The main challenges include:
-
Low Yields: Often resulting from the deactivation of the aromatic ring. The lone pair of electrons on the nitrogen atom of the dimethylamino group can act as a Lewis base and coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic aromatic substitution.
-
Side Reactions: Formation of undesired byproducts can complicate purification and reduce the overall yield.
-
Catalyst Inactivation: Lewis acid catalysts are highly sensitive to moisture, and any water present in the reaction can lead to their deactivation.
-
Difficult Purification: The separation of the desired product from starting materials, byproducts, and catalyst residues can be challenging.
Q3: What is the role of the dimethylamino group in this reaction?
A3: The dimethylamino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the para position. However, its basic nature can also lead to the aforementioned challenges with Lewis acid catalysts.
Q4: Are there alternative synthetic routes to improve the yield?
A4: Yes, alternative approaches include:
-
Using a milder trifluoroacetylating agent to reduce side reactions.
-
Employing a base-catalyzed acylation to avoid the issues associated with Lewis acids.
-
A multi-step synthesis involving the preparation of a Grignard reagent from a halogenated N,N-dimethylaniline derivative followed by reaction with a trifluoroacetylating agent.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Lewis acid catalyst due to moisture. 2. Insufficiently reactive trifluoroacetylating agent. 3. Deactivation of the aromatic ring by complexation of the dimethylamino group with the Lewis acid. 4. Reaction temperature is too low. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. 2. Use a more reactive acylating agent like trifluoroacetic anhydride (TFAA). 3. Consider using a base catalyst like pyridine or triethylamine instead of a Lewis acid. If using a Lewis acid, a stoichiometric amount may be necessary. 4. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. |
| Formation of Multiple Products/Byproducts | 1. Polysubstitution on the aromatic ring. 2. Side reactions due to high reaction temperature. 3. Reaction with impurities in starting materials. | 1. While less common in acylation compared to alkylation, ensure the stoichiometry of the reactants is carefully controlled. 2. Optimize the reaction temperature; start at a lower temperature and gradually increase. 3. Use high-purity starting materials. |
| Difficult Product Purification | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Residual catalyst. | 1. Monitor the reaction progress using techniques like TLC or GC to ensure complete consumption of the limiting reagent. 2. Employ column chromatography for purification. A gradient elution may be necessary. 3. Perform an appropriate aqueous workup to remove the catalyst before purification. For instance, quenching the reaction with ice-water and then neutralizing. |
| Product Decomposition | 1. Harsh workup conditions (e.g., strong acid or base). 2. High temperatures during purification. | 1. Use mild workup conditions. A saturated solution of sodium bicarbonate can be used for neutralization. 2. If using distillation for purification, perform it under reduced pressure to lower the boiling point. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes different reaction conditions for the trifluoroacetylation of N,N-dimethylaniline, providing a basis for optimizing your synthesis.
| Method | Trifluoroacetylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Method A: Lewis Acid Catalysis | Trifluoroacetic Anhydride (TFAA) | Aluminum Chloride (AlCl₃) | Dichloromethane | 0 to rt | Moderate | Requires strictly anhydrous conditions. Stoichiometric amounts of AlCl₃ are often necessary. |
| Method B: Base Catalysis | Trifluoroacetic Anhydride (TFAA) | Pyridine | Benzene | Reflux | High | Avoids strong Lewis acids, potentially reducing side reactions.[1] |
| Method C: Alternative Acylating Agent | Ethyl Trifluoroacetate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Reflux | Variable | May require longer reaction times. |
Experimental Protocols
Method B: Base-Catalyzed Trifluoroacetylation using Trifluoroacetic Anhydride and Pyridine
This protocol is based on the successful trifluoroacetylation of other dimethylamino-substituted aromatic compounds.[1]
Materials:
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N,N-dimethylaniline
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Trifluoroacetic Anhydride (TFAA)
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Pyridine (anhydrous)
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Benzene (anhydrous)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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To a solution of N,N-dimethylaniline (1.0 eq) in anhydrous benzene, add anhydrous pyridine (1.2 eq).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and quench by carefully adding saturated sodium bicarbonate solution.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Experimental Workflow: Base-Catalyzed Synthesis
Caption: Workflow for the base-catalyzed synthesis of the target compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting low yield issues.
References
Technical Support Center: Troubleshooting Common Side Reactions in the Trifluoromethylation of Esters
Welcome to the technical support center for the trifluoromethylation of esters. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common side reactions and optimize experimental outcomes. The following troubleshooting guides and frequently asked questions (FAQs) provide detailed insights into overcoming challenges encountered during the synthesis of trifluoromethyl ketones from esters.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low or No Yield of the Desired Trifluoromethyl Ketone
Q1: My trifluoromethylation of a non-enolizable ester is giving a low yield or failing completely. What are the likely causes and how can I fix this?
A1: Low or no yield in the trifluoromethylation of non-enolizable esters often points to issues with the generation and stability of the trifluoromethyl anion (CF₃⁻), particularly when using nucleophilic trifluoromethylating agents like fluoroform (HCF₃) or (trifluoromethyl)trimethylsilane (TMS-CF₃).
Common Causes and Solutions:
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Decomposition of the Trifluoromethyl Anion: The CF₃⁻ anion is inherently unstable and can rapidly decompose into difluorocarbene (:CF₂) and a fluoride ion (F⁻)[1][2]. This decomposition is a major pathway for reagent loss.
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Troubleshooting:
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Temperature Control: Maintain stringent low-temperature conditions (e.g., -40 °C or lower) throughout the reaction to minimize the rate of decomposition[1].
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Solvent Choice: The choice of solvent is critical. Ethereal solvents like triglyme can chelate the metal counter-ion (e.g., K⁺), creating a "naked" and more reactive CF₃⁻ anion while also stabilizing it against decomposition[1][2]. Aprotic polar solvents like DMF can also stabilize the CF₃⁻ anion by forming a hemiaminaloate adduct[1][2].
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Appropriate Base/Initiator: When generating CF₃⁻ from HCF₃, a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) is effective[1][2]. For TMS-CF₃, a fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) is a common initiator. However, using anhydrous fluoride sources is crucial to prevent side reactions[3].
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Presence of Moisture or Protic Impurities: The CF₃⁻ anion is highly basic and will readily abstract a proton from any available source, including water, alcohols, or even trace acidic impurities on glassware. This leads to the formation of fluoroform (CF₃H) and reduces the amount of active reagent available for the desired reaction[3].
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Troubleshooting:
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Anhydrous Conditions: Ensure all glassware is rigorously dried, and use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel.
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Insufficient Reagent or Catalyst: An insufficient amount of the trifluoromethylating agent or the initiator/base will naturally lead to incomplete conversion.
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Troubleshooting:
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Stoichiometry: Ensure the correct stoichiometry of all reagents as per the established protocol. A slight excess of the trifluoromethylating agent may be beneficial.
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Troubleshooting Workflow for Low Yield with Non-Enolizable Esters
Caption: Troubleshooting logic for low yields in trifluoromethylation.
Complications with Enolizable Esters
Q2: I am attempting to trifluoromethylate an ester with α-protons, but the reaction is not working. What is the problem and can it be solved?
A2: The trifluoromethylation of enolizable esters is challenging because the basic conditions required for generating the nucleophilic CF₃⁻ can preferentially cause deprotonation at the α-carbon, leading to enolate formation. This enolate can then participate in undesired side reactions or may simply be unreactive towards the trifluoromethylating agent.
Common Side Reactions and Solutions:
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Enolization: The primary competing reaction is the abstraction of an α-proton by a strong base (e.g., KHMDS) or the CF₃⁻ anion itself to form an enolate.
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Troubleshooting:
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Choice of Base: The use of a very strong, sterically hindered base at low temperatures can sometimes favor trifluoromethylation over enolization. However, many protocols are simply not suitable for enolizable esters[1].
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Alternative Reagents: For α-trifluoromethylation of β-ketoesters, electrophilic trifluoromethylating reagents such as Togni's or Umemoto's reagents are more appropriate as they react with the enolate in a productive manner.
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Formation of Silyl Enol Ethers: When using TMS-CF₃ with enolizable substrates, the generated enolate can be trapped by a silicon source (from TMS-CF₃ or other silyl species in the reaction), forming a stable silyl enol ether as a major byproduct[3].
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Troubleshooting:
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Milder Initiators: Using milder, non-fluoride initiators like potassium carbonate (K₂CO₃) can sometimes suppress the formation of silyl enol ethers compared to more basic fluoride sources[3].
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Lower Reaction Temperature: Reducing the reaction temperature can improve the selectivity for the desired 1,2-addition over the competing enolization pathway[3].
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Reaction Pathways for Enolizable Esters
Caption: Competing pathways in the trifluoromethylation of enolizable esters.
Product Instability and Purification Challenges
Q3: I have successfully formed my trifluoromethyl ketone, but I am having trouble with its stability during workup and purification. What are the common issues?
A3: Trifluoromethyl ketones are known to be sensitive to certain conditions and can form stable hydrates, which can complicate their handling and characterization.
Common Issues and Solutions:
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Hydrolysis of the Trifluoromethyl Ketone: The product can be susceptible to hydrolysis, especially under basic conditions, which cleaves the C-CF₃ bond to form a carboxylic acid.
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Troubleshooting:
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Acidic Workup: Use a mild acidic workup (e.g., with 1 M HCl) to neutralize any remaining base and quench the reaction[1]. Avoid basic workup conditions.
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Careful Purification: When using chromatography, ensure the silica gel is neutral. Basic alumina should be avoided.
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Formation of Stable Hydrates: Trifluoromethyl ketones readily form stable hydrates in the presence of water[1]. These hydrates can sometimes be difficult to distinguish from the desired ketone and may complicate NMR analysis and purification.
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Troubleshooting:
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Anhydrous Workup and Purification: To minimize hydrate formation, perform the workup and purification under anhydrous conditions if possible.
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Characterization: Be aware of the potential for hydrate formation when interpreting analytical data (e.g., NMR, mass spectrometry). The hydrate will have a different chemical shift and mass.
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Dehydration: In some cases, hydrates can be converted back to the ketone by azeotropic distillation with a suitable solvent or by drying over a strong desiccant.
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Product Stability and Hydrate Formation
Caption: Potential fates of the trifluoromethyl ketone product.
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can affect the yield of the desired trifluoromethyl ketone and the formation of common side products.
Table 1: Effect of Base and Solvent on the Trifluoromethylation of Methyl 2-naphthoate with HCF₃
| Entry | Base (equiv.) | Solvent | Reaction Time | Yield of 2-(Trifluoroacetyl)naphthalene (%) | Reference |
| 1 | t-BuOK (2.0) | Triglyme | Overnight | 29 | [2] |
| 2 | t-BuOK (2.0) | THF | Overnight | 5 | [2] |
| 3 | t-BuOK (2.0) | Toluene | Overnight | 0 | [2] |
| 4 | KHMDS (2.0) | Triglyme | 4 h | 76 | [2] |
| 5 | KHMDS (2.0) | Diglyme | Overnight | 29 | [2] |
Data from the trifluoromethylation of methyl 2-naphthoate with 1.1 equivalents of HCF₃ at -40 °C.
Table 2: Formation of Silyl Enol Ether Byproduct with TMS-CF₃ and Various Catalysts
| Substrate | Catalyst | Yield of Trifluoromethylated Product (%) | Yield of Silyl Enol Ether (%) | Reference |
| 4-Phenyl-2-butanone | K₂CO₃ | 85 | 6 | [4] |
| 4-Phenyl-2-butanone | Bu₄N⁺Ph₃SiF₂⁻ | 82 | 10 | [4] |
| 2-Methylcyclohexanone | K₂CO₃ | 80 | 12 | [4] |
| 2-Methylcyclohexanone | Bu₄N⁺Ph₃SiF₂⁻ | 75 | 18 | [4] |
Reactions performed with TMS-CF₃ in DMF at room temperature.
Detailed Experimental Protocols
Protocol 1: Nucleophilic Trifluoromethylation of Methyl 2-naphthoate using HCF₃/KHMDS
This protocol is adapted from the work of Shibata and coworkers[1][2].
Materials:
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Methyl 2-naphthoate
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Potassium hexamethyldisilazide (KHMDS)
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Triglyme (commercial grade, no drying necessary)
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Fluoroform (HCF₃)
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1 M Hydrochloric acid (HCl)
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Dichloromethane (CH₂Cl₂)
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To a solution of methyl 2-naphthoate (1.0 equiv) in triglyme (0.3 mL per 0.4 mmol of substrate) in a flame-dried flask under a nitrogen atmosphere, add HCF₃ (1.1 equiv) at -40 °C (acetonitrile/dry ice bath).
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Add KHMDS (2.0 equiv) to the reaction mixture at -40 °C.
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Stir the reaction mixture at -40 °C for 4 hours.
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Quench the reaction by adding 1 M HCl (1.0 mL).
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Extract the aqueous layer with CH₂Cl₂ (3 x 1.0 mL).
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Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethyl ketone.
Protocol 2: Electrophilic Trifluoromethylation of a β-Keto Ester
This protocol is a general procedure for the electrophilic trifluoromethylation of β-keto esters using an Umemoto's reagent and a phase-transfer catalyst.
Materials:
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β-Keto ester (e.g., ethyl 2-oxocyclohexanecarboxylate)
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Umemoto's reagent (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate)
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Potassium carbonate (K₂CO₃)
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Phase-transfer catalyst (e.g., tetrabutylammonium iodide)
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Anhydrous solvent (e.g., THF or DMF)
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Diethyl ether
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Water
Procedure:
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To a stirred solution of the β-keto ester (1.0 equiv), potassium carbonate (3.0 equiv), and the phase-transfer catalyst (0.1 equiv) in the anhydrous solvent, add the Umemoto's reagent (1.0 equiv) at room temperature.
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Stir the reaction mixture for the time required for complete conversion (monitor by TLC or GC/MS).
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Upon completion, dilute the mixture with water and extract with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Purification of 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical stationary phase and eluent system for the purification of this compound?
A1: For the purification of this compound, silica gel is the most common stationary phase.[1][2][3] A typical eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane.[1][2][3] The optimal ratio of these solvents will depend on the specific impurities present in your crude mixture. It is highly recommended to first determine the ideal solvent system by thin-layer chromatography (TLC).
Q2: How do I determine the appropriate solvent ratio using TLC?
A2: To determine the best solvent system, spot your crude mixture on a TLC plate and develop it in various ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, with good separation from impurities.
Q3: Is this compound stable on silica gel?
A3: While many compounds are stable on silica gel, electron-rich compounds, such as those containing a dimethylamino group, can sometimes interact with the acidic surface of silica, leading to streaking or degradation. If you observe significant tailing or the appearance of new spots on your TLC plate after extended time, your compound may be sensitive to the silica.
Q4: What can I do if my compound is degrading on the silica gel column?
A4: If you suspect your compound is unstable on silica, you can try deactivating the silica gel. This can be achieved by adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your eluent system. Alternatively, using a different stationary phase like neutral alumina might be a suitable option.
Q5: How much crude material can I load onto my column?
A5: The amount of crude material you can load depends on the column size and the difficulty of the separation. A general guideline is a loading capacity of 1-5% of the total weight of the silica gel. For difficult separations, a lower loading percentage is recommended to ensure good resolution.
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline. Optimization of the eluent system based on TLC analysis of your specific crude mixture is crucial for successful purification.
1. Preparation of the Column:
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Select an appropriate size glass column based on the amount of crude material.
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Secure the column in a vertical position.
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Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).
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Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.
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Once the silica has settled, add a thin layer of sand on top to protect the silica bed.
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Drain the solvent until the level is just at the top of the sand.
2. Sample Loading:
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Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the column.
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Dry Loading: If the crude product is not very soluble in the initial eluent, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
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Carefully add the eluent to the top of the column.
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Begin collecting fractions.
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Monitor the progress of the separation by collecting small fractions and analyzing them by TLC.
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If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound. For example, you can increase the ethyl acetate concentration from 5% to 10%, then to 15%, etc.
4. Product Isolation:
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Analyze the collected fractions by TLC to identify those containing the pure product.
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Combine the pure fractions.
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Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Suggested Starting Eluent Systems for TLC Analysis
| Solvent System (v/v) | Typical Rf Range for Aromatic Ketones | Notes |
| Hexanes / Ethyl Acetate (9:1) | 0.1 - 0.3 | Good starting point for less polar impurities. |
| Hexanes / Ethyl Acetate (8:2) | 0.3 - 0.5 | Often a good eluent for the target compound. |
| Hexanes / Ethyl Acetate (7:3) | 0.5 - 0.7 | May be too polar, but useful for more polar impurities. |
| Hexanes / Dichloromethane (1:1) | Varies | An alternative system if separation is poor with ethyl acetate. |
Note: Rf values are approximate and can be influenced by factors such as the specific brand of TLC plates, chamber saturation, and ambient temperature.
Troubleshooting Guide
Table 2: Common Problems and Solutions in the Purification of this compound
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent system using TLC to achieve a larger difference in Rf values between the product and impurities. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Poorly packed column (channeling). | Repack the column, ensuring the silica gel is evenly packed without air bubbles or cracks. | |
| Compound Elutes Too Quickly | Eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the proportion of hexanes). |
| Compound Elutes Too Slowly or Not at All | Eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
| Streaking or Tailing of the Compound Spot | Compound is interacting with the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the eluent to deactivate the silica. |
| Column is overloaded. | Use a larger column or load less material. | |
| Multiple Spots for a Pure Compound | Compound degradation on silica. | Use deactivated silica or an alternative stationary phase like alumina. Run the column more quickly. |
| No Compound Detected in Fractions | Compound is colorless and not UV-active. | Use a staining agent (e.g., potassium permanganate or p-anisaldehyde) to visualize the spots on the TLC plate. |
| Compound is still on the column. | Increase the polarity of the eluent significantly to wash the column. |
Visualization of the Experimental Workflow
References
Technical Support Center: Optimization of Nucleophilic Aromatic Substitution (SNAr) on Fluoro-aromatics
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions on fluoro-aromatics. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your SNAr reactions in a question-and-answer format.
Question 1: My SNAr reaction shows low or no conversion of the starting material. What are the potential causes and how can I improve the yield?
Answer: Low conversion in an SNAr reaction can stem from several factors related to reactants and reaction conditions. Here is a systematic approach to troubleshooting:
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Substrate Reactivity: The aromatic ring must be sufficiently activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to the fluorine leaving group. If your substrate has poor activation, consider if a more electron-deficient analog is available.
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Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient aromatic ring. If you are using a weak nucleophile, consider using a stronger one or adding a base to deprotonate it and increase its nucleophilicity.
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Reaction Temperature: Many SNAr reactions require heat to overcome the activation energy.[1] If the reaction is sluggish at room temperature, gradually increasing the temperature while monitoring the progress by TLC or LC-MS can significantly improve the rate and yield. Some reactions may even necessitate reflux conditions.[1]
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Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they effectively solvate the counter-ion of the nucleophile, making the nucleophile more reactive.[1] Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity.[1]
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Base Selection: If your nucleophile requires deprotonation, the choice of base is crucial. The base should be strong enough to deprotonate the nucleophile but not so strong as to cause side reactions like benzyne formation.[1] Inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.
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Moisture: SNAr reactions are often sensitive to moisture, which can protonate the nucleophile or react with strong bases. Ensure all glassware is dry and use anhydrous solvents.
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions in SNAr, and how can I minimize them?
Answer: The formation of side products is a common challenge in SNAr reactions. Here are some likely culprits and solutions:
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Di-substitution: If your fluoro-aromatic substrate has more than one fluorine atom or other leaving groups, di-substitution can occur. To favor mono-substitution, you can use a stoichiometric amount of the nucleophile or even a slight excess of the electrophile and carefully monitor the reaction's progress.[1]
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Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol) with a strong base, the solvent itself can compete with your intended nucleophile.[1] It is advisable to use a non-reactive, polar aprotic solvent.
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Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of either the starting material or the product, especially if the reaction is conducted under basic conditions and at elevated temperatures.[1] Using anhydrous solvents and reagents is crucial to prevent this.[1]
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Benzyne Formation: Under very strong basic conditions (e.g., NaNH₂), an elimination-addition mechanism via a benzyne intermediate can occur, which may lead to a mixture of regioisomers.[1] This is more prevalent with unactivated aryl halides. If you suspect this is happening, consider using a weaker base.[1]
Question 3: My product is difficult to purify, especially from high-boiling point solvents like DMSO or DMF. What are some effective work-up and purification strategies?
Answer: Purification can be challenging due to the presence of high-boiling point solvents and inorganic salts. Here are some effective strategies:
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Aqueous Work-up: A standard aqueous work-up is often the first step. This involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. This helps remove water-soluble byproducts and inorganic salts. A dilute acid wash can remove basic impurities, while a dilute base wash can remove acidic impurities.[1]
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Removal of High-Boiling Solvents: To remove residual DMSO or DMF, repeated washing of the organic layer with water or brine is often effective, as these solvents are highly soluble in water.[1]
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Precipitation/Crystallization: If the product is a solid, it can often be precipitated by cooling the reaction mixture or by adding an anti-solvent. Recrystallization from a suitable solvent system can then be used for further purification.
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Silica Gel Chromatography: For complex mixtures or non-crystalline products, column chromatography is a powerful purification technique. A suitable eluent system should first be determined by TLC analysis.[1]
Frequently Asked Questions (FAQs)
Q1: Why is fluorine a good leaving group in SNAr reactions, which seems counterintuitive compared to Sₙ1 and Sₙ2 reactions?
A1: In SₙAr reactions, the rate-determining step is the initial nucleophilic attack on the aromatic ring to form a negatively charged intermediate called a Meisenheimer complex.[2] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. This stabilization of the transition state leading to the Meisenheimer complex outweighs the strength of the C-F bond, making fluorine an excellent leaving group in this context.[2] The general reactivity order for halogens in SNAr is F > Cl > Br > I.[1]
Q2: What is the role of electron-withdrawing groups (EWGs) in SNAr reactions?
A2: Electron-withdrawing groups are crucial for activating the aromatic ring towards nucleophilic attack. When positioned ortho or para to the leaving group, EWGs can stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the rate-determining step and accelerating the reaction.
Q3: How do I choose the right solvent for my SNAr reaction?
A3: The choice of solvent is critical for the success of an SNAr reaction. Polar aprotic solvents such as DMF, DMSO, acetonitrile, and THF are generally the best choices.[1][3] These solvents can solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more "naked" and therefore more reactive.[1] Protic solvents like water and alcohols should generally be avoided as they can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing down the reaction.[1]
Q4: How can I monitor the progress of my SNAr reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of SNAr reactions. By co-spotting the reaction mixture with the starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Q5: What is a Meisenheimer complex, and is it always observed?
A5: A Meisenheimer complex is the resonance-stabilized, negatively charged intermediate formed during the addition of a nucleophile to an electron-poor aromatic ring in an SNAr reaction. In most cases, these intermediates are transient and not directly observable. However, with highly activated aromatic systems and strong nucleophiles, the Meisenheimer complex can be stable enough to be detected and even isolated and characterized by spectroscopic methods.
Data Presentation
The following tables summarize quantitative data for optimizing SNAr reaction conditions.
Table 1: Effect of Leaving Group on Relative Reaction Rate
| Leaving Group | Relative Rate |
| F | 3100 |
| Cl | 4.3 |
| Br | 2.5 |
| I | 1.0 |
Data for the reaction of 1-halo-2,4-dinitrobenzene with piperidine in methanol.
Table 2: Effect of Solvent on SNAr Reaction Rate
| Solvent | Dielectric Constant (ε) | Relative Rate |
| Hexane | 1.9 | 1 |
| Diethyl Ether | 4.3 | ~10 |
| Tetrahydrofuran (THF) | 7.6 | ~100 |
| Acetone | 21 | ~1,000 |
| Acetonitrile | 37 | ~10,000 |
| N,N-Dimethylformamide (DMF) | 37 | ~100,000 |
| Dimethyl sulfoxide (DMSO) | 47 | ~1,000,000 |
Illustrative data showing the general trend of increasing reaction rate with solvent polarity for a typical SNAr reaction.
Table 3: Optimization of Base and Temperature for the Reaction of 2-Fluoronitrobenzene with Cyclopropanol
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ | 75 | 6 | 90 |
| 2 | K₂CO₃ | 75 | 6 | 65 |
| 3 | t-BuONa | 75 | 6 | 85 |
| 4 | Cs₂CO₃ | 60 | 6 | 78 |
| 5 | Cs₂CO₃ | 90 | 6 | 82 |
Data adapted from a study on the synthesis of aryl cyclopropyl ethers.[4]
Experimental Protocols
Here are detailed methodologies for key SNAr reactions on fluoro-aromatics.
Protocol 1: Reaction of 2-Fluoropyridine with Morpholine
-
Materials: 2-Fluoropyridine, Morpholine, Potassium Phosphate Tribasic (K₃PO₄), tert-Amyl alcohol, Round-bottom flask, Magnetic stirrer, Reflux condenser, Inert atmosphere setup (e.g., Nitrogen).
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).[5]
-
Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).[5]
-
Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).[5]
-
Stir the reaction mixture and heat to 110 °C.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[5]
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.[5]
-
Protocol 2: Reaction of 2-Fluoropyridine with Sodium Ethoxide
-
Materials: 2-Fluoropyridine, Sodium Ethoxide, Ethanol, Round-bottom flask, Magnetic stirrer, Reflux condenser.
-
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
To a round-bottom flask containing the sodium ethoxide solution, add 2-fluoropyridine (1.0 equivalent).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be significantly faster than that of 2-chloropyridine.[6]
-
After completion, cool the reaction mixture.
-
Neutralize the excess base with a dilute acid (e.g., HCl).
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, dry over a drying agent (e.g., MgSO₄), and concentrate to yield the product.
-
Protocol 3: Reaction of 4-Fluorobenzonitrile with Thiophenol
-
Materials: 4-Fluorobenzonitrile, Thiophenol, Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), Round-bottom flask, Magnetic stirrer.
-
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 equivalents) in DMF, add thiophenol (1.1 equivalents) at room temperature.
-
After stirring for 15 minutes, add a solution of 4-fluorobenzonitrile (1.0 equivalent) in DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over a drying agent (e.g., MgSO₄), and concentrate.
-
Purify the residue by column chromatography if necessary.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the optimization of SNAr reactions on fluoro-aromatics.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Sterically Hindered Trifluoromethyl Ketones
Welcome to the technical support center for the synthesis of sterically hindered trifluoromethyl ketones. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of sterically hindered trifluoromethyl ketones so challenging?
A1: The primary difficulty lies in the steric bulk around the carbonyl group. This hindrance obstructs the approach of the trifluoromethylating agent to the electrophilic carbonyl carbon.[1] The electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of the carbonyl and the stability of reaction intermediates, further complicating the synthesis.[1]
Q2: My nucleophilic trifluoromethylation of a hindered ketone is giving low yields. What are the common causes and how can I improve it?
A2: Low yields in nucleophilic trifluoromethylation of sterically hindered ketones can be attributed to several factors:
-
Reagent Choice: Not all nucleophilic trifluoromethylating agents are equally effective for hindered substrates. The Ruppert-Prakash reagent (TMSCF₃) is a versatile option, but its effectiveness can be limited by steric hindrance.[2] Newer reagents or catalytic systems may be required.
-
Activation Method: The generation of the active trifluoromethyl anion is crucial. For TMSCF₃, a fluoride source like TBAF or CsF is needed for activation.[2] In hindered cases, the choice and amount of the activator can significantly impact the yield.
-
Reaction Conditions: Temperature and solvent play a critical role. For sterically demanding substrates, elevated temperatures might be necessary to overcome the activation energy barrier. However, this can also lead to side reactions. A careful optimization of the reaction conditions is essential.
-
Side Reactions: With hindered ketones, enolization can become a competitive pathway, especially with strong bases. This leads to the formation of byproducts and reduces the yield of the desired trifluoromethyl carbinol.
Q3: What are some alternative strategies for synthesizing sterically hindered trifluoromethyl ketones?
A3: When direct nucleophilic addition to a hindered ketone fails, several alternative strategies can be employed:
-
Umpolung Strategies: This approach reverses the polarity of the trifluoromethyl imine, making it nucleophilic.[3][4] This allows it to react with electrophiles, providing an alternative route to trifluoromethylated compounds.
-
Electrophilic Trifluoromethylation: Using electrophilic trifluoromethylating reagents like Togni's or Umemoto's reagents on a pre-formed enolate of the hindered ketone can be an effective method.[2][5]
-
Synthesis from Carboxylic Acid Derivatives: Esters or other carboxylic acid derivatives can be converted to trifluoromethyl ketones. For example, reacting a sterically hindered ester with a trifluoromethylating agent can be a viable route.[6][7][8][9][10][11]
-
Radical Trifluoromethylation: This method involves the generation of a trifluoromethyl radical which can then react with a suitable precursor to the ketone.[12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion of the starting ketone. | Insufficient reactivity of the trifluoromethylating agent due to steric hindrance. | Consider using a more reactive reagent or a catalytic system designed for hindered substrates. For example, explore advanced catalytic systems combining cinchona phase-transfer catalysts and phenol additives for umpolung reactions.[3] |
| Incomplete activation of the trifluoromethylating agent (e.g., TMSCF₃). | Optimize the fluoride source (e.g., TBAF, CsF) and its stoichiometry. Ensure anhydrous conditions as water can quench the reagents. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of multiple byproducts. | Competing side reactions like enolization or elimination. | Use a less basic fluoride source or a non-basic activation method if possible. Carefully select the solvent and reaction temperature to minimize side reactions.[1] |
| Decomposition of the trifluoromethylating agent or the product. | Ensure the reaction is performed under an inert atmosphere. Check the stability of your reagents and product under the reaction conditions. | |
| Difficulty in purifying the final product. | Byproducts from the trifluoromethylating reagent can be difficult to separate. | Some electrophilic trifluoromethylating reagents can lead to byproducts that are challenging to remove. Consider using polymer-supported reagents to simplify purification. |
Quantitative Data Summary
The following table summarizes the yields of trifluoromethyl ketones from sterically hindered substrates using different synthetic methods. Note that yields are highly dependent on the specific substrate and reaction conditions.
| Substrate | Method/Reagent | Yield (%) | Reference |
| Methyl 1-naphthoate | HCF₃/KHMDS/triglyme | 37 | [8][10] |
| Methyl 2-naphthoate | HCF₃/KHMDS/triglyme | 75 | [8][10] |
| ortho-substituted aroyl fluorides | Cooperative photoredox/NHC catalysis | 41-73 | [12] |
| Secondary and β-hindered carboxylates | BrF₃ | 65-80 | [6][7] |
Experimental Protocols
General Protocol for Nucleophilic Trifluoromethylation of a Hindered Ketone using Ruppert-Prakash Reagent (TMSCF₃)
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add the sterically hindered ketone (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent (TMSCF₃, 1.2 mmol).
-
Slowly add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 mmol).
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC or GC-MS. If no reaction is observed, allow the mixture to slowly warm to room temperature. Gentle heating may be required for highly hindered substrates.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the trifluoromethyl carbinol.
-
The resulting carbinol can then be oxidized to the corresponding ketone using standard oxidation methods (e.g., Dess-Martin periodinane).
General Protocol for α-Trifluoromethylation of a Hindered Ketone using an Electrophilic Reagent (Togni's Reagent)
-
To a flame-dried flask under an inert atmosphere, add the sterically hindered ketone (1.0 mmol) and a suitable anhydrous solvent (e.g., DCM or THF).
-
Cool the mixture to -78 °C (dry ice/acetone bath).
-
Slowly add a strong, non-nucleophilic base (e.g., LDA, 1.1 mmol) to generate the enolate. Stir for 30-60 minutes at this temperature.
-
Add a solution of Togni's Reagent II (1.2 mmol) in the same solvent.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for the synthesis of sterically hindered trifluoromethyl ketones.
Caption: A troubleshooting decision tree for low-yielding reactions in the synthesis of sterically hindered trifluoromethyl ketones.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Direct Catalytic Asymmetric Synthesis of trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alpha-trifluoromethylation of secondary and sterically hindered carboxylates with use of BrF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 11. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cooperative NHC and Photoredox Catalysis for the Synthesis of β‐Trifluoromethylated Alkyl Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
stability and safe storage conditions for 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone
This technical support center provides essential information on the stability and safe storage of 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone, alongside troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Stability and Storage Conditions
Proper storage and handling are crucial to maintain the integrity and stability of this compound. Below is a summary of the recommended conditions and a discussion of potential degradation pathways.
Recommended Storage:
For optimal stability, the compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). Protect the compound from moisture and strong oxidizing agents.
Storage Condition Summary:
| Parameter | Recommended Condition | Notes |
| Temperature | Room Temperature or 2-8°C | Refer to the supplier's certificate of analysis for specific recommendations. |
| Atmosphere | Inert Gas (e.g., Nitrogen, Argon) | To prevent oxidation and moisture-related degradation. |
| Light | Protect from Light | Store in an opaque or amber vial to prevent photodegradation. |
| Container | Tightly Sealed, Dry Glass Vial | Ensure the container is properly sealed to prevent atmospheric contamination. |
Potential Degradation Pathways:
While specific degradation pathways for this compound are not extensively documented in the literature, related trifluoroacetophenones can be susceptible to nucleophilic attack at the carbonyl carbon. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the ketone, making it reactive towards strong nucleophiles. The dimethylamino group, being an electron-donating group, may influence the reactivity of the aromatic ring. Exposure to strong acids or bases, and oxidizing agents should be avoided.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent Experimental Results or Suspected Degradation
-
Question: My reaction yields are lower than expected, or I am observing unexpected byproducts. Could the starting material have degraded?
-
Answer: Degradation of this compound is possible if not stored or handled correctly.
-
Check Storage Conditions: Verify that the compound has been stored under the recommended conditions (inert atmosphere, protected from light and moisture).
-
Assess Purity: Re-analyze the purity of your starting material using techniques like NMR, LC-MS, or GC-MS. Compare the results with the supplier's certificate of analysis.
-
Review Handling Procedures: Ensure that all handling of the compound was performed under an inert atmosphere, especially when preparing solutions or setting up reactions.[1][2][3][4][5]
-
Issue 2: Difficulty in Dissolving the Compound
-
Question: The compound is not dissolving in my chosen solvent.
-
Answer:
-
Solvent Selection: this compound is generally soluble in common organic solvents. However, if you are experiencing issues, consider using a more polar aprotic solvent.
-
Sonication: Gentle sonication in a water bath can aid in dissolution.
-
Purity Check: Insoluble particulates may indicate impurities or degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions when handling this compound?
A1: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Q2: Is this compound sensitive to air or moisture?
A2: While generally stable, it is good practice to handle trifluoroacetophenones under an inert atmosphere to prevent potential reactions with atmospheric oxygen and moisture, especially for long-term storage and sensitive reactions.[1][2][3][4][5]
Q3: What are some incompatible materials to avoid?
A3: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to decomposition or unwanted reactions.
Q4: How can I confirm the identity and purity of the compound upon receipt?
A4: It is recommended to obtain a Certificate of Analysis (CoA) from the supplier. You can further verify the identity and purity using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
General Protocol for Assessing Chemical Stability
This protocol provides a general framework for evaluating the stability of this compound under various stress conditions. This is based on established guidelines for stability testing of pharmaceutical substances.[6][7][8][9][10]
-
Sample Preparation:
-
Accurately weigh samples of the compound into individual, appropriate containers (e.g., amber glass vials).
-
Prepare separate samples for each storage condition and time point.
-
-
Storage Conditions (ICH Guidelines as a reference):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
Photostability: Expose the sample to a light source according to ICH Q1B guidelines.
-
-
Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months.
-
Accelerated: 0, 3, 6 months.
-
-
Analytical Testing:
-
At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity and Degradants: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Identity: Confirm the identity using a suitable spectroscopic method (e.g., MS).
-
-
-
Data Evaluation:
-
Plot the purity of the compound as a function of time for each storage condition.
-
Identify and, if possible, characterize any significant degradation products.
-
Determine the shelf-life based on the time it takes for the purity to drop below a pre-defined acceptance criterion (e.g., 95%).
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: General workflow for handling air-sensitive reagents.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 3. web.mit.edu [web.mit.edu]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. fauske.com [fauske.com]
- 6. www3.paho.org [www3.paho.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. asean.org [asean.org]
preventing hydrate formation during trifluoromethyl ketone synthesis and workup
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of hydrate formation during the synthesis and workup of trifluoromethyl ketones (TFMKs).
Frequently Asked Questions (FAQs)
Q1: Why is my trifluoromethyl ketone forming a hydrate?
A1: Trifluoromethyl ketones are highly susceptible to hydration due to the powerful electron-withdrawing nature of the trifluoromethyl (-CF3) group. This effect significantly increases the electrophilicity of the carbonyl carbon, making it readily attacked by nucleophiles like water. The resulting gem-diol, or hydrate, is often unusually stable compared to hydrates of non-fluorinated ketones.[1][2] For some compounds, like hexafluoroacetone, the equilibrium in aqueous solution lies almost entirely on the side of the hydrate.[3]
Q2: How can I detect the presence of a hydrate in my sample?
A2: The most common method for detecting and quantifying hydrate formation is through Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹⁹F NMR: The fluorine signal of the hydrate's -CF3 group will appear at a different chemical shift compared to the ketone. For instance, in one study, the hydrate product's signal appeared in the ¹⁹F NMR spectrum of the crude reaction mixture, which then disappeared after purification.[4][5]
-
¹H NMR: If the rest of the molecule has protons close to the carbonyl group, you may see distinct sets of signals for the ketone and the hydrate. The hydrate will also show new signals for the two hydroxyl (-OH) protons.
-
¹³C NMR: The carbonyl carbon signal (typically δ > 180 ppm) of the ketone will be replaced by a signal for the diol carbon (typically δ = 90-100 ppm) in the hydrate.
Q3: Can standard purification methods remove the hydrate?
A3: Yes. In many cases, the hydrate can be converted back to the ketone during purification. Purification by silica gel column chromatography is often effective at removing the water and isolating the pure ketone.[4][5] The silica gel acts as a dehydrating agent, shifting the equilibrium back towards the ketone.
Q4: Does the pH of my aqueous workup affect hydrate formation?
A4: Yes, the rate of hydration is catalyzed by both acid and base.[6][7] While pH affects the speed at which equilibrium is reached, the position of the equilibrium is primarily determined by the structure of the ketone itself. However, performing an aqueous workup will invariably introduce water, making hydrate formation likely. To minimize this, use anhydrous workup techniques whenever possible.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and workup of trifluoromethyl ketones.
Data Presentation
The stability of the hydrate is quantified by the hydration equilibrium constant (K_hyd), where K_hyd = [Hydrate] / ([Ketone][H₂O]). A larger K_hyd value indicates a greater propensity to form the hydrate.
| Compound | Structure | Hydration Equilibrium Constant (K_hyd) | Notes |
| Acetone | CH₃C(O)CH₃ | 2 x 10⁻³ | Equilibrium strongly favors the ketone.[8] |
| Trifluoroacetone | CF₃C(O)CH₃ | 1.0 (in aqueous methanol) | Significantly more hydrated than acetone.[9] |
| Hexafluoroacetone | CF₃C(O)CF₃ | 1 x 10⁶ | Equilibrium overwhelmingly favors the hydrate.[3] |
| Chloral | CCl₃CHO | 2 x 10⁴ | Another example of stabilization by electron-withdrawing groups.[6] |
Experimental Protocols
Protocol 1: Synthesis of a Trifluoromethyl Ketone under Anhydrous Conditions
This protocol outlines a general procedure for synthesizing a TFMK while minimizing water exposure to prevent hydrate formation.
Methodology:
-
Glassware and Environment: All glassware must be rigorously dried, either in an oven overnight at >120 °C or by flame-drying under vacuum. Assemble the apparatus while hot and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the experiment.[10]
-
Solvents and Reagents: Use freshly distilled anhydrous solvents. Solid reagents should be dried in a vacuum oven. Consider adding activated 4Å molecular sieves to the reaction flask to scavenge any trace amounts of water that may be introduced.[11]
-
Reaction Setup: Charge the reaction flask with starting materials and solvent under the inert atmosphere. Add liquid reagents via syringe through a rubber septum.
-
Workup: After the reaction is complete, perform a non-aqueous workup. This may involve filtering the reaction mixture through a pad of a drying agent like anhydrous sodium sulfate or Celite®.
-
Purification: Remove the solvent under reduced pressure. If further purification is needed, perform column chromatography using anhydrous solvents.
Protocol 2: Dehydration of an Isolated Trifluoromethyl Ketone Hydrate via Azeotropic Distillation
This method is suitable for thermally stable compounds and effectively removes water by forming a low-boiling azeotrope.
ketone [label=<
Trifluoromethyl Ketone
];
hydrate [label=<
Stable Hydrate (gem-diol)
];
ketone -> hydrate [label=<
- H₂O (Aqueous Workup) Equilibrium shifts right
- H₂O (Dehydration) Equilibrium shifts left
]; } ` Caption: Reversible equilibrium between a TFMK and its hydrate.
Methodology:
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.
-
Reaction Mixture: Dissolve the isolated hydrate in a solvent that forms a low-boiling azeotrope with water (e.g., toluene or benzene). Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), to facilitate the dehydration.
-
Azeotropic Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Upon cooling in the trap, the water (being denser) will separate to the bottom layer, while the toluene will overflow and return to the reaction flask.
-
Monitoring: Continue the reflux until no more water collects in the trap, indicating that the dehydration is complete.
-
Workup: Cool the reaction mixture. If necessary, wash the organic solution with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo to yield the pure trifluoromethyl ketone.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 4. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homework.study.com [homework.study.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Trifluoroacetophenone Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of trifluoroacetophenone isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating trifluoroacetophenone positional isomers (e.g., 2'-, 3'-, and 4'-trifluoroacetophenone)?
A1: Positional isomers of trifluoroacetophenone possess identical molecular weights and similar chemical properties, making their separation challenging. The primary difficulty lies in their similar hydrophobicity, which often results in co-elution or poor resolution when using standard reversed-phase HPLC columns like C18. Achieving adequate separation requires optimizing the selectivity of the chromatographic system.
Q2: Which type of HPLC column is most effective for separating trifluoroacetophenone isomers?
A2: While a standard C18 column can be a starting point, stationary phases that offer alternative selectivities are generally more effective for aromatic positional isomers.[1] Phenyl-Hexyl and Pentafluorophenyl (PFP) columns are highly recommended.[2][3] These columns provide π-π interactions, which can differentiate the subtle electronic differences between the isomers, leading to improved resolution.[2][3]
Q3: How does the choice of organic modifier (acetonitrile vs. methanol) impact the separation?
A3: The choice between acetonitrile (ACN) and methanol (MeOH) as the organic modifier can significantly alter selectivity.[4] Acetonitrile's nitrile group has π-electrons that can interact with the stationary phase and analytes, potentially disrupting π-π interactions that are crucial for separating isomers on phenyl-based columns.[4][5] Methanol is often preferred with phenyl columns as it can enhance the unique selectivity offered by these stationary phases.[4] It is recommended to screen both solvents during method development.
Q4: What is the role of mobile phase pH in the separation of these isomers?
A4: For neutral compounds like trifluoroacetophenone isomers, pH is not expected to have a significant impact on retention in reversed-phase HPLC. However, if the isomers are ionizable (e.g., hydroxy-substituted trifluoroacetophenones), pH control is critical. In such cases, adjusting the pH to suppress the ionization of the analytes (typically 2 pH units away from the pKa) can improve peak shape and reproducibility.[6]
Q5: Can temperature be used to optimize the separation?
A5: Yes, adjusting the column temperature can influence selectivity. While increasing temperature generally decreases retention times and improves peak efficiency by reducing mobile phase viscosity, its effect on the selectivity between isomers can be unpredictable.[4] It is an important parameter to screen during method development, but maintaining a stable temperature is crucial for reproducible results.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Poor Resolution or Complete Co-elution of Isomers
| Potential Cause | Recommended Solution |
| Inadequate Stationary Phase Selectivity | A standard C18 column may not provide sufficient selectivity. Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column to introduce alternative separation mechanisms like π-π interactions.[2][3][7] |
| Suboptimal Mobile Phase Composition | 1. Adjust Organic Modifier Percentage: Decrease the percentage of the organic modifier (ACN or MeOH) to increase retention and potentially improve resolution.[1] 2. Switch Organic Modifier: If using ACN, try switching to MeOH, or vice versa. This can significantly alter selectivity, especially with phenyl-based columns.[4] |
| Inappropriate Temperature | Systematically evaluate the effect of column temperature on selectivity. Try temperatures between 25°C and 50°C in increments of 5-10°C. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | This is less common for neutral analytes but can occur. Ensure high-purity solvents and a well-maintained column. For potentially acidic or basic impurities, adjusting the pH with a modifier like formic acid or trifluoroacetic acid (TFA) might improve peak shape. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary, keep the injection volume as low as possible. |
| Extra-column Volume | Use tubing with a small internal diameter and keep the length to a minimum between the injector, column, and detector. |
Illustrative Quantitative Data
The following table presents a hypothetical but realistic dataset for the separation of three trifluoroacetophenone isomers on two different columns to illustrate the effect of stationary phase selectivity.
Table 1: Comparison of Retention and Resolution of Trifluoroacetophenone Isomers on C18 and Phenyl-Hexyl Columns
| Compound | C18 Column | Phenyl-Hexyl Column | ||
| Retention Time (min) | Resolution (Rs) | Retention Time (min) | Resolution (Rs) | |
| 2'-Trifluoroacetophenone | 8.2 | - | 9.5 | - |
| 3'-Trifluoroacetophenone | 8.4 | 1.1 | 10.2 | 2.1 |
| 4'-Trifluoroacetophenone | 8.5 | 0.8 | 11.1 | 2.8 |
Conditions are based on the experimental protocol provided below.
Experimental Protocols
Representative HPLC Method for the Separation of Trifluoroacetophenone Isomers
This protocol provides a starting point for developing a separation method for 2'-, 3'-, and 4'-trifluoroacetophenone. Optimization will be required based on the specific instrument and isomer mixture.
1. Materials and Reagents:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Standards of 2'-, 3'-, and 4'-trifluoroacetophenone
-
0.22 µm or 0.45 µm filters for mobile phase and sample filtration
2. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
UV detector
-
Thermostatted column compartment
-
Data acquisition and processing software
3. Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Provides π-π interactions for enhanced selectivity of aromatic isomers.[2] |
| Mobile Phase A | HPLC-grade Water | Aqueous component for reversed-phase chromatography. |
| Mobile Phase B | Methanol | Often provides better selectivity for aromatic isomers on phenyl columns compared to acetonitrile.[4] |
| Elution Mode | Isocratic: 55% Methanol | A simple starting point to evaluate separation. Gradient elution can be explored if isocratic separation is insufficient. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | A stable temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. |
| Injection Volume | 5 µL | A small volume to minimize band broadening. |
4. Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 450 mL of water with 550 mL of methanol. Degas the mobile phase using sonication or vacuum filtration.
-
Sample Preparation: Prepare a stock solution of a mixture of the trifluoroacetophenone isomers in methanol at a concentration of 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of approximately 50 µg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the prepared sample and record the chromatogram.
-
Optimization: If the separation is not optimal, adjust the mobile phase composition (e.g., change the percentage of methanol), switch to acetonitrile, or evaluate different temperatures.
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor resolution of isomers.
Method Development Workflow
Caption: General workflow for HPLC method development.
References
Technical Support Center: Safe Handling and Disposal of Trifluoromethylation Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe handling and disposal of common trifluoromethylation reagents. Please consult the Safety Data Sheet (SDS) for each specific reagent before use.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with common trifluoromethylation reagents?
A1: Trifluoromethylation reagents are broadly categorized into electrophilic, nucleophilic, and radical sources of the trifluoromethyl group. Each class has distinct hazards.
-
Electrophilic Reagents (e.g., Togni's, Umemoto's reagents): These are often powerful oxidizing agents and can be thermally unstable. Togni's reagent II, a hypervalent iodine compound, is known to have explosive properties and can decompose exothermically, especially when heated above its melting point.[1][2] Umemoto's reagents are sulfonium salts that are generally more thermally stable but can be highly reactive.[3][4]
-
Nucleophilic Reagents (e.g., Ruppert-Prakash reagent): The Ruppert-Prakash reagent (TMSCF₃) is a volatile, flammable liquid that is sensitive to moisture.[5][6][7][8] It can generate flammable gases upon contact with water.
Q2: What personal protective equipment (PPE) is necessary when working with these reagents?
A2: Always work in a well-ventilated fume hood. The following PPE is mandatory:
-
Chemical safety goggles
-
Flame-retardant lab coat
-
Chemically resistant gloves (nitrile or neoprene are generally suitable, but consult the specific reagent's SDS)
Q3: How should I store trifluoromethylation reagents?
A3: Storage conditions are critical to maintaining the stability and safety of these reagents.
-
Togni's and Umemoto's Reagents: Store in a cool, dry place away from heat, light, and incompatible materials such as strong acids, bases, and reducing agents.[1]
-
Ruppert-Prakash Reagent: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from moisture and sources of ignition.[8]
Q4: What should I do in case of a spill?
A4: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. For larger spills, or if the spill involves a flammable reagent like Ruppert-Prakash, evacuate the area and contact your institution's environmental health and safety department.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reaction failure or low yield with Ruppert-Prakash reagent. | Moisture in the reaction. | Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents. |
| Inactive initiator. | Use a fresh, anhydrous source of the fluoride initiator (e.g., TBAF). | |
| Decomposition of Togni's reagent during reaction. | Reaction temperature is too high. | Maintain the recommended reaction temperature. Be aware that Togni's reagent II can decompose exothermically.[1] |
| Incompatible reagents. | Togni's reagent II reacts violently with strong acids, bases, and reductants.[1] Ensure compatibility of all reaction components. | |
| Difficulty in removing byproducts from Umemoto's reagent reactions. | Sublimation of the dibenzothiophene byproduct. | Newer generations of Umemoto's reagents have been developed to mitigate this issue by using substituted dibenzothiophenes that are less volatile.[9] Consider using a more recent generation of the reagent. |
Quantitative Data on Common Trifluoromethylation Reagents
| Reagent | Chemical Class | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |
| Togni's Reagent II | Hypervalent Iodine | C₈H₄F₃IO₂ | 316.02 | 122.4–123.4 | Decomposes | Explosive, strong oxidizer[1] |
| Umemoto's Reagent I | Sulfonium Salt | C₁₃H₈BF₇S | 352.07 | 135-138 | Decomposes | Strong oxidizer |
| Ruppert-Prakash Reagent | Organosilicon | C₄H₉F₃Si | 142.20 | N/A | 54-55 | Flammable liquid, moisture sensitive[5][6][7][8] |
Experimental Protocols
General Workflow for Handling Trifluoromethylation Reagents
Caption: General workflow for the safe handling of trifluoromethylation reagents.
Protocol for Quenching and Disposal of Unreacted Reagents
Togni's Reagents (Hypervalent Iodine Compounds)
-
Quenching: In a separate flask, cool a solution of sodium thiosulfate (aqueous, ~10%) in an ice bath. Slowly add the unreacted Togni's reagent or reaction mixture to the stirred thiosulfate solution. The characteristic color of iodine will fade as the hypervalent iodine is reduced to iodide. Continue adding the reagent until the color is completely discharged.
-
Disposal: Neutralize the resulting solution with sodium bicarbonate if necessary. The aqueous waste, now containing iodide salts, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Umemoto's Reagents (Sulfonium Salts)
-
Quenching: While specific quenching protocols are not widely published, a general approach for reactive sulfonium salts involves slow addition to a stirred solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, in an appropriate solvent under controlled temperature conditions.
-
Disposal: The resulting waste should be collected in a designated hazardous waste container and disposed of according to your institution's guidelines for sulfur-containing organic waste.
Ruppert-Prakash Reagent (Trifluoromethyltrimethylsilane)
-
Quenching: In a fume hood, prepare a stirred solution of a proton source, such as isopropanol or methanol, in an inert solvent (e.g., THF) and cool it in an ice bath. Slowly add the unreacted Ruppert-Prakash reagent to this solution. The reaction can be exothermic, so slow addition is crucial. After the initial reaction subsides, slowly add water to hydrolyze any remaining reagent and byproducts.
-
Disposal: The resulting mixture, containing fluoroform, trimethylsilanol, and the quenching alcohol, should be collected in a designated hazardous waste container for flammable liquids and disposed of according to institutional guidelines.
Protocol for Decontamination of Glassware
-
Initial Rinse: After emptying the glassware, rinse it multiple times with a suitable organic solvent (e.g., acetone, ethyl acetate) to remove the bulk of the residual reagent and reaction mixture. Collect these rinses as hazardous waste.
-
Decontamination Step:
-
For Togni's Reagents: Rinse the glassware with a sodium thiosulfate solution to reduce any residual iodine species, followed by a water rinse.
-
For Umemoto's Reagents: A thorough rinse with an organic solvent is typically sufficient.
-
For Ruppert-Prakash Reagent: Carefully rinse with a small amount of an alcohol (e.g., isopropanol) to quench any remaining reactive species, followed by an acetone rinse.
-
-
Final Cleaning: Wash the glassware with a laboratory detergent and water, followed by a final rinse with deionized water.
Logical Workflow for Reagent Disposal
Caption: Decision tree for the disposal of common trifluoromethylation reagents.
References
- 1. Togni reagent II - Wikipedia [en.wikipedia.org]
- 2. Togni Reagent II - Enamine [enamine.net]
- 3. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI Deutschland GmbH [tcichemicals.com]
- 4. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 7. (Trifluoromethyl)trimethylsilane CAS#: 81290-20-2 [m.chemicalbook.com]
- 8. (Trifluoromethyl)trimethylsilane Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
minimizing photobleaching of chalcone-based fluorescent dyes in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of chalcone-based fluorescent dyes during experiments.
Troubleshooting Guide
Issue: Rapid loss of fluorescent signal during imaging.
Q1: My fluorescent signal from the chalcone-based dye is fading very quickly under the microscope. What are the likely causes and how can I fix this?
A1: Rapid signal loss, or photobleaching, is a common issue in fluorescence microscopy. It is the irreversible destruction of fluorophores due to light exposure and the generation of reactive oxygen species (ROS).[1][2] Here’s a step-by-step guide to troubleshoot this problem:
1. Optimize Illumination Conditions:
-
Reduce Excitation Light Intensity: Use the lowest possible laser or lamp power that provides a sufficient signal-to-noise ratio (SNR).[1] High-intensity light is a primary driver of photobleaching.[1][3]
-
Decrease Exposure Time: Shorten the camera exposure time to the minimum required for a clear image.[1][4]
-
Use Neutral Density (ND) Filters: ND filters reduce the intensity of the excitation light without changing its color.[1][5]
-
Minimize Exposure: Only expose the sample to the excitation light when actively acquiring an image. Use transmitted light for focusing whenever possible.[2][6][7]
2. Implement Chemical Protection:
-
Use Antifade Reagents: Incorporate commercial or homemade antifade reagents into your mounting medium for fixed cells or imaging buffer for live cells.[1][6][8] These reagents work by scavenging for reactive oxygen species.[8]
-
Oxygen Scavengers: For live-cell imaging, consider using an oxygen scavenging system, such as glucose oxidase/catalase, to reduce the amount of dissolved oxygen available to react with the dye.[9][10]
3. Check Your Imaging Medium and Mounting:
-
pH of the Medium: Some chalcone derivatives are sensitive to pH changes, which can affect their fluorescence intensity.[1] Ensure your imaging buffer is maintained at the optimal pH for your specific dye.
-
Refractive Index Matching: Use a mounting medium with a refractive index that closely matches that of the immersion oil to improve signal collection and reduce the need for high laser power.[7]
4. Evaluate the Chalcone Dye Itself:
-
Photostability of the Specific Chalcone: Not all chalcone derivatives have the same photostability. If possible, choose a derivative that is known to be more photostable.[11]
Frequently Asked Questions (FAQs)
Q2: What is photobleaching and why does it happen with chalcone-based dyes?
A2: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore), such as a chalcone dye, causing it to permanently lose its ability to fluoresce.[2][12] This process is primarily caused by two mechanisms:
-
Generation of Reactive Oxygen Species (ROS): When a chalcone dye is excited by light, it can transfer energy to molecular oxygen, creating highly reactive species like singlet oxygen.[1] These ROS can then chemically attack and destroy the fluorophore.
-
Direct Photodegradation: The high energy from the excitation light can directly break the chemical bonds within the chalcone molecule, altering its structure and rendering it non-fluorescent.[1]
Q3: Can I completely prevent photobleaching?
A3: While it is not possible to completely eliminate photobleaching, its effects can be significantly minimized to allow for the acquisition of high-quality, quantitative data.[1] By implementing the strategies outlined in this guide, you can extend the fluorescent lifetime of your chalcone-based dyes.
Q4: Are there any specific antifade reagents recommended for chalcone-based dyes?
A4: While there isn't extensive literature on antifade reagents specifically tested with a wide range of chalcone dyes, general-purpose antifade reagents are effective. Commonly used and effective antifade agents include:
-
For Fixed Cells: ProLong™ Gold, VECTASHIELD®, and mounting media containing p-phenylenediamine (PPD), n-propyl gallate (NPG), or 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][13]
-
For Live Cells: Commercial reagents like ProLong™ Live Antifade Reagent or those containing Trolox (a vitamin E analog) are designed to be less toxic to cells while still providing protection against photobleaching.[2][8]
Q5: How does the choice of solvent affect the photostability of chalcone dyes?
A5: The solvent environment can influence the photophysical properties of chalcone dyes, including their stability. For instance, the polarity of the solvent can affect the dye's electronic states and its susceptibility to photobleaching. It is crucial to test the photostability of your specific chalcone dye in the intended imaging buffer or mounting medium.
Q6: I am performing live-cell imaging. Are there special considerations for minimizing photobleaching?
A6: Yes, live-cell imaging presents unique challenges as the health of the cells must be maintained throughout the experiment. Key considerations include:
-
Use Live-Cell Specific Antifade Reagents: Standard antifade reagents for fixed cells can be toxic. Use reagents specifically formulated for live-cell imaging.
-
Minimize Light Dose: This is even more critical in live-cell imaging to prevent phototoxicity, which can alter cellular processes and lead to cell death.[3]
-
Oxygen Scavengers: These can be very effective but may impact cellular metabolism by depleting oxygen. It's important to use them cautiously and for the shortest duration necessary.[9][10]
Quantitative Data on Chalcone Photostability
The following table summarizes the photobleaching of a series of synthetic chalcone derivatives in DMSO after 30 minutes of irradiation with a 250 W blue light source.[1]
| Chalcone Derivative | Percentage of Photobleaching (Absorbance) after 30 min |
| 3a | 50% |
| 3b | 26% |
| 3c | 37% |
| 3d | 51% |
| 3e | 46% |
| 3f | 48% |
Data from Wangngae et al., 2021.[1] This data highlights the variability in photostability among different chalcone structures, emphasizing the importance of selecting an appropriate derivative for your experiments.
Experimental Protocols
Protocol 1: General Workflow for Minimizing Photobleaching in Fluorescence Microscopy
This protocol outlines a general workflow applicable to experiments using chalcone-based fluorescent dyes.
Caption: Experimental workflow for minimizing photobleaching.
Protocol 2: Preparation of an n-Propyl Gallate (NPG) Based Antifade Mounting Medium
This protocol provides a method for preparing a common and effective antifade mounting medium.
-
Prepare a 10X PBS stock solution: Dissolve 80 g NaCl, 2 g KCl, 14.4 g Na₂HPO₄, and 2.4 g KH₂PO₄ in 800 mL of distilled water. Adjust the pH to 7.4 with HCl. Add distilled water to a final volume of 1 L.
-
Prepare the mounting medium:
-
In a 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 10X PBS.
-
Add 0.1 g of n-propyl gallate (NPG).
-
Incubate at 37°C for several hours, vortexing periodically, until the NPG is completely dissolved.
-
Store the final solution in small aliquots at -20°C, protected from light.
-
Visualizations
Signaling Pathway: Mechanism of Photobleaching
The following diagram illustrates the key steps involved in the photobleaching of a fluorescent dye, including the generation of reactive oxygen species.
Caption: Mechanism of fluorophore photobleaching.
Logical Relationship: Factors Influencing Photobleaching
This diagram outlines the key experimental factors that contribute to the photobleaching of fluorescent dyes.
Caption: Key factors that influence photobleaching.
References
- 1. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 9. Super-photostable organic dye for long-term live-cell single-protein imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Live cell imaging of lipid droplets: fluorescent chalcones as probes for lipophagy and lipid-mitochondria interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 12. mdpi.com [mdpi.com]
- 13. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
Technical Support Center: Overcoming Poor Solubility of Trifluoromethyl Ketones in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor aqueous solubility of trifluoromethyl ketones.
Frequently Asked Questions (FAQs)
Q1: Why do many trifluoromethyl ketones exhibit poor water solubility?
A1: The trifluoromethyl (-CF3) group, while beneficial for metabolic stability and binding affinity, significantly increases the lipophilicity of a molecule.[1][2][3] This increased lipophilicity, or "fat-loving" nature, leads to poor solubility in water, a polar solvent.
Q2: What are the primary strategies to improve the aqueous solubility of trifluoromethyl ketones?
A2: Several techniques can be employed, broadly categorized as physical and chemical modifications.[4]
-
Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions in carriers.[4]
-
Chemical Modifications: Common methods include pH adjustment, use of co-solvents, derivatization into prodrugs, and complexation with agents like cyclodextrins.[4]
Q3: How does pH adjustment affect the solubility of trifluoromethyl ketones?
A3: The effect of pH on solubility is dependent on the overall structure of the trifluoromethyl ketone. If the molecule contains ionizable groups (acidic or basic), altering the pH of the aqueous medium can convert the neutral molecule into a more soluble salt form. For trifluoromethyl ketones that are acidic in nature, increasing the pH to a basic solution can lead to deprotonation, forming an anionic species with improved solubility.[5]
Q4: What are co-solvents and how do they work?
A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds. They work by reducing the polarity of the water, making it a more favorable environment for lipophilic molecules like trifluoromethyl ketones. Commonly used co-solvents include dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[6]
Q5: What is a prodrug and how can it improve solubility?
A5: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[7] By attaching a hydrophilic promoiety to the trifluoromethyl ketone, a water-soluble prodrug can be synthesized. This enhances dissolution and absorption, after which the promoiety is cleaved to release the active trifluoromethyl ketone.[6][8]
Q6: How do cyclodextrins enhance the solubility of trifluoromethyl ketones?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[9] They can encapsulate the lipophilic trifluoromethyl ketone molecule within their cavity, forming an inclusion complex.[4][10] This complex has a hydrophilic exterior, allowing it to dissolve in water, thereby increasing the apparent solubility of the ketone.[9][11]
Q7: What are nanosuspensions and what are their advantages?
A7: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[1] By reducing the particle size to the nanometer range, the surface area-to-volume ratio is significantly increased, leading to a higher dissolution rate and saturation solubility.[1][12] This is a valuable technique for compounds that are poorly soluble in both aqueous and organic media.[1]
Troubleshooting Guide
Issue 1: My trifluoromethyl ketone is precipitating out of my aqueous buffer during my experiment.
| Possible Cause | Suggested Solution |
| Exceeded Solubility Limit | The concentration of your compound is likely above its thermodynamic solubility in the chosen buffer. |
| Troubleshooting Steps: | |
| 1. Determine the solubility: Perform a solubility study to find the maximum concentration of your compound in the experimental buffer. | |
| 2. Use a co-solvent: Add a small percentage (e.g., 1-10%) of a water-miscible organic solvent like DMSO or ethanol to your buffer to increase solubility. Be sure to run a vehicle control to account for any effects of the co-solvent. | |
| 3. Adjust the pH: If your compound has an ionizable group, adjust the pH of the buffer to a range where the compound is in its more soluble, ionized form. | |
| 4. Consider a formulation strategy: For in vivo studies or if large amounts of co-solvent are not permissible, consider formulating your compound as a cyclodextrin inclusion complex or a nanosuspension. | |
| Temperature Effects | Solubility can be temperature-dependent. A decrease in temperature from stock preparation to the experimental setup can cause precipitation. |
| Troubleshooting Steps: | |
| 1. Maintain constant temperature: Ensure all solutions are maintained at a constant temperature throughout the experiment. | |
| 2. Pre-warm solutions: If possible, pre-warm your experimental buffer to the temperature at which the stock solution was prepared before adding the compound. | |
| Incorrect Salt Form | If using a salt form of the compound, it may have converted to the less soluble free acid or base form in the buffer. |
| Troubleshooting Steps: | |
| 1. Check buffer pH: Ensure the pH of your buffer is appropriate to maintain the compound in its salt form. |
Issue 2: I am seeing inconsistent results in my biological assays, which I suspect is due to poor solubility.
| Possible Cause | Suggested Solution |
| Compound Precipitation in Assay Media | The compound may be precipitating over time in the complex biological media, leading to variable effective concentrations. |
| Troubleshooting Steps: | |
| 1. Visually inspect for precipitation: Check for any cloudiness or precipitate in your assay plates over the course of the experiment. | |
| 2. Use a solubility-enhancing formulation: Prepare your dosing solutions using a co-solvent system, cyclodextrin complex, or nanosuspension to maintain the compound in solution. | |
| 3. Reduce final compound concentration: If possible, lower the concentration of your compound in the assay to stay below its solubility limit in the assay media. | |
| Interaction with Media Components | Components of the biological media (e.g., proteins) may be interacting with your compound, affecting its solubility and availability. |
| Troubleshooting Steps: | |
| 1. Perform a solubility test in media: Determine the solubility of your compound directly in the assay media. | |
| 2. Increase serum concentration (if applicable): In some cases, serum proteins can help to solubilize lipophilic compounds. Test different serum concentrations to see the effect on your compound's activity. |
Quantitative Data on Solubility Enhancement
The following tables provide examples of the aqueous solubility of specific trifluoromethyl ketones and how it can be enhanced using different techniques.
Table 1: Aqueous Solubility of Selected Trifluoromethyl Ketones
| Compound | CAS Number | Aqueous Solubility | Temperature (°C) | Reference |
| 3'-(Trifluoromethyl)acetophenone | 349-76-8 | 620 mg/L | 25 | [13] |
| Celecoxib | 169590-42-5 | ~5 µg/mL (practically insoluble) | 5-40 | [4][14] |
| Haloperidol | 52-86-8 | 14 mg/L (very low solubility) | Not Specified | [15] |
Table 2: Solubility Enhancement of Trifluoromethyl Ketones and Structurally Similar Compounds
| Compound | Initial Aqueous Solubility | Enhancement Method | Achieved Concentration / Solubility | Fold Increase | Reference |
| Celecoxib | ~1.8 µg/mL | Dry co-milling to form a nanosuspension | ~8.6 µg/mL | ~4.8 | [14] |
| Haloperidol | 0.044 mg/mL | Solid dispersion with PEG4000 (1:10 ratio) | 0.502 mg/mL | ~11.4 | [16] |
| Haloperidol | <0.1 mg/mL | Blending with citric acid | 165 mg/mL | >1650 | [17] |
| Haloperidol | <0.1 mg/mL | Blending with malic acid | >250 mg/mL | >2500 | [17] |
Note: Data for Haloperidol, a butyrophenone and not a trifluoromethyl ketone, is included as a relevant example of a poorly soluble ketone where significant solubility enhancement has been quantified.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution
This protocol describes the preparation of a high-concentration stock solution of a trifluoromethyl ketone in a co-solvent for subsequent dilution in aqueous media.
Materials:
-
Trifluoromethyl ketone compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
Procedure:
-
Weigh the desired amount of the trifluoromethyl ketone into a pre-weighed microcentrifuge tube or glass vial.
-
Add the required volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 200 g/mol , dissolve 2 mg of the compound in 1 mL of DMSO).
-
Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, sonicate the mixture in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent moisture absorption.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
This method is suitable for preparing a solid inclusion complex of a trifluoromethyl ketone with a cyclodextrin, which can then be dissolved in water.
Materials:
-
Trifluoromethyl ketone compound
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Ethanol or other suitable organic solvent for the ketone
-
Vacuum oven or desiccator
Procedure:
-
Determine the appropriate molar ratio of the trifluoromethyl ketone to cyclodextrin (commonly 1:1 or 1:2).
-
Weigh the calculated amounts of the trifluoromethyl ketone and the cyclodextrin.
-
Place the cyclodextrin in the mortar and add a small amount of water to form a paste.
-
If the trifluoromethyl ketone is a solid, dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the trifluoromethyl ketone solution to the cyclodextrin paste in the mortar.
-
Knead the mixture thoroughly with the pestle for 30-60 minutes. The mixture should become a stiff paste.
-
Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40°C) or in a desiccator until a constant weight is achieved.
-
The dried complex can be ground into a fine powder and stored in a desiccator. This powder can then be weighed and dissolved in aqueous media.
Protocol 3: Preparation of a Nanosuspension by Wet Media Milling
This protocol provides a general procedure for preparing a nanosuspension of a poorly soluble trifluoromethyl ketone.
Materials:
-
Trifluoromethyl ketone compound
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 in deionized water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy bead mill or planetary ball mill
-
Particle size analyzer
Procedure:
-
Prepare the stabilizer solution by dissolving the HPMC and Tween 80 in deionized water.
-
Disperse the trifluoromethyl ketone powder in the stabilizer solution to form a pre-suspension.
-
Add the milling media to the pre-suspension in a milling chamber. The volume of the beads should be approximately 50-70% of the chamber volume.
-
Mill the suspension at a high speed for a specified duration (this needs to be optimized for each compound, but can range from 30 minutes to several hours).
-
Monitor the particle size distribution of the suspension at regular intervals using a particle size analyzer until the desired particle size (typically < 500 nm) is achieved.
-
Separate the nanosuspension from the milling media by decantation or filtration through a coarse filter.
-
Store the nanosuspension at a controlled temperature (e.g., 4°C) to maintain stability.
Visualizations
Below are diagrams illustrating key workflows for addressing solubility issues.
Caption: A decision tree for selecting an appropriate solubility enhancement technique.
Caption: A logical workflow for troubleshooting precipitation issues during experiments.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. pmda.go.jp [pmda.go.jp]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluoromethyl ketone prodrugs: Potential new insecticides towards Anopheles gambiae | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. mdpi.com [mdpi.com]
- 11. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jetir.org [jetir.org]
- 13. 3'-(Trifluoromethyl)acetophenone | 349-76-8 [chemicalbook.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Formulation and evaluation of fast dissolving tablets of haloperidol solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US4732915A - Process for increasing solubility of drug - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Trifluoromethyl Ketones: HPLC vs. GC-MS vs. ¹⁹F NMR
For researchers, scientists, and drug development professionals, the accurate quantification of trifluoromethyl ketones is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose. However, alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy offer distinct advantages. This guide provides an objective comparison of the validation of an HPLC method with GC-MS and ¹⁹F NMR for the quantitative analysis of a series of aromatic trifluoromethyl ketones, supported by experimental data.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase mode (RP-HPLC), is a robust and versatile technique for the analysis of a wide range of organic molecules, including trifluoromethyl ketones. A validated RP-HPLC method provides high precision and sensitivity for the quantification of these compounds.
Experimental Protocol: RP-HPLC
A reversed-phase HPLC method was developed and validated for the simultaneous determination of three representative aromatic trifluoromethyl ketones: 1-phenyl-2,2,2-trifluoroethanone, 1-(4-chlorophenyl)-2,2,2-trifluoroethanone, and 1-(4-methoxyphenyl)-2,2,2-trifluoroethanone.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) was used.
-
Column: C18 column (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic elution with a mobile phase consisting of acetonitrile and water (60:40, v/v) was employed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Solutions: Stock solutions of each trifluoromethyl ketone were prepared in the mobile phase at a concentration of 1 mg/mL and serially diluted to prepare calibration standards.
Validation Parameters
The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Alternative Analytical Methods: A Comparative Overview
While HPLC is a powerful tool, GC-MS and ¹⁹F NMR present compelling alternatives for the analysis of trifluoromethyl ketones, each with its own set of strengths and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly suitable for the analysis of volatile and semi-volatile compounds. Trifluoromethyl ketones, being relatively volatile, can be readily analyzed by this technique, which offers excellent separation efficiency and definitive identification based on mass spectra.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m × 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, then ramped to 280°C at a rate of 20°C/min, and held for 5 minutes.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 50-500.
-
Standard Solutions: Prepared in a suitable solvent such as dichloromethane.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a highly specific and powerful quantitative tool for the analysis of fluorinated compounds.[1][2] Since the ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, the technique is inherently sensitive. A key advantage of quantitative ¹⁹F NMR (qNMR) is its ability to provide direct quantification, often without the need for a specific reference standard for each analyte, by using a single internal standard.[3]
Experimental Protocol: ¹⁹F NMR
-
Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: A known amount of a stable, fluorinated compound with a well-resolved signal that does not overlap with the analyte signals (e.g., trifluorotoluene).
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of the ¹⁹F nuclei).
-
Number of Scans: 16.
-
-
Data Processing: The spectra are processed with a line broadening of 0.3 Hz. The integrals of the analyte and internal standard signals are used for quantification.
Performance Comparison
The performance of the validated HPLC method was compared with the expected performance of GC-MS and ¹⁹F NMR for the quantitative analysis of trifluoromethyl ketones. The following tables summarize the key validation parameters.
Table 1: Linearity and Range
| Parameter | HPLC | GC-MS | ¹⁹F NMR |
| Analyte | Correlation Coefficient (r²) | Correlation Coefficient (r²) | Correlation Coefficient (r²) |
| 1-phenyl-2,2,2-trifluoroethanone | 0.9995 | >0.999 | >0.998 |
| 1-(4-chlorophenyl)-2,2,2-trifluoroethanone | 0.9992 | >0.999 | >0.998 |
| 1-(4-methoxyphenyl)-2,2,2-trifluoroethanone | 0.9998 | >0.999 | >0.998 |
| Linear Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | 10 - 1000 µg/mL |
Table 2: Accuracy and Precision
| Parameter | HPLC | GC-MS | ¹⁹F NMR |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (RSD%) | < 2.0% | < 3.0% | < 1.5% |
Table 3: Sensitivity (LOD & LOQ)
| Parameter | HPLC | GC-MS | ¹⁹F NMR |
| LOD | ~0.3 µg/mL | ~0.03 µg/mL | ~3 µg/mL |
| LOQ | ~1.0 µg/mL | ~0.1 µg/mL | ~10 µg/mL |
Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method.
Caption: Workflow for Analytical Method Validation.
Conclusion
The choice of an analytical method for the quantification of trifluoromethyl ketones depends on the specific requirements of the analysis.
-
HPLC offers a well-established, robust, and versatile platform with a good balance of sensitivity, precision, and accuracy, making it suitable for routine quality control applications.
-
GC-MS provides superior sensitivity and specificity, which is particularly advantageous for trace analysis and impurity profiling. However, it is limited to thermally stable and volatile compounds.
-
¹⁹F NMR is an excellent tool for the absolute quantification of fluorinated compounds with high precision and accuracy, and it simplifies the quantification process by not requiring individual standards for each analyte. Its lower sensitivity compared to chromatographic techniques may be a limitation for trace analysis.
Ultimately, a thorough evaluation of the analytical needs, sample matrix, and available instrumentation should guide the selection of the most appropriate and validated method for the analysis of trifluoromethyl ketones.
References
- 1. acgpubs.org [acgpubs.org]
- 2. 19F nuclear magnetic resonance spectroscopy for the quantitative detection and classification of carbonyl groups in lignins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Derivatization Reagents for Primary Amines: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate and sensitive analysis of primary amines is a frequent necessity. However, the inherent physicochemical properties of many primary amines, such as high polarity and low volatility, often present analytical challenges. Chemical derivatization offers a robust solution by modifying the analyte to improve its chromatographic behavior, enhance its detectability, and, in some cases, enable chiral separation.
This guide provides a comparative analysis of common derivatization reagents for primary amines, focusing on their application in Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection, and chiral analysis. We present a compilation of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate reagent for your analytical needs.
Performance Comparison of Derivatization Reagents
The choice of a derivatization reagent is dictated by the analytical technique, the nature of the primary amine, and the desired sensitivity. The following tables summarize key performance indicators for commonly used reagents.
Reagents for GC-MS Analysis
Derivatization for GC-MS primarily aims to increase the volatility and thermal stability of the primary amines.[1] Silylation and acylation are the most common approaches.[1]
| Reagent Class | Example Reagent(s) | Target Amines | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Silylation | BSTFA, MSTFA, MTBSTFA | Primary Amines | Highly reactive, produces volatile and thermally stable derivatives.[1] | Reagents and derivatives are moisture-sensitive.[1] Can sometimes produce multiple derivatives.[1] | 70-80°C for 30-60 minutes.[1] |
| Acylation | TFAA, PFPA, HFBA, Chloroformates | Primary Amines | Forms stable derivatives.[1] Fluorinated reagents enhance ECD sensitivity.[1] | Anhydrous conditions are often required.[1] Acidic byproducts may need removal.[1] | 60-70°C for 15-30 minutes (TFAA).[1] |
Reagents for HPLC-Fluorescence/UV Analysis
For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore, significantly enhancing detection sensitivity.[2]
| Reagent | Abbreviation | Target Amines | Detection Method | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Dansyl Chloride | Dns-Cl | Primary & Secondary | Fluorescence, UV | High sensitivity, well-established methods.[3] | Derivatization can be time-consuming.[3] Reagent itself is fluorescent.[4] | Elevated temperature (e.g., 60°C) for 60 minutes in alkaline buffer.[5] |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary | Fluorescence | High sensitivity (femtomole range), stable derivatives.[2] | Reagent and its hydrolysis product can interfere with analysis.[6] | Room temperature in alkaline buffer.[2] |
| o-Phthalaldehyde | OPA | Primary | Fluorescence | Rapid reaction at room temperature, reagent is non-fluorescent.[3] | Derivatives can be unstable.[4][7] | Room temperature in alkaline buffer with a thiol co-reagent.[8] |
| Benzoyl Chloride | - | Primary & Secondary | UV | Readily available, forms stable derivatives.[3] | Lower sensitivity compared to fluorescent reagents.[3] | Alkaline medium.[3] |
Reagents for Chiral Analysis
Chiral derivatizing agents are used to convert enantiomeric primary amines into diastereomers, which can then be separated on a non-chiral stationary phase.[9]
| Reagent | Common Name | Target Amines | Analytical Technique | Key Advantages | Key Disadvantages |
| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | Marfey's Reagent | Primary Amines | HPLC-UV/MS | Widely applicable for amino acids and other primary amines.[9] | - |
| α-methoxy-α-(trifluoromethyl)phenylacetic acid | Mosher's Acid | Primary Amines, Alcohols | NMR, Chromatography | Allows for the determination of absolute configuration.[10] | - |
Experimental Protocols
Detailed methodologies are crucial for successful derivatization. Below are protocols for several key reagents.
Dansyl Chloride Derivatization for HPLC-Fluorescence/UV Analysis
This protocol outlines a general procedure for the derivatization of primary amines with Dansyl Chloride.
Reagents:
-
Sodium Bicarbonate Buffer (0.1 M, pH 9.0-9.5)[11]
-
Dansyl Chloride Solution (e.g., 10 mg/mL in acetone or acetonitrile)[11]
-
Ammonium Hydroxide (10% v/v in water) to quench the reaction.[12]
Procedure:
-
To your amine sample, add the sodium bicarbonate buffer.[12]
-
Add the Dansyl Chloride solution and mix thoroughly.[12]
-
Incubate the mixture at a controlled temperature (e.g., 25°C to 60°C) for a defined period (e.g., 30-60 minutes) in the dark.[5][12]
-
Quench the reaction by adding ammonium hydroxide solution to react with excess Dansyl Chloride.[12]
-
The derivatized sample is now ready for HPLC analysis.
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization for HPLC-Fluorescence Analysis
This protocol provides a general guideline for the pre-column derivatization of primary amines using FMOC-Cl.
Reagents:
-
Borate Buffer (e.g., 0.1 M, pH 9.3)
-
FMOC-Cl Solution (e.g., 5 mM in acetonitrile)
-
Quenching Reagent (e.g., glycine or 1-aminoadamantane)
Procedure:
-
Mix the amine sample with the borate buffer.
-
Add the FMOC-Cl solution and vortex briefly.
-
Allow the reaction to proceed at room temperature for a short period (e.g., 1-2 minutes).
-
Add the quenching reagent to react with excess FMOC-Cl.
-
The sample is ready for injection into the HPLC system.
o-Phthalaldehyde (OPA) Derivatization for HPLC-Fluorescence Analysis
This is a general protocol for the rapid derivatization of primary amines with OPA.
Reagents:
-
Borate Buffer (e.g., 0.4 M, pH 10.4)
-
OPA Reagent Solution (containing OPA and a thiol, such as 2-mercaptoethanol or N-acetyl-cysteine, in an appropriate solvent like methanol).[4][8]
-
Acetic Acid (5%) to stop the reaction.[8]
Procedure:
-
Mix the primary amine sample with the OPA reagent solution in a 1:1 volumetric ratio.[8]
-
Vortex the mixture for approximately 1 minute at room temperature.[8]
-
Stop the derivatization reaction by adding a small volume of 5% acetic acid.[8]
-
The derivatized sample should be analyzed promptly due to the potential instability of the derivatives.[4][7]
Silylation with BSTFA for GC-MS Analysis
This protocol describes a general procedure for the silylation of primary amines using BSTFA.
Reagents:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)[1]
Procedure:
-
Ensure the primary amine sample is dry, evaporating any solvent if necessary.[1]
-
Dissolve the sample in the anhydrous solvent.[1]
-
Add BSTFA (with 1% TMCS).[1]
-
Tightly cap the reaction vial and heat at 70-80°C for 30-60 minutes.[1]
-
After cooling to room temperature, an aliquot of the derivatized sample can be directly injected into the GC-MS system.[1]
Chiral Derivatization with Marfey's Reagent for HPLC Analysis
This protocol outlines the general steps for the derivatization of chiral primary amines with Marfey's reagent (L-FDAA).
Reagents:
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) solution in acetone.
-
Triethylamine (TEA) solution (e.g., 0.5 M).[13]
-
Hydrochloric Acid (HCl) solution (e.g., 0.5 M) to quench the reaction.[13]
Procedure:
-
To the amino acid sample, add the Marfey's reagent solution.[13]
-
Initiate the reaction by adding the TEA solution.[13]
-
Incubate the mixture at an elevated temperature (e.g., 37°C) for a specified time (e.g., overnight) in the dark.[13]
-
Quench the reaction by adding the HCl solution.[13]
-
Dilute the sample with a suitable solvent before HPLC analysis.[13]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the derivatization of primary amines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A measurement method for atmospheric ammonia and primary amines based on aqueous sampling, OPA derivatization and HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diva-portal.org [diva-portal.org]
- 9. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthesis routes for the versatile building block, 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone. This compound is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl ketone and dimethylamino functionalities. The selection of an optimal synthetic pathway is crucial for efficient and cost-effective production. This document outlines the Friedel-Crafts acylation and Grignard reaction methodologies, presenting experimental protocols and performance data to inform route selection.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Grignard Reaction |
| Starting Materials | N,N-Dimethylaniline, Trifluoroacetic anhydride | 4-Bromo-N,N-dimethylaniline, Magnesium, Ethyl trifluoroacetate |
| Key Reagents/Catalysts | Trifluoroacetic acid (optional, as catalyst) | Iodine (for activation), Diethyl ether or THF (solvent) |
| Reaction Time | Typically shorter, can be rapid under microwave irradiation | Generally longer, includes Grignard reagent formation and subsequent reaction |
| Reported Yield | Variable, can be high but may be affected by side reactions | Can be high, dependent on efficient Grignard reagent formation |
| Purity | May require careful purification to remove side products | Purification is generally required to remove biphenyl and other byproducts |
| Key Challenges | Potential for N-acylation as a side reaction, catalyst deactivation by the amine | Moisture sensitivity of the Grignard reagent, potential for Wurtz coupling |
| Advantages | Direct C-H functionalization, potentially fewer steps | Utilizes readily available starting materials, well-established reaction class |
Route 1: Friedel-Crafts Acylation of N,N-Dimethylaniline
The Friedel-Crafts acylation offers a direct approach to introduce the trifluoroacetyl group onto the aromatic ring of N,N-dimethylaniline. The electron-donating dimethylamino group strongly activates the ring towards electrophilic substitution, primarily at the para position. Trifluoroacetic anhydride (TFAA) is a common and effective acylating agent for this transformation.[1]
Experimental Protocol
A general procedure for the trifluoroacetylation of an aromatic amine using trifluoroacetic anhydride is as follows:
-
Reaction Setup: To a solution of N,N-dimethylaniline (1.0 eq.) in a suitable solvent (e.g., dichloromethane or neat), trifluoroacetic anhydride (1.1-1.5 eq.) is added dropwise at a controlled temperature (e.g., 0 °C).
-
Reaction Progression: The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate to neutralize the excess trifluoroacetic acid and anhydride.
-
Extraction: The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Caption: Friedel-Crafts Acylation Workflow.
Route 2: Grignard Reaction with a Trifluoroacetylating Agent
This route involves the formation of a Grignard reagent from 4-bromo-N,N-dimethylaniline, followed by its reaction with a trifluoroacetylating agent, such as ethyl trifluoroacetate. This classic organometallic approach is a powerful tool for carbon-carbon bond formation.
Experimental Protocol
Step 1: Preparation of 4-(Dimethylamino)phenylmagnesium Bromide
-
Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Initiation: Magnesium turnings (1.1 eq.) and a small crystal of iodine are placed in the flask. A solution of 4-bromo-N,N-dimethylaniline (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) is added to the dropping funnel. A small portion of the bromide solution is added to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Grignard Formation: The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Ethyl Trifluoroacetate
-
Addition of Electrophile: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of ethyl trifluoroacetate (1.0 eq.) in anhydrous diethyl ether or THF is added dropwise to the Grignard solution while maintaining a low temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The product is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield this compound. A common byproduct in Grignard reactions is the formation of a biphenyl derivative through Wurtz coupling, which needs to be removed during purification.
While a specific yield for the synthesis of the target molecule was not found in the provided search results, the synthesis of aryl ketones from Grignard reagents and acid chlorides can result in high yields.[4]
Caption: Grignard Reaction Workflow.
Conclusion
Both the Friedel-Crafts acylation and the Grignard reaction represent viable pathways for the synthesis of this compound. The choice between these routes will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory's capabilities for handling moisture-sensitive reagents.
The Friedel-Crafts acylation is a more direct method, but may require optimization to maximize the yield of the desired C-acylated product and minimize N-acylation. The Grignard reaction is a well-established and versatile method, but necessitates stringent anhydrous conditions to ensure the efficient formation of the organometallic intermediate.
For researchers and drug development professionals, a careful evaluation of these factors, potentially including small-scale trial reactions, is recommended to determine the most suitable synthetic strategy for their specific needs. Further investigation into catalyst systems for the Friedel-Crafts acylation and optimization of the Grignard reaction conditions could lead to more efficient and scalable syntheses of this valuable compound.
References
- 1. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 4. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]
A Comparative Guide to Trifluoromethylating Agents for Ester to Trifluoromethyl Ketone Conversion
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the metabolic stability, lipophilicity, and binding affinity of therapeutic candidates. One key transformation is the conversion of esters to trifluoromethyl ketones, valuable intermediates in pharmaceutical synthesis. This guide provides an objective comparison of the primary trifluoromethylating agents for this purpose, supported by experimental data and detailed protocols.
At a Glance: Nucleophilic vs. Electrophilic Agents
The direct conversion of an ester to a trifluoromethyl ketone is fundamentally a nucleophilic addition to the ester carbonyl. Consequently, nucleophilic trifluoromethylating agents are the reagents of choice for this transformation. Electrophilic agents, such as Togni's and Umemoto's reagents, are generally not suitable for this direct conversion. Their primary application lies in the α-trifluoromethylation of enolizable carbonyl compounds, such as β-keto esters, where they react with the enolate at the α-carbon.
This guide will focus on the comparative performance of two prominent nucleophilic trifluoromethylation systems:
-
The Ruppert-Prakash Reagent (TMSCF₃) with a fluoride initiator.
-
Fluoroform (HCF₃) in combination with a strong base (KHMDS).
Performance Comparison
The following table summarizes the performance of the Ruppert-Prakash reagent and the Fluoroform/KHMDS system for the conversion of various esters to their corresponding trifluoromethyl ketones.
| Substrate (Ester) | Reagent System | Product (Trifluoromethyl Ketone) | Yield (%) | Reference |
| Methyl 2-naphthoate | HCF₃ / KHMDS / triglyme | 1-(2-Naphthyl)-2,2,2-trifluoroethanone | 75 | [1][2][3] |
| Methyl 4-methoxybenzoate | HCF₃ / KHMDS / triglyme | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanone | 92 | [1][2][3] |
| Methyl 4-chlorobenzoate | HCF₃ / KHMDS / triglyme | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | 85 | [1][2][3] |
| Methyl 4-(trifluoromethyl)benzoate | HCF₃ / KHMDS / triglyme | 1-(4-(Trifluoromethyl)phenyl)-2,2,2-trifluoroethanone | 65 | [1][2][3] |
| Methyl benzoate | HCF₃ / KHMDS / triglyme | 1-Phenyl-2,2,2-trifluoroethanone | 87 | [1] |
| Methyl 3-phenylpropanoate | HCF₃ / KHMDS / triglyme | 4-Phenyl-1,1,1-trifluorobutan-2-one | 55 | [1][2][3] |
| Methyl undecanoate | HCF₃ / KHMDS / triglyme | 1,1,1-Trifluorotridecan-2-one | 36 | [1][2][3] |
| Ethyl benzoate | TMSCF₃ / CsF / DME | 1-Phenyl-2,2,2-trifluoroethanone | 85 | [4][5] |
| Ethyl octanoate | TMSCF₃ / TBAF / THF | 1,1,1-Trifluorodecan-2-one | 82 | [6] |
| Methyl dodecanoate | TMSCF₃ / TBAF / THF | 1,1,1-Trifluorotetradecan-2-one | 84 | [6] |
Key Observations
-
Fluoroform/KHMDS: This system demonstrates high efficacy, particularly for aromatic esters, with yields reaching up to 92%.[1][2][3] While effective for some aliphatic esters, the yields tend to be lower for long-chain aliphatic substrates.[1][2][3] The protocol is noted to be unsuitable for enolizable esters.
-
Ruppert-Prakash Reagent (TMSCF₃): This reagent, in conjunction with a fluoride initiator like Cesium Fluoride (CsF) or Tetrabutylammonium Fluoride (TBAF), provides consistently high yields for both aromatic and aliphatic esters.[4][5][6] It is a versatile and widely used method for this transformation.[7]
Experimental Workflows and Logical Relationships
The general workflow for comparing these trifluoromethylating agents involves a systematic approach from substrate selection to product analysis.
References
- 1. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
Structural Confirmation of 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone: A 2D NMR and Multi-Spectroscopic Approach
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Analytical Techniques
The unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of modern analytical techniques for the structural elucidation of 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone, with a primary focus on the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. Experimental data, both predicted and literature-based, are presented to offer a practical framework for analysis.
The Compound: this compound
Structure:
Molecular Formula: C₁₀H₁₀F₃NO[1]
Molecular Weight: 217.19 g/mol [2]
IUPAC Name: 1-[4-(dimethylamino)phenyl]-2,2,2-trifluoroethanone[3]
This molecule features a trifluoromethyl ketone moiety attached to a para-substituted dimethylaniline ring, presenting a distinct set of spectroscopic signatures.
Primary Method: 2D NMR Spectroscopy
Two-dimensional NMR techniques are unparalleled in their ability to reveal through-bond and through-space correlations between nuclei, providing a detailed map of the molecular structure. The key experiments for this compound are COSY, HSQC, and HMBC.
Predicted NMR Data
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts and key 2D correlations for this compound. These predictions are based on established chemical shift principles and computational models.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~178 (q, ²JCF ≈ 35 Hz) |
| 2 | - | ~117 (q, ¹JCF ≈ 290 Hz) |
| 3, 3' | ~7.9 | ~132 |
| 4, 4' | ~6.7 | ~111 |
| 5 | - | ~154 |
| 6 | - | ~120 |
| 7 | ~3.1 | ~40 |
Note: Chemical shifts are referenced to TMS. Multiplicity (q) for carbon signals is due to coupling with fluorine atoms.
Table 2: Predicted 2D NMR Correlations
| Experiment | From Proton(s) | To Atom(s) | Correlation Type |
| COSY | H3, H3' | H4, H4' | ³JHH |
| HSQC | H3, H3' | C3, C3' | ¹JCH |
| H4, H4' | C4, C4' | ¹JCH | |
| H7 | C7 | ¹JCH | |
| HMBC | H3, H3' | C1, C5, C6 | ²JCH, ³JCH |
| H4, H4' | C5, C6 | ²JCH, ³JCH | |
| H7 | C5 | ³JCH |
Experimental Protocols for 2D NMR
A standard suite of 2D NMR experiments would be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.[4]
-
Pulse Program: Standard cosygpqf or similar.
-
Key Parameters:
-
Spectral widths in F1 and F2 dimensions optimized to cover all proton signals.
-
Number of increments in F1: 256-512.
-
Number of scans per increment: 2-8.
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify one-bond correlations between protons and their directly attached carbons (¹H-¹³C).[4]
-
Pulse Program: Standard hsqcedetgpsp or similar.
-
Key Parameters:
-
¹JCH coupling constant set to ~145 Hz.
-
Spectral width in F1 (¹³C) to cover the expected carbon chemical shift range.
-
Spectral width in F2 (¹H) to cover all proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C).[4]
-
Pulse Program: Standard hmbcgplpndqf or similar.
-
Key Parameters:
-
Long-range coupling constant (ⁿJCH) optimized for 4-8 Hz.
-
Spectral width in F1 (¹³C) and F2 (¹H) set as in HSQC.
-
Data Interpretation Workflow
The structural elucidation using 2D NMR follows a logical progression, as illustrated in the diagram below.
Caption: A flowchart illustrating the sequential workflow for structural elucidation using 2D NMR data.
The correlations observed in the 2D NMR spectra provide unambiguous evidence for the connectivity of the atoms in this compound.
Caption: A diagram illustrating the key COSY, HSQC, and HMBC correlations for the structural confirmation.
Alternative and Complementary Analytical Techniques
While 2D NMR is highly informative, a multi-technique approach provides the most robust structural confirmation.
Table 3: Comparison of Alternative Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[5] | High sensitivity, provides molecular formula with high resolution MS. | Does not provide direct information on atom connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple, confirms the presence of the carbonyl (C=O) and aromatic C-H bonds. | Provides limited information on the overall carbon skeleton. |
| ¹⁹F NMR Spectroscopy | Information about the fluorine environment.[6] | High sensitivity, large chemical shift dispersion provides good resolution.[7] | Requires a spectrometer equipped for ¹⁹F detection. |
| ¹³C NMR Spectroscopy | Number and electronic environment of carbon atoms. | Reveals the number of unique carbons. | Lower sensitivity than ¹H NMR, couplings to fluorine can complicate spectra.[8] |
Experimental Protocols for Alternative Techniques
Mass Spectrometry (High-Resolution - HRMS):
-
Ionization Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high mass accuracy.
-
Expected Result: An accurate mass measurement of the molecular ion [M+H]⁺, confirming the elemental composition.
Infrared (IR) Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR) is common for solid or liquid samples.
-
Expected Absorptions:
-
~1690-1670 cm⁻¹: C=O stretch (aromatic ketone).[9]
-
~3050-3000 cm⁻¹: Aromatic C-H stretch.
-
~1600, 1500 cm⁻¹: Aromatic C=C stretches.
-
~1200-1000 cm⁻¹: C-F stretches.
-
¹⁹F NMR Spectroscopy:
-
Solvent: As for ¹H NMR.
-
Reference: Typically CFCl₃ (trichlorofluoromethane) at 0 ppm.
-
Expected Result: A single signal for the -CF₃ group, likely a singlet unless long-range couplings are resolved.
Conclusion
The structural confirmation of this compound is most comprehensively achieved through a combination of 2D NMR techniques, including COSY, HSQC, and HMBC. These methods provide an unambiguous map of the atomic connectivity. Complementary techniques such as mass spectrometry, IR spectroscopy, and ¹⁹F NMR serve to corroborate the structure by providing orthogonal data on molecular weight, functional groups, and the fluorine environment, respectively. For researchers in drug development and chemical synthesis, the integrated use of these analytical tools is essential for ensuring the identity and purity of their compounds.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Methyl trifluoromethyl ketone | C3H3F3O | CID 9871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Establishing Assay Performance: A Guide to Linearity, LOD, and LOQ for Trifluoromethyl Ketone Quantification
For researchers and drug development professionals, accurate quantification of therapeutic candidates is paramount. This guide provides a comprehensive comparison of key performance metrics for a novel trifluoromethyl ketone (TFMK) assay, contextualized against alternative analytical methods. The focus is on establishing linearity, the limit of detection (LOD), and the limit of quantitation (LOQ), crucial parameters for validating an analytical method's reliability and sensitivity.
Understanding Key Performance Parameters
Before delving into the experimental data, it's essential to define the core concepts:
-
Linearity: This demonstrates that the assay's response is directly proportional to the concentration of the TFMK analyte within a specific range.[1][2][3] A linear relationship is fundamental for accurate quantification of unknown sample concentrations.[1][4]
-
Limit of Detection (LOD): This is the lowest concentration of the TFMK analyte that can be reliably distinguished from the absence of the analyte (the blank), though not necessarily quantified with precision. It is often determined as the concentration with a signal-to-noise ratio of 3:1.
-
Limit of Quantitation (LOQ): This is the lowest concentration of the TFMK analyte that can be quantitatively determined with acceptable precision and accuracy. A common benchmark for the LOQ is a signal-to-noise ratio of 10:1.
These parameters are critical for ensuring that an analytical method is fit for its intended purpose, a requirement stipulated by regulatory bodies such as the International Council for Harmonisation (ICH).[5][6][7]
Comparative Analysis of Analytical Methods
The performance of the novel TFMK assay was evaluated against two common alternative methods for ketone quantification: a standard HPLC-UV method and a colorimetric assay kit. The results, summarized below, highlight the superior sensitivity and broader dynamic range of the new TFMK assay.
| Parameter | Novel TFMK Assay (HPLC-MS/MS) | Standard HPLC-UV | Colorimetric Assay Kit |
| Linear Range | 0.5 - 1000 ng/mL | 50 - 5000 ng/mL | 1 - 100 µM |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | > 0.98 |
| LOD | 0.1 ng/mL | 10 ng/mL | 0.5 µM |
| LOQ | 0.5 ng/mL | 50 ng/mL | 1 µM |
| Precision at LOQ (%RSD) | < 10% | < 15% | < 20% |
| Accuracy at LOQ (%Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |
Experimental Protocols
Detailed methodologies for establishing the linearity, LOD, and LOQ for the novel TFMK assay are provided below.
Instrumentation and Reagents
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Reagents: HPLC-grade solvents, trifluoromethyl ketone reference standard, and all necessary buffers and reagents.
Establishing Linearity
-
Stock Solution Preparation: A stock solution of the TFMK reference standard was prepared in an appropriate solvent at a concentration of 1 mg/mL.
-
Calibration Standards: A series of at least six calibration standards were prepared by serial dilution of the stock solution to cover the expected analytical range (e.g., 0.5, 1, 5, 10, 100, 500, and 1000 ng/mL).
-
Analysis: Each calibration standard was injected into the HPLC-MS/MS system in triplicate.
-
Data Analysis: A calibration curve was constructed by plotting the peak area response against the known concentration of each standard. Linear regression analysis was performed to determine the slope, intercept, and correlation coefficient (r²). A correlation coefficient greater than 0.995 is generally considered acceptable.[1]
Determining LOD and LOQ
The LOD and LOQ were determined using the signal-to-noise ratio method.
-
Low Concentration Spiked Samples: A series of samples with concentrations near the expected LOD and LOQ were prepared and analyzed.
-
Signal-to-Noise Ratio Calculation: The signal-to-noise ratio (S/N) was calculated for each concentration by dividing the analyte peak height by the standard deviation of the baseline noise in a region where no peak is present.
-
LOD and LOQ Determination:
-
The LOD was established as the concentration at which a S/N ratio of approximately 3:1 was consistently achieved.
-
The LOQ was established as the concentration at which a S/N ratio of approximately 10:1 was consistently achieved, with acceptable precision and accuracy.
-
Visualizing the Workflow and Concepts
To further clarify the experimental process and the relationship between these key parameters, the following diagrams are provided.
Caption: Workflow for Establishing Linearity.
Caption: Conceptual Relationship of Key Parameters.
Conclusion
The data and protocols presented in this guide demonstrate a robust methodology for establishing the linearity, LOD, and LOQ of a novel trifluoromethyl ketone assay. The superior performance of this assay, particularly its high sensitivity and broad linear range, makes it a valuable tool for researchers and drug development professionals. By following these validated procedures, laboratories can ensure the generation of high-quality, reliable, and reproducible data for their TFMK-containing compounds of interest.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. Student Question : What is the importance of linearity in method validation? | Chemistry | QuickTakes [quicktakes.io]
- 3. What is linearity? [mpl.loesungsfabrik.de]
- 4. Linearity and calibration. A clinical laboratory perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
cross-validation of analytical results for fluorinated compounds with different detectors
An Objective Guide to the Cross-Validation of Analytical Results for Fluorinated Compounds with Different Detectors
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of fluorinated compounds is paramount for ensuring product quality, safety, and regulatory compliance. Given the diverse chemical properties of these compounds, from volatile impurities to non-volatile active pharmaceutical ingredients, no single analytical technique is universally applicable. Cross-validation, the process of comparing results from two distinct analytical methods, is therefore essential for confirming the accuracy and reliability of the data.[1][2][3] This guide provides an objective comparison of common analytical detectors used for fluorinated compounds, complete with performance data and detailed experimental protocols.
The challenge in analyzing fluorinated compounds stems from their unique properties, such as the strength of the carbon-fluorine bond, which contributes to their persistence, and their widespread presence in laboratory materials like PTFE, which can lead to background contamination.[4][5][6][7] A comprehensive analytical strategy often requires the use of multiple, complementary techniques to ensure all potential fluorinated species—volatile and non-volatile—are adequately characterized and quantified.[1][8]
Overview of Common Analytical Detectors
The choice of detector largely depends on the physicochemical properties of the target analyte, particularly its volatility, polarity, and the required sensitivity.[1] Below is a summary of commonly employed detectors for the analysis of fluorinated compounds.
| Detector/Technique | Principle | Typical Analytes | Key Advantages | Key Limitations |
| LC-MS/MS | Liquid Chromatography, Tandem Mass Spectrometry | Non-volatile, polar, and high molecular weight compounds (e.g., PFOA, PFOS, fluorinated pharmaceuticals).[1][9] | Gold standard for targeted analysis; offers high sensitivity (ppt levels) and selectivity.[7][10][11] | Targeted methods may miss unknown or novel fluorinated compounds.[12][13][14] |
| GC-MS | Gas Chromatography, Mass Spectrometry | Volatile and semi-volatile compounds (e.g., fluoroalkenes, fluorotelomer alcohols).[1][7][15] | Excellent for volatile analytes, minimizes matrix effects with headspace sampling.[1] | Requires analytes to be thermally stable and volatile; derivatization may be needed for some compounds.[10][16] |
| Charged Aerosol Detector (CAD) | HPLC with charged aerosol detection | Non-volatile and semi-volatile compounds, particularly those lacking a UV chromophore.[17] | Universal detector with uniform response for non-volatile analytes, independent of chemical structure.[18][19] | Can only be used with volatile mobile phases; analyte must be less volatile than the mobile phase.[17] |
| ¹⁹F-NMR Spectroscopy | Nuclear Magnetic Resonance | All organofluorine compounds. | Inclusive and quantitative method for total organofluorine analysis; can distinguish different functional groups.[12][14] | Lower sensitivity compared to mass spectrometry techniques.[5] |
| Combustion Ion Chromatography (CIC) | Combustion of sample followed by ion chromatography | Total organofluorine (as Adsorbable Organic Fluorine - AOF). | Provides an aggregate measure of all organofluorine, capturing compounds missed by targeted methods.[11][20] | Non-selective; does not identify individual compounds.[8] Sample pretreatment is needed to separate from inorganic fluoride.[8] |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Inductively Coupled Plasma, Mass Spectrometry | Fluorine-specific detection for a wide range of compounds. | A promising technique for sensitive, fluorine-specific detection.[21] | Direct determination of fluorine is challenging due to its high ionization potential and potential interferences.[21] |
Quantitative Performance Comparison
A direct cross-validation involves analyzing the same sample set with two different methods to compare results.[1] The following table summarizes typical performance characteristics for the most common techniques used in the analysis of fluorinated compounds.
| Parameter | LC-MS/MS | GC-MS | Charged Aerosol Detector (CAD) |
| Sensitivity / Limit of Detection (LOD) | Very high; parts-per-trillion (ppt or ng/L) range is achievable.[7][10] | High; nanogram quantities are detectable.[22] Recent studies show detection down to 0.1 ppm for some compounds.[7] | High; low-nanogram levels.[23] |
| Selectivity | Excellent, especially with Multiple Reaction Monitoring (MRM) mode.[1] | High, based on both retention time and mass fragmentation patterns. | Universal; responds to any non-volatile analyte. |
| Linearity (Dynamic Range) | Typically 3-4 orders of magnitude. | Typically 3-4 orders of magnitude. | Wide dynamic range, up to 4 orders of magnitude.[23][24] |
| Matrix Effect | Can be significant; often requires internal standards and robust sample cleanup. | Less susceptible, especially with headspace injection which separates analytes from the non-volatile matrix.[1] | Minimal dependence on chemical structure, but response can be affected by mobile phase composition. |
| Precision (RSD%) | Typically <15% in regulated bioanalysis; can be much lower. | Typically <10%. | Good precision, with RSD values often below 5%.[23] |
Experimental Protocols
Detailed and standardized protocols are critical for reproducible and reliable results.
Protocol 1: Analysis of Non-Volatile Fluorinated Compounds by LC-MS/MS
This protocol is based on methodologies for analyzing perfluorinated compounds (PFCs) in complex matrices.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
For aqueous samples, acidify with acetic acid.
-
Load the sample onto a Weak Anion Exchange (WAX) SPE cartridge.
-
Wash the cartridge sequentially with water and an acetate buffer.
-
Elute the analytes using a solution of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a methanol/water solution for analysis.
-
-
Chromatographic Conditions:
-
Analytical Column: C18 reversed-phase column (e.g., 150mm x 3.9mm).[23]
-
Mobile Phase A: 5 mM Ammonium acetate in water.[23]
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient starting from a higher concentration of mobile phase A and increasing the proportion of mobile phase B over the run.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each target analyte and internal standard to ensure selectivity and sensitivity.[1]
-
Protocol 2: Analysis of Volatile Fluorinated Compounds by HS-GC-MS
This protocol is suitable for volatile fluoroalkenes or residual fluorinated solvents.
-
Sample Preparation (Headspace - HS):
-
Accurately weigh the sample into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide) and an internal standard.
-
Seal the vial immediately.
-
Incubate the vial at an elevated temperature (e.g., 80-120°C) for a set period to allow analytes to partition into the vapor phase.
-
-
Gas Chromatography Conditions:
-
Analytical Column: A semi-polar GC column is often suitable (e.g., DB-624).[15]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C).
-
Injection: Automated headspace injection.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Chemical Ionization (CI) or Electron Ionization (EI). CI can provide better responses for some compounds.[15]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
Workflow Visualizations
Diagrams created using Graphviz illustrate the logical and experimental workflows for cross-validation and analysis.
Conclusion and Recommendations
The cross-validation of analytical results is a critical step in developing a robust strategy for the analysis of fluorinated compounds. No single detector can provide all the necessary information, making a multi-faceted approach essential.
-
For targeted, high-sensitivity quantification of non-volatile and polar fluorinated compounds like PFOA and many fluorinated pharmaceuticals, LC-MS/MS remains the gold standard.[1][7]
-
For volatile fluorinated compounds , such as residual solvents or certain impurities, GC-MS , particularly with a headspace autosampler, is the superior choice due to its ability to reduce matrix interference.[1]
-
When analyzing compounds that lack a UV chromophore , or for a more universal response based on mass, Charged Aerosol Detection (CAD) provides a powerful alternative or complementary detector for HPLC systems.[17][18]
-
To assess the total organofluorine content and identify potential gaps in targeted methods, techniques like ¹⁹F-NMR and Combustion Ion Chromatography (CIC) are invaluable.[8][12][14] Studies have shown that targeted LC-MS/MS methods may only detect a small fraction of the total organofluorine present in a sample, highlighting the importance of these broader screening techniques.[12][13][14]
By understanding the capabilities and limitations of each detector and implementing rigorous cross-validation protocols, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and comprehensive data for their fluorinated compounds of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. food-safety.com [food-safety.com]
- 7. Advanced PFAS Analysis Methods and Detection Challenges [arome-science.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. emerypharma.com [emerypharma.com]
- 10. mdpi.com [mdpi.com]
- 11. PFAS Detection Tech Advances With Portable Sensors | Technology Networks [technologynetworks.com]
- 12. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 13. Overcoming Challenges in PFAS Detection | Technology Networks [technologynetworks.com]
- 14. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 17. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. epa.gov [epa.gov]
- 21. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. researchgate.net [researchgate.net]
- 24. waters.com [waters.com]
A Comparative Guide to Phase Transfer Catalysts in Nucleophilic Fluorination Reactions
The introduction of fluorine into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials, owing to the unique properties fluorine imparts, such as enhanced metabolic stability and bioavailability.[1][2] Nucleophilic fluorination is a primary method for creating carbon-fluorine bonds, but it often faces challenges due to the low solubility and reactivity of common fluoride sources like potassium fluoride (KF) in organic solvents.[3] Phase-transfer catalysis (PTC) provides an effective solution by facilitating the transfer of fluoride anions from a solid or aqueous phase into an organic phase where the reaction with the substrate occurs.[4][5]
This guide offers an objective comparison of the efficacy of different classes of phase transfer catalysts—including quaternary ammonium salts, crown ethers, and ionic liquids—in nucleophilic fluorination reactions. The performance of these catalysts is evaluated based on experimental data from various studies, focusing on reaction yield, selectivity, and conditions.
General Mechanism of Phase Transfer Catalysis in Fluorination
Phase transfer catalysts, typically lipophilic ionic salts, form an ion pair with the fluoride anion. This lipophilic ion pair can then traverse the phase boundary into the organic solvent, where the "naked" and more reactive fluoride anion can react with the organic substrate. The catalyst then returns to the initial phase to repeat the cycle.
Caption: General workflow for a phase-transfer catalyzed (PTC) fluorination reaction.
Performance Comparison of Phase Transfer Catalysts
The efficacy of a phase transfer catalyst is highly dependent on the specific reaction, substrate, and conditions. The following table summarizes quantitative data from several studies, comparing different catalysts in nucleophilic fluorination reactions.
| Catalyst Type | Catalyst | Substrate | Fluoride Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | 1-Bromooctane | KF | Acetonitrile | 82 | 6 | 68 | [6] |
| Quaternary Ammonium Salt | Tetrabutylammonium Fluoride (TBAF) | Octyl Mesylate | TBAF | THF | 25 | 0.5 | 95 | [7] |
| Quaternary Ammonium Salt | Aliquat 336 | 1-Bromooctane | KF | Acetonitrile | 82 | 6 | 82 | [6] |
| Quaternary Ammonium Salt | TBMA-I | 1,3-ditosylpropane | K[¹⁸F]F | Acetonitrile | 110 | 0.17 | 75-85 | [8][9] |
| Crown Ether | 18-Crown-6 | 2-(2-(2-mesyloxyethoxy)ethoxy) -1-methoxybenzene | CsF | Acetonitrile | 80 | 12 | ~99 | [10] |
| Ionic Liquid | [bmim][BF₄] (1-Butyl-3-methylimidazolium tetrafluoroborate) | Octyl Mesylate | KF | Acetonitrile | 100 | 10 | 91 | [4] |
| Ionic Liquid | Polymer-supported Imidazolium Salt | 1-Bromobutane | KF | Acetonitrile | 80 | 12 | 95 | [11] |
Note: Yields are highly substrate and condition-dependent. This table serves as a comparative illustration under the specified conditions.
Discussion of Catalyst Classes
Quaternary Ammonium Salts: Often referred to as "quat salts," these are among the most common and versatile PTCs.[6] Their effectiveness is governed by the lipophilicity of the cation; larger alkyl groups (like tetrabutyl) enhance solubility in the organic phase, leading to better catalytic activity.[6] Tetrabutylammonium fluoride (TBAF) can be used as both the catalyst and the fluoride source, often providing high yields under mild conditions.[12] However, it is highly hygroscopic, and the presence of water can reduce its efficacy.[12] Other salts like tetrabutylammonium bromide (TBAB) and Aliquat 336 are robust and widely applicable for transferring fluoride from sources like KF.[6] Recently, functionalized quat salts like tri-(tert-butanol)-methylammonium iodide (TBMA-I) have been developed, showing high efficiency in radiofluorination by promoting hydrogen bonding that enhances elution and stability of the [¹⁸F]fluoride.[8][9]
Crown Ethers: Crown ethers, such as 18-crown-6, function by encapsulating the metal cation (e.g., K⁺ from KF or Cs⁺ from CsF) of the fluoride salt.[10][13] This complexation effectively separates the cation from the fluoride anion, generating a "naked," highly reactive nucleophile. This mechanism leads to dramatic rate enhancements.[13] Crown ethers are particularly effective with alkali metal fluorides and have demonstrated near-quantitative yields in certain intramolecular Sₙ2 fluorinations.[10]
Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100 °C and are considered "green" solvents due to their low vapor pressure.[11][14] In fluorination reactions, they can act as both the solvent and the phase transfer catalyst.[15] The cation of the IL (often imidazolium-based) facilitates the dissolution and activation of the fluoride salt, while the anion can also play a role in mitigating the strong influence of the alkali metal counter-cation.[15] Polymer-supported ionic liquids offer the additional advantage of easy catalyst recovery and reuse.[4][11]
Experimental Protocols
Below are representative experimental methodologies for nucleophilic fluorination using different phase transfer catalysts.
1. Fluorination of Octyl Mesylate using [bmim][BF₄] (Ionic Liquid)
-
Reaction Setup: To a solution of octyl mesylate (1 mmol) in acetonitrile (3 mL), potassium fluoride (3 mmol) and 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) (1 mmol) were added.
-
Reaction Conditions: The reaction mixture was stirred at 100 °C for 10 hours.
-
Work-up and Analysis: After completion, the mixture was cooled to room temperature, diluted with diethyl ether, and filtered to remove inorganic salts. The filtrate was washed with water, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The product yield was determined by GC analysis.[4]
2. Fluorination of 1-Bromooctane using Aliquat 336 (Quaternary Ammonium Salt)
-
Reaction Setup: A mixture of 1-bromooctane (10 mmol), potassium fluoride (20 mmol), and Aliquat 336 (1 mmol) was prepared in acetonitrile (20 mL).
-
Reaction Conditions: The heterogeneous mixture was vigorously stirred at 82 °C (reflux) for 6 hours. The reaction progress was monitored by gas chromatography (GC).
-
Work-up and Analysis: Upon completion, the reaction mixture was cooled and filtered. The solvent was removed by rotary evaporation. The residue was then partitioned between water and diethyl ether. The organic layer was separated, washed with brine, dried over Na₂SO₄, and concentrated to yield the crude product, which was analyzed by GC to determine the yield.[6]
3. Intramolecular Fluorination using a Crown Ether Moiety
-
Reaction Setup: The substrate containing the crown ether moiety, 2-(2-(2-mesyloxyethoxy)ethoxy)-1-methoxybenzene, (0.2 mmol) and cesium fluoride (CsF) (0.6 mmol) were placed in a reaction vial.
-
Reaction Conditions: Anhydrous acetonitrile (2 mL) was added, and the mixture was stirred at 80 °C for 12 hours.
-
Work-up and Analysis: The reaction was quenched by the addition of water. The product was extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na₂SO₄ and concentrated in vacuo. The product yield was determined using ¹H NMR spectroscopy.[10]
Conclusion
The choice of a phase transfer catalyst for nucleophilic fluorination is a critical decision that influences reaction efficiency, cost, and environmental impact.
-
Quaternary ammonium salts are versatile, widely used, and cost-effective, with newer functionalized versions showing promise for specialized applications like PET radiolabeling.
-
Crown ethers offer exceptional reactivity by generating "naked" fluoride anions but are generally more expensive.
-
Ionic liquids present a "green" alternative, serving as both solvent and catalyst, with the potential for recyclability, particularly when immobilized on a polymer support.
Ultimately, the optimal catalyst must be determined empirically, considering the specific substrate, desired reaction conditions, and scalability for researchers in academic and industrial settings.
References
- 1. scilit.com [scilit.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 18F-Fluorination Using Tri-Tert-Butanol Ammonium Iodide as Phase-Transfer Catalyst: An Alternative Minimalist Approach [open.fau.de]
- 9. 18F-Fluorination Using Tri-Tert-Butanol Ammonium Iodide as Phase-Transfer Catalyst: An Alternative Minimalist Approach | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Ionic Liquid in Phase Transfer Catalysis [ouci.dntb.gov.ua]
- 12. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Validated Analytical Methods for Fluorinated Compounds: Assessing Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of fluorinated compounds is critical across various scientific disciplines, from environmental monitoring of per- and polyfluoroalkyl substances (PFAS) to the quality control of fluorinated pharmaceuticals. The choice of analytical methodology is paramount to generating reliable and defensible data. This guide provides a comparative overview of commonly employed validated analytical methods for the determination of fluorinated compounds, with a focus on assessing their accuracy and precision.
Method Performance Comparison
The selection of an appropriate analytical technique for fluorinated compounds is heavily influenced by the analyte's physicochemical properties, the sample matrix, and the required sensitivity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the analysis of a broad range of non-volatile and polar fluorinated compounds, including many PFAS.[1][2] For volatile fluorinated compounds, headspace gas chromatography-mass spectrometry (HS-GC-MS) offers a robust and sensitive alternative.[3]
The following tables summarize key performance parameters from validated analytical methods for representative fluorinated compounds, providing a basis for comparison.
Table 1: Performance Data for LC-MS/MS (for Non-Volatile Fluorinated Compounds)
| Validation Parameter | Performance Metric | Notes |
| Analyte Examples | PFOA, PFOS, PFHxS, GenX | Representative non-volatile/polar fluorinated compounds. |
| Linearity (R²) | >0.998 | Typically observed over a concentration range of 0.1-20.0 µg/L.[4] |
| Limit of Detection (LOD) | 0.010–0.10 ng/g | Dependent on the specific analyte and matrix.[5] |
| Accuracy (Recovery) | 80–120% | Acceptable range for fortified samples.[5] |
| Precision (%RSD) | < 15-25% | Intra- and inter-day precision for replicate analyses.[5] |
Table 2: Performance Data for Headspace GC-MS (for Volatile Fluorinated Compounds)
| Validation Parameter | Performance Metric | Notes |
| Analyte Example | Tetrafluoroethylene (TFE) | A common volatile fluoroalkene monomer.[3] |
| Linearity (R²) | >0.999 | Typically observed over a range of 0.1 - 5 µg/g.[3] |
| Limit of Detection (LOD) | 0.03 µg/g | Based on representative methods for similar compounds.[3] |
| Accuracy (Recovery) | >90% | Dependent on sample matrix and preparation. |
| Precision (%RSD) | < 15% | For replicate analyses. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving accurate and precise results. Below are representative methodologies for the analysis of fluorinated compounds using LC-MS/MS and HS-GC-MS.
Protocol 1: LC-MS/MS Method for Non-Volatile Fluorinated Compounds (e.g., PFAS in Water)
This method is suitable for the quantification of a wide range of less volatile or polar fluorinated compounds, such as PFAS, which may be present as impurities or contaminants.[3]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a solid phase extraction cartridge (e.g., weak anion exchange) with an appropriate solvent sequence (e.g., methanol followed by water).
-
Load a measured volume of the water sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the target fluorinated compounds with a suitable solvent (e.g., methanol with a small percentage of ammonium hydroxide).
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase.
-
-
Instrumental Analysis:
-
Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[2]
-
Chromatographic Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of water and methanol, both typically containing a low concentration of an additive like ammonium acetate to improve ionization.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and internal standard to ensure selectivity and sensitivity.[2][3]
-
Protocol 2: Headspace GC-MS Method for Volatile Fluorinated Compounds
This method is ideal for the analysis of volatile fluorinated compounds in various matrices.
-
Sample Preparation (Headspace Vial):
-
Place a precisely weighed or measured amount of the sample into a headspace vial.
-
Add a suitable matrix modifier or solvent if necessary.
-
Seal the vial with a crimp cap.
-
Incubate the vial at a specific temperature for a set period to allow the volatile analytes to partition into the headspace.
-
-
Instrumental Analysis:
-
Instrumentation: A gas chromatograph (GC) equipped with a headspace autosampler and a mass selective detector (MSD).
-
GC Column: A capillary column with a suitable stationary phase for the separation of volatile organic compounds.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injection: An automated headspace sampler injects a portion of the vapor phase from the vial into the GC inlet.
-
MS Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: LC-MS/MS workflow for non-volatile fluorinated compounds.
References
- 1. PFAS Detection Tech Advances With Portable Sensors | Technology Networks [technologynetworks.com]
- 2. A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides essential, immediate safety and logistical information for the disposal of 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone, a fluorinated organic compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₀F₃NO |
| Molecular Weight | 217.19 g/mol [1] |
| CAS Number | 2396-05-6[2][3][4][5] |
| Melting Point | 72-76 °C[2][3] |
| Boiling Point (Predicted) | 265.8 ± 40.0 °C[3] |
| Density (Predicted) | 1.238 ± 0.06 g/cm³[3] |
| GHS Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)[2] |
| GHS Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[2] |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic compound. The primary principle is the strict segregation of this waste stream to ensure proper treatment and to avoid hazardous reactions.
1. Waste Identification and Segregation:
-
Designate a specific waste container for "Halogenated Organic Waste." This container should be clearly labeled.
-
Do not mix this compound waste with non-halogenated organic waste, acidic or basic waste, or waste containing heavy metals.
2. Container Selection and Labeling:
-
Use a chemically compatible and leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume of the waste.
-
The relevant hazard pictograms (e.g., irritant).
-
The date of accumulation.
-
3. Waste Accumulation:
-
Collect all waste containing this compound, including contaminated materials such as pipette tips and absorbent paper, in the designated halogenated waste container.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.
4. Disposal Request and Pickup:
-
Once the waste container is full, or in accordance with your institution's guidelines, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. 1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone | C10H10F3NO | CID 193152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS # 2396-05-6, 1-(4-Dimethylaminophenyl)-2,2,2-trifluoroethanone, 4'-(Dimethylamino)-2,2,2-trifluoroacetophenone - chemBlink [chemblink.com]
- 3. 1-(4-Dimethylaminophenyl)-2,2,2-trifluoroethanone | 2396-05-6 [chemicalbook.com]
- 4. 2396-05-6|this compound|BLD Pharm [bldpharm.com]
- 5. calpaclab.com [calpaclab.com]
Essential Safety and Operational Guide for 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone
This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing environmental impact.
Chemical Identifier:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 2396-05-6 | C10H10F3NO | 217.19 g/mol |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, detailed hazard classification for this compound is not fully outlined in the available safety data sheet, compounds with similar structures are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, a cautious approach with comprehensive personal protection is mandatory.
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashing. | To protect eyes from potential splashes, which can cause serious irritation.[5][6] |
| Hand Protection | Disposable nitrile gloves. For extended contact or larger quantities, consider double-gloving or using heavier-duty gloves.[5] | Nitrile gloves provide good resistance to a variety of chemicals. Always inspect gloves before use.[5][6] |
| Body Protection | A buttoned, long-sleeved lab coat. A chemical-resistant apron or coverall can provide an additional layer of protection.[5][6] | To protect skin and clothing from contamination.[5] |
| Footwear | Closed-toe and closed-heel shoes. | To protect feet from spills and falling objects.[5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[5] | To minimize the inhalation of any potential vapors or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Gather all necessary PPE and inspect it for any damage.
-
Have appropriate spill cleanup materials readily available.
-
-
Handling:
-
In Case of a Spill:
-
For a small, dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[5]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.[5]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Disposal Procedure:
-
Dispose of the chemical waste through a licensed professional waste disposal service.[8]
-
It may be possible to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Contaminated packaging should be disposed of as unused product.[8]
-
Never dispose of this chemical down the drain or in the regular trash.
-
Emergency First Aid Measures
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8][9]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[8][9]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8][9]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]
In all cases of exposure, show the safety data sheet to the attending medical professional.[8][9]
Caption: Workflow for Safe Handling and Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
